molecular formula C7H14N2O2 B1627336 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone CAS No. 91406-27-8

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Cat. No.: B1627336
CAS No.: 91406-27-8
M. Wt: 158.2 g/mol
InChI Key: NXJMRIAKANWEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone (CAS 91406-27-8 ) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol , this compound features a multifunctional structure that combines a hydroxyketone moiety with a 4-methylpiperazine ring . This makes it a valuable synthon for the synthesis of more complex molecules. The 4-methylpiperazine group is a privileged scaffold in pharmacology, frequently found in molecules with diverse biological activities . Researchers can utilize this compound as a key intermediate in constructing potential pharmacologically active compounds. Its structure suggests potential for further chemical modification at the hydroxyl, carbonyl, and piperazine nitrogen sites, enabling its incorporation into larger molecular architectures. This product is intended for research and development applications in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJMRIAKANWEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567788
Record name 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91406-27-8
Record name 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Piperazine Scaffolds

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in a multitude of clinically successful drugs is no coincidence.[1] This heterocyclic motif offers a unique combination of properties: its conformational flexibility allows for optimal binding to diverse biological targets, its two nitrogen atoms provide handles for modulating solubility and basicity, and its overall structure is metabolically robust. Compounds incorporating the piperazine moiety are integral to therapies targeting central nervous system disorders, infectious diseases, and cancer.[2][3]

This guide focuses on a specific, functionalized piperazine derivative: This compound (CAS No. 22333-51-3). The presence of a hydroxyl group and a tertiary amide introduces key functionalities, making it a valuable intermediate for further chemical elaboration. As a Senior Application Scientist, my objective is not merely to present a protocol but to provide a comprehensive, field-tested rationale for the synthesis and a rigorous framework for its characterization, empowering researchers to produce and validate this compound with confidence.

Part 1: Synthesis Methodology - A Tale of Two Reactions

The synthesis of this compound is most reliably achieved through a two-step process that prioritizes control and high yield: 1) Acylation of N-methylpiperazine with 2-chloroacetyl chloride to form an α-chloro amide intermediate, followed by 2) Nucleophilic substitution of the chloride with a hydroxide ion.

The Rationale Behind the Chosen Pathway

The decision to employ a two-step sequence involving an α-chloro intermediate, rather than attempting a direct coupling with glycolic acid, is deliberate. 2-Chloroacetyl chloride is a highly reactive acylating agent, ensuring near-quantitative conversion of the starting N-methylpiperazine. The subsequent nucleophilic substitution is a classic and well-understood transformation, offering a clean and efficient route to the final hydroxylated product. This pathway avoids the use of expensive or specialized coupling reagents and provides a robust, scalable procedure.

  • Expertise in Action: The acylation is performed in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA).[4] Its role is critical: it acts as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the starting N-methylpiperazine, rendering it non-nucleophilic and halting the reaction. The choice of an aprotic solvent like dichloromethane (DCM) is also key, as it readily dissolves the reactants while remaining inert to the highly electrophilic acyl chloride.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydroxylation reagents1 N-Methylpiperazine + 2-Chloroacetyl Chloride base Triethylamine (TEA) in Dichloromethane (DCM) reagents1->base Add Base reaction1 Stir at 0°C to RT base->reaction1 intermediate Intermediate: 1-(4-Methylpiperazin-1-yl)-2-chloroethanone reaction1->intermediate workup1 Aqueous Workup & Purification intermediate->workup1 intermediate_in Intermediate workup1->intermediate_in hydrolysis_reagent Sodium Hydroxide (aq) in THF/Water intermediate_in->hydrolysis_reagent reaction2 Heat/Stir hydrolysis_reagent->reaction2 product Final Product: This compound reaction2->product workup2 Extraction & Purification product->workup2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • N-Methylpiperazine (1.0 eq)

  • 2-Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Sodium Hydroxide (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Protocol - Step 1: Synthesis of 1-(4-Methylpiperazin-1-yl)-2-chloroethanone

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-methylpiperazine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • In a separate funnel, prepare a solution of 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 2-chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly in the next step.

Protocol - Step 2: Synthesis of this compound

  • Dissolve the crude 1-(4-methylpiperazin-1-yl)-2-chloroethanone from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Extract the remaining aqueous solution exhaustively with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel to obtain the final compound as a pure solid or oil.

Part 2: Rigorous Characterization - The Self-Validating System

Characterization is the cornerstone of chemical synthesis. Each analytical technique provides a unique piece of the structural puzzle. When combined, they create a self-validating system that confirms the identity, structure, and purity of the synthesized compound beyond any reasonable doubt.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the expected data for this compound.

Property / TechniqueExpected Result / ObservationRationale & Interpretation
Molecular Formula C₇H₁₄N₂O₂Derived from the structure.
Molecular Weight 158.20 g/mol Sum of atomic weights.[5]
Mass Spec. (ESI+) m/z = 159.11 ([M+H]⁺)The expected protonated molecular ion peak, confirming the molecular weight.
¹H NMR (400 MHz, CDCl₃)δ ~4.2 (s, 2H), ~3.6 (m, 2H), ~3.4 (m, 2H), ~2.5 (m, 4H), ~2.3 (s, 3H)s: singlet, m: multiplet. Peaks correspond to the -CH₂OH, two sets of piperazine protons adjacent to the carbonyl and methyl group respectively, and the -CH₃ group.
¹³C NMR (100 MHz, CDCl₃)δ ~170 (C=O), ~60 (-CH₂OH), ~55 (piperazine CH₂), ~54 (piperazine CH₂), ~46 (-CH₃)Chemical shifts are indicative of an amide carbonyl, a hydroxyl-bearing carbon, piperazine ring carbons, and a methyl carbon.
FTIR (KBr Pellet, cm⁻¹)~3400 (broad), ~2940, ~2850, ~1645 (strong)Peaks correspond to the O-H stretch (alcohol), C-H stretches (aliphatic), and the C=O stretch (tertiary amide), respectively. The amide C=O is a key diagnostic peak.[6]

Visualizing the Characterization Workflow

G cluster_structural Structural Elucidation cluster_purity Purity Assessment start Purified Synthetic Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Confirms Connectivity & Functional Groups ftir FTIR Spectroscopy start->ftir Confirms Connectivity & Functional Groups ms Mass Spectrometry start->ms Confirms Connectivity & Functional Groups tlc TLC Analysis start->tlc Confirms Homogeneity hplc HPLC (Optional) start->hplc Confirms Homogeneity final_structure Verified Structure: 2-Hydroxy-1-(4-methyl- piperazin-1-yl)ethanone nmr->final_structure ftir->final_structure ms->final_structure

Caption: Integrated workflow for the characterization of the target compound.

Standard Operating Procedures for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Process the data, integrating the proton signals and referencing the chemical shifts to the residual solvent peak.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, perform an Attenuated Total Reflectance (ATR) measurement on the solid sample.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for O-H, C-H, and C=O functional groups.[7]

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Compare the observed m/z value with the calculated exact mass.

Conclusion

This guide provides a robust and reproducible methodology for the synthesis of this compound, grounded in established principles of organic chemistry. The outlined two-step synthesis is efficient and scalable. Furthermore, the multi-technique characterization plan forms a self-validating system, ensuring that researchers can be confident in the identity and purity of their material. As a versatile building block, this compound holds significant potential for the development of novel therapeutics, and this guide serves as a foundational resource for its reliable preparation and validation.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known identifiers and predicted properties with detailed, validated experimental protocols for the determination of its key physicochemical parameters. This approach ensures scientific integrity by empowering researchers to generate robust and reliable data. The guide covers structural characterization, synthesis, analytical methodologies, and safety considerations, presenting a self-validating framework for the comprehensive physicochemical profiling of this compound.

Introduction and Molecular Overview

This compound belongs to the piperazine class of compounds, which are integral scaffolds in a vast array of pharmaceuticals due to their versatile binding properties and favorable pharmacokinetic profiles. The presence of a hydroxyl group and a methylpiperazine moiety suggests potential for hydrogen bonding and specific receptor interactions, making a thorough understanding of its physicochemical properties crucial for its development as a potential drug candidate or as a key intermediate in complex syntheses.

This guide is structured to provide both foundational knowledge and practical, actionable protocols. Where experimental data is not publicly available, we present industry-standard methodologies for its empirical determination, thereby establishing a complete and verifiable profile of the compound.

Chemical Identity

A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 91406-27-8PubChem[1]
Molecular Formula C₇H₁₄N₂O₂PubChem[1]
Molecular Weight 158.20 g/mol PubChem[1]
Canonical SMILES CN1CCN(CC1)C(=O)COPubChem[1]
InChI InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3PubChem[1]
InChIKey NXJMRIAKANWEQC-UHFFFAOYSA-NPubChem[1]

Predicted and Experimental Physicochemical Properties

A combination of in silico predictions and, where available, experimental data provides a preliminary understanding of the compound's behavior. The following table summarizes the currently available information.

PropertyPredicted ValueExperimental ValueSource
Boiling Point 300.7 ± 37.0 °C at 760 mmHgNot availableChemSrc[2]
Density 1.2 ± 0.1 g/cm³Not availableChemSrc[2]
XLogP3-AA -1.1Not availablePubChem[1]
Hydrogen Bond Donors 1Not availablePubChem[1]
Hydrogen Bond Acceptors 3Not availablePubChem[1]
Topological Polar Surface Area 43.8 ŲNot availablePubChem[1]
Melting Point Not availableNot available-
Solubility Not availableNot available-
pKa Not availableNot available-

Synthesis and Purification

Proposed Synthetic Pathway: Acylation of N-Methylpiperazine

The most direct route involves the reaction of N-methylpiperazine with a suitable two-carbon acylating agent bearing a protected hydroxyl group, followed by deprotection. A common and effective choice is acetoxyacetyl chloride.

Synthesis N_methylpiperazine N-Methylpiperazine Intermediate 1-(4-Methylpiperazin-1-yl)-2-acetoxyethanone N_methylpiperazine->Intermediate Acylation (Et3N, DCM, 0°C to RT) Acetoxyacetyl_chloride Acetoxyacetyl chloride Acetoxyacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis (e.g., K2CO3, MeOH)

Proposed synthesis of this compound.
Step-by-Step Experimental Protocol

Materials:

  • N-Methylpiperazine

  • Acetoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation:

    • To a solution of N-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add acetoxyacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-methylpiperazin-1-yl)-2-acetoxyethanone.

  • Purification of the Intermediate:

    • Purify the crude intermediate by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Hydrolysis (Deprotection):

    • Dissolve the purified intermediate in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

    • The resulting residue is the crude this compound.

  • Final Purification:

    • Purify the final product by a second round of flash column chromatography or by recrystallization from a suitable solvent system to obtain the pure compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes and provides protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Methyl Group (-CH₃): A singlet around δ 2.3-2.5 ppm, integrating to 3H.

  • Piperazine Ring Protons (-CH₂-): Multiple signals in the range of δ 2.4-3.8 ppm, integrating to 8H. The protons on the carbons adjacent to the amide nitrogen will be deshielded and appear further downfield.

  • Methylene Group (-CH₂OH): A singlet or a slightly broadened signal around δ 4.2-4.4 ppm, integrating to 2H.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range and may exchange with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Methyl Carbon (-CH₃): A signal around δ 45-47 ppm.

  • Piperazine Ring Carbons (-CH₂-): Signals in the range of δ 40-55 ppm.

  • Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

  • Carbonyl Carbon (-C=O): A signal in the deshielded region of δ 168-172 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch: Sharp peaks in the region of 2800-3000 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band around 1640-1660 cm⁻¹.

  • C-N Stretch: In the fingerprint region, typically between 1000-1350 cm⁻¹.

  • C-O Stretch: A band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data (Electrospray Ionization - ESI+):

  • [M+H]⁺: An intense peak at m/z = 159.11, corresponding to the protonated molecule.

  • Key Fragmentation Ions: Expect to see fragments corresponding to the loss of the hydroxyl group, cleavage of the piperazine ring, and other characteristic fragmentations.

Experimental Workflow for Analytical Characterization

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (High-Resolution ESI-MS) Sample->MS Purity Purity Assessment (HPLC-UV/ELSD) Sample->Purity Structure_Confirmation Structural Confirmation & Purity >95% NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Workflow for the analytical characterization of the synthesized compound.

Determination of Key Physicochemical Properties

The following protocols are designed to be self-validating systems for the determination of essential physicochemical parameters.

Melting Point Determination

Protocol:

  • Use a calibrated digital melting point apparatus.

  • Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Heat the sample at a ramp rate of 1-2 °C/min.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Perform the measurement in triplicate to ensure accuracy.

Solubility Determination (Shake-Flask Method)

Protocol:

  • Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO, PBS at different pH values).

  • Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Express the solubility in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Protocol:

  • Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) if necessary.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the titration curve and determine the pKa values from the inflection points or by using appropriate software for data analysis. The two nitrogen atoms of the piperazine ring are expected to have distinct pKa values.

Safety and Handling

Given that this compound is a piperazine derivative, it is prudent to handle it with the appropriate safety precautions.

General Hazards of Piperazine Derivatives:

  • Piperazine and its derivatives can be skin and respiratory sensitizers[2].

  • Many piperazine compounds are known to have psychoactive effects and can pose health risks if ingested[3].

  • N-methylpiperazine is classified as a flammable liquid and is harmful if it comes into contact with the skin, is inhaled, and can cause severe skin burns and eye damage[4].

Hazard Statements for this compound (from PubChem):

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Recommended Handling Procedures:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. By combining known data with detailed, validated experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. The proposed methodologies will enable the generation of a complete and reliable physicochemical profile, which is essential for advancing the study of this promising compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds.[1][2][3][4] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, a heterocyclic compound with potential applications as a building block in medicinal chemistry.

While direct experimental spectra for this specific molecule are not widely published, this guide leverages established NMR principles and extensive data from analogous N-acylpiperazine structures to present a robust, predictive analysis. We will delve into the causality behind spectral features, address the inherent conformational dynamics of the piperazine scaffold, and provide a field-proven experimental protocol for acquiring high-fidelity NMR data.

Molecular Structure and Atom Numbering

To facilitate a clear and logical assignment of NMR signals, the atoms of this compound are systematically numbered. This convention will be used throughout the guide.

Caption: Molecular structure of this compound with atom numbering.

Core Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces a transition between these levels, generating an NMR signal.[5]

  • Chemical Shift (δ): The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. Electron density shields the nucleus from the external magnetic field, causing it to resonate at a lower frequency (upfield). Conversely, nearby electronegative atoms withdraw electron density, deshielding the nucleus and causing it to resonate at a higher frequency (downfield).[6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[7]

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, known as spin-spin coupling, causes NMR signals to be split into multiple lines (multiplets). The number of lines is typically determined by the n+1 rule, where 'n' is the number of equivalent protons on adjacent atoms. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule.[8]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

The Conformational Dynamics of N-Acylpiperazines

A critical aspect influencing the NMR spectra of this compound is its conformational flexibility. Two primary dynamic processes must be considered:

  • Amide Bond Rotation: The C1-N1 bond possesses significant partial double-bond character due to resonance with the carbonyl oxygen. This restricts free rotation, leading to the potential existence of distinct rotational conformers (rotamers).[9][10][11]

  • Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. At room temperature, the ring can rapidly interconvert between two chair forms. However, the presence of the bulky N-acyl group can raise the energy barrier for this inversion.[9][11]

The interplay of these phenomena can have a profound effect on the NMR spectrum. If the rate of interconversion between conformers is slow on the NMR timescale, separate signals may be observed for each conformer. More commonly for N-acylpiperazines at room temperature, these processes lead to significant signal broadening, particularly for the piperazine ring protons.[9][11][12] Temperature-dependent NMR studies are often required to fully resolve these dynamic effects.[13]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift ranges and data from structurally similar N-acylpiperazine compounds.[11][14][15]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~ 4.20s2HH-2The methylene protons are adjacent to two electronegative oxygen atoms (carbonyl and hydroxyl), causing a significant downfield shift.
~ 3.7 - 3.5br m4HH-3, H-6These protons are on the carbons adjacent to the electron-withdrawing acyl group (N1). Restricted amide bond rotation and ring dynamics make these protons diastereotopic and lead to complex, often broad, multiplets.[9][11]
~ 3.3 - 3.0br s (variable)1HOHThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can exchange with D₂O.
~ 2.6 - 2.4br m4HH-4, H-5These protons are on the carbons adjacent to the N-methyl group (N2). They are less affected by the acyl group but still experience the effects of ring dynamics, resulting in a broad multiplet.
~ 2.30s3HH-7 (N-CH₃)This sharp singlet is characteristic of an N-methyl group on a piperazine ring. Its chemical shift is relatively insensitive to the substitution on the other nitrogen.

s = singlet, br m = broad multiplet

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR data are presented below. Chemical shifts are influenced by the electronegativity of attached atoms and the overall molecular geometry.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 168 - 172C-1 (C=O)The amide carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group.
~ 60 - 63C-2 (CH₂OH)This carbon is bonded to an oxygen atom, resulting in a downfield shift into the typical range for carbons in alcohols.
~ 52 - 55C-4, C-5These carbons are adjacent to the N-methyl group. The chemical shifts are typical for the N2-side of an N-acyl-N'-methylpiperazine.
~ 45 - 48C-7 (N-CH₃)The N-methyl carbon signal appears in this characteristic upfield region.
~ 41 - 44C-3, C-6These carbons are adjacent to the deshielding acyl group, but their chemical shifts are often distinct due to the complex electronic and conformational environment.[16]

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve standard Add internal standard (TMS) dissolve->standard transfer Filter into a 5 mm NMR tube standard->transfer insert Insert tube into spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim magnetic field for homogeneity lock->shim acquire Acquire ¹H and ¹³C Spectra (Set appropriate parameters) shim->acquire ft Fourier Transformation (FID → Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate chemical shifts (TMS at 0 ppm) baseline->calibrate analyze Integrate (¹H), pick peaks, and assign signals calibrate->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, so it must be reported.[17]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

  • Transfer: Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrument Setup (400 MHz Spectrometer)
  • Insertion: Place the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent to counteract any magnetic field drift.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

¹H NMR Acquisition
  • Pulse Program: Use a standard single 90° pulse sequence.

  • Spectral Width: Set to cover a range of 0-12 ppm.

  • Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a delay of 1-2 seconds between pulses.

¹³C NMR Acquisition
  • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set to cover a range of 0-200 ppm.

  • Number of Scans: Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024-4096).

  • Relaxation Delay: Use a longer relaxation delay of 2-5 seconds to ensure quantitative accuracy, especially for quaternary carbons like the carbonyl.

Data Processing
  • Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Analysis: Integrate the signals in the ¹H spectrum and pick peaks in both spectra for final analysis and assignment.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of NMR and the specific conformational dynamics of the N-acylpiperazine moiety, researchers can confidently interpret the resulting spectra. The predicted chemical shifts and coupling patterns, along with the provided experimental protocol, serve as a robust resource for the structural verification and characterization of this compound and its derivatives in a drug discovery and development setting.

References

Crystal structure of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone Derivatives

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in specific hydrogen bonding, make it a valuable component in drug design.[3] This guide focuses on a specific, promising subclass: this compound derivatives. The introduction of a hydroxyl group offers a potent handle for tuning molecular interactions, which are fundamental to biological activity.

Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design. It allows for the detailed analysis of molecular conformation, intramolecular geometries, and the intermolecular forces that govern crystal packing. This knowledge is indispensable for elucidating structure-activity relationships (SAR) and optimizing lead compounds for enhanced efficacy and safety. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, crystallization, structural elucidation, and in-depth analysis of these important derivatives.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the successful synthesis of the target compound and the growth of high-quality single crystals. The purity of the compound and the precision of the crystallization process are critical determinants of the final structural resolution.

General Synthetic Pathway

The synthesis of the target scaffold can be achieved through a straightforward and robust nucleophilic acyl substitution. The core reaction involves the coupling of 1-methylpiperazine with a suitable 2-hydroxy-acetylating agent. A common and effective precursor is 2-chloroacetyl chloride, followed by hydrolysis, or more directly, using an activated form of glycolic acid.

A plausible synthetic route is outlined below. The choice of a base is critical to neutralize the HCl generated, driving the reaction to completion. The subsequent step would involve derivatization at other positions if required, but for the core structure, this two-step approach is efficient.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydroxylation A 1-Methylpiperazine C 1-(4-Methylpiperazin-1-yl)-2-chloroethanone A->C Base (e.g., Et3N) DCM, 0°C to RT B 2-Chloroacetyl Chloride B->C D Target Molecule: This compound C->D Hydrolysis (e.g., aq. NaHCO3)

Caption: Generalized synthetic workflow for the target compound.

The Imperative of High-Quality Crystals

Crystallization is far more than simple solidification; it is a purification process where molecules self-assemble into a highly ordered, repeating lattice.[4][5] Only single, defect-free crystals are suitable for SC-XRD analysis. The process is governed by two key stages: nucleation (the initial formation of a stable crystal seed) and crystal growth.[4] Control over parameters like supersaturation, temperature, and solvent choice is essential to grow crystals of adequate size and quality.[5]

A significant challenge in pharmaceutical crystallization is polymorphism , where a compound can exist in multiple crystal forms with different arrangements and/or conformations.[6][7] These polymorphs can exhibit different physical properties, including solubility and bioavailability, making crystallographic characterization a regulatory requirement.[7]

Experimental Protocol: Single Crystal Growth via Slow Evaporation

This protocol describes a standard and widely used method for obtaining X-ray quality crystals. The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate, thereby inducing nucleation and controlled growth.[8]

Materials:

  • Purified this compound derivative (>99% purity).

  • Screening solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, and binary mixtures).

  • Small, clean glass vials (e.g., 4 mL).

  • Vial caps with a pinhole or a system allowing slow solvent exchange.

Methodology:

  • Solubility Screening (Causality): The choice of solvent is the most critical variable. An ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it won't crystallize; if it is poorly soluble, it will precipitate as an amorphous powder. Test solubility in a range of solvents at room temperature and with gentle heating.

  • Preparation of a Saturated Solution: Dissolve the compound (approx. 5-10 mg) in a minimal amount of the chosen solvent or solvent mixture in a clean vial. Gentle warming may be used to ensure complete dissolution.

  • Filtration (Self-Validation): Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This step is crucial to remove any particulate matter that could act as uncontrolled nucleation sites, leading to a shower of tiny, unusable crystals.

  • Slow Evaporation Setup: Cover the vial with a cap containing a small pinhole or cover it with paraffin film and puncture it with a needle. This restricts the rate of evaporation, which is key to growing large, well-ordered crystals rather than a polycrystalline powder.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, at a constant temperature. Temperature fluctuations can alter solubility and disrupt crystal growth.

  • Monitoring and Harvesting: Monitor the vial daily. Crystals can form over a period of several days to weeks. Once crystals of sufficient size (approx. 0.1-0.3 mm) are observed, carefully harvest them using a cryo-loop or a fine spatula.

Structural Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[8] It relies on the principle that X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that can be mathematically transformed into a model of the atomic structure.

Experimental Workflow

The process of determining a crystal structure is a well-defined workflow, from mounting the crystal to refining the final structural model.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Processing (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Direct/Patterson Methods) C->D Reflection File (hkl) E Structure Refinement (Least-Squares Fitting) D->E Initial Atomic Model F Final Structure & Validation (CIF) E->F Refined Model

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: From Crystal to Structure
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen. (Causality): Cryo-cooling (e.g., to 100 K) minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-quality data.[8]

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays from hundreds of different crystal orientations.[8]

  • Data Processing: The raw data images are processed to determine the unit cell parameters, assign the crystal system and space group, and integrate the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined from the processed data. This is typically achieved using "direct methods," a computational approach that won the Nobel Prize for its creators.[8]

  • Structure Refinement: A least-squares refinement process iteratively adjusts the atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Validation: The final structure is validated using metrics like the R-factor (a measure of agreement) and by checking for chemical and geometric reasonability. The result is typically reported in a standard Crystallographic Information File (CIF).

Representative Crystallographic Data

The following table summarizes hypothetical but representative crystallographic data for a derivative of this compound, based on published data for similar piperazine structures.[9][10][11]

ParameterRepresentative DataDescription
Chemical FormulaC₁₃H₁₈N₂O₂Example with an additional methyl group
Formula Weight234.30 g/mol Molar mass of the compound
Crystal SystemMonoclinicA common crystal system for such molecules
Space GroupP2₁/cA centrosymmetric space group
a (Å)7.95Unit cell dimension
b (Å)12.05Unit cell dimension
c (Å)14.90Unit cell dimension
β (°)95.5Unit cell angle
Volume (ų)1420Volume of the unit cell
Z4Number of molecules in the unit cell
T (K)100(2) KTemperature of data collection
R-factor (R1)~0.045A measure of the quality of the structural model

In-Depth Structural Analysis

The solved crystal structure provides a wealth of information beyond simple connectivity. A detailed analysis reveals conformational preferences and the non-covalent interactions that dictate the supramolecular assembly.

Conformational Analysis
  • Piperazine Ring Conformation: As expected for a six-membered saturated heterocycle, the piperazine ring invariably adopts a stable chair conformation .[9][12] This conformation minimizes steric strain and torsional strain. Key parameters to analyze are the puckering parameters and the endocyclic torsion angles.

  • Amide Bond Planarity: The C-N bond of the ethanone moiety (the amide bond) exhibits significant partial double bond character due to resonance.[13] This restricts rotation and enforces planarity among the carbonyl carbon, oxygen, nitrogen, and the two adjacent piperazine carbons. This planarity is a key structural feature influencing how the substituent interacts with the rest of the molecule.

Intermolecular Interactions and Crystal Packing

The solid-state structure is stabilized by a network of intermolecular interactions. The 2-hydroxy-ethanone moiety is specifically designed to participate in strong and directional hydrogen bonds.

  • O-H···O Hydrogen Bonds: The primary and strongest interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This is a classic and robust interaction that often leads to the formation of chains or dimers within the crystal lattice.[9][11]

  • Other Weak Interactions: In addition to the primary hydrogen bonds, the crystal packing is further stabilized by a network of weaker interactions, such as C-H···O, C-H···N, and potential C-H···π interactions if aromatic substituents are present.[14] These interactions, while individually weak, collectively contribute significantly to the overall stability of the crystal lattice.[15]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C node1 C=O node2 H-O node3 C=O node2->node3 Strong O-H···O Hydrogen Bond node4 H-O node5 C-H node6 C=O node5->node6 Weak C-H···O Interaction

Caption: Key intermolecular hydrogen bonding patterns.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The ultimate goal of structural analysis in drug discovery is to inform the design of better molecules. The crystal structure provides a static snapshot that is invaluable for this purpose.

  • Receptor Binding Hypothesis: The 3D structure allows for the generation of pharmacophore models. The precise orientation of the hydroxyl group, the carbonyl oxygen (as a hydrogen bond acceptor), and the methylpiperazine nitrogen (which can be protonated) defines the key interaction points for a potential biological target.

  • Conformational Rigidity and Flexibility: The relative rigidity of the piperazine chair and the planar amide group reduces the conformational entropy upon binding, which can be energetically favorable. Understanding this "pre-organized" conformation helps in designing derivatives that fit optimally into a receptor's binding pocket.

  • Guided Derivatization: Knowledge of the crystal packing reveals which parts of the molecule are involved in strong intermolecular interactions and which are exposed to the "outside". This can guide the synthetic chemist on where to add substituents to modulate properties like solubility or to probe for additional receptor interactions without disrupting the core binding conformation.[1][3]

Conclusion

The crystallographic analysis of this compound derivatives provides indispensable insights for the fields of medicinal chemistry and drug development. Through a meticulous process of synthesis, crystallization, and single-crystal X-ray diffraction, a detailed three-dimensional picture of these molecules can be obtained. This guide has outlined the key experimental protocols and analytical considerations, from growing high-quality crystals to interpreting the nuances of intermolecular interactions. The resulting structural knowledge, particularly regarding the dominant chair conformation of the piperazine ring and the critical role of the hydroxyl group in directing hydrogen bonding, forms a solid foundation for understanding structure-activity relationships and driving the rational design of novel, more effective therapeutic agents.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1] Its prevalence stems from a unique combination of physicochemical properties—such as its diprotic basicity, conformational flexibility, and capacity for hydrogen bonding—that confer favorable pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of novel piperazine-based compounds. Moving beyond a simple listing of techniques, this paper emphasizes the strategic integration of computational, biophysical, and cell-based assays to build a robust, evidence-based understanding of a compound's biological activity from target engagement to downstream pathway modulation. We present detailed experimental protocols, data interpretation strategies, and visual frameworks to empower researchers in their drug discovery and development efforts.

Introduction: The Piperazine Scaffold – A Cornerstone of Modern Drug Discovery

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1,4 positions, is a cornerstone of drug design.[1] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[3][4] Piperazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurotropic effects.[4][5][6]

The success of this scaffold lies in its advantageous physicochemical properties:

  • Tunable Basicity: With two distinct pKa values, the piperazine ring is often protonated at physiological pH. This basicity is critical for enhancing aqueous solubility, forming stable salts for better formulation, and establishing key interactions with biological targets, such as forming salt bridges with acidic residues in enzyme active sites.[1]

  • Structural Rigidity and Flexibility: The ring typically adopts a stable chair conformation, providing a rigid scaffold to orient pharmacophoric substituents for optimal target binding. Simultaneously, it can act as a flexible linker between different molecular fragments.[1]

  • Hydrogen Bonding Capacity: The two nitrogen atoms serve as hydrogen bond acceptors, while N-H groups can act as donors, facilitating strong and specific interactions with proteins and other biological macromolecules.[1]

These properties contribute to the favorable absorption, distribution, metabolism, and excretion (ADME) profiles often seen with piperazine-containing drugs.[1][2] The anticancer drug Imatinib (Gleevec), a tyrosine kinase inhibitor, and the antipsychotic Olanzapine are prominent examples of how the piperazine scaffold is integral to clinically successful therapeutics.[1][3] Understanding the precise MoA of new chemical entities built upon this scaffold is paramount for advancing them through the drug discovery pipeline.[7]

Part 1: A Strategic Workflow for Mechanism of Action Elucidation

Determining the MoA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement.[8] A robust strategy integrates multiple methodologies to build a cohesive and validated model of a compound's activity.

The overall workflow can be visualized as a logical progression from identifying the direct molecular target to understanding its broader impact on cellular function.

MoA_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular & Functional Characterization cluster_2 Phase 3: Pathway & Network Analysis T_ID Target Hypothesis Generation (In Silico & Phenotypic Screening) T_Val Direct Target Engagement Assays (SPR, TSA, ITC) T_ID->T_Val Confirm physical binding C_Func Target-Specific Functional Assays (e.g., Kinase, GPCR Activity) T_Val->C_Func Validate functional consequence of binding C_Pheno Broad Phenotypic Assays (Viability, Apoptosis, Morphology) C_Func->C_Pheno Link target activity to cellular outcome D_Signal Downstream Signaling Analysis (Western Blot, Proteomics) C_Pheno->D_Signal Investigate molecular drivers of phenotype G_Expr Gene Expression Profiling (RNA-Seq) D_Signal->G_Expr Map pathway to transcriptional changes

Caption: A strategic workflow for MoA elucidation.

Part 2: Target Identification and Engagement Validation

The first crucial step is to identify the direct molecular target(s) of the novel piperazine compound.[8] This involves generating a hypothesis and then confirming direct physical binding.

Biophysical Assays for Confirming Direct Target Binding

Once a putative target is identified, it is essential to confirm a direct, physical interaction between the compound and the protein. Biophysical assays are indispensable for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[9][][11]

Assay Technique Principle Key Parameters Measured Throughput Strengths & Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[12]KD (Affinity), kon (Association Rate), koff (Dissociation Rate)[9]Medium to HighReal-time kinetics, high sensitivity. Requires protein immobilization.[11][12]
Thermal Shift Assay (TSA) / DSF Monitors the change in protein melting temperature (ΔTm) upon ligand binding.[]ΔTm (Indicates stabilization/destabilization)[9]HighLow protein consumption, high throughput. Indirect measure of binding.[][12]
Isothermal Titration Calorimetry (ITC) Measures the heat absorbed or released during a binding event.[11]KD (Affinity), ΔH (Enthalpy), Stoichiometry (n)[9]Low"Gold standard" for thermodynamics, label-free solution-based. Requires larger amounts of pure protein.[9][12]

Table 1: Comparison of key biophysical assays for target engagement.

Detailed Protocol: Thermal Shift Assay (TSA)

TSA is an excellent high-throughput method to rapidly screen for compounds that directly bind and stabilize a target protein.[12]

Objective: To determine if a novel piperazine compound ("Piprazinib") binds to and stabilizes its putative target, Kinase X.

Materials:

  • Purified Kinase X protein (e.g., 1-2 µM final concentration).

  • Piprazinib stock solution (e.g., 10 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Real-Time PCR instrument capable of fluorescence detection.

  • 384-well PCR plates.[12]

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, Kinase X protein (to a final concentration of 1-2 µM), and SYPRO Orange dye (to a final concentration of 5x).

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of Piprazinib from a concentration-response plate into the wells of the 384-well PCR plate. Include vehicle (DMSO) controls.

  • Initiate Reaction: Dispense the protein/dye master mix into the wells containing the compound. Seal the plate securely.

  • Centrifugation: Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the RT-PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.

  • Data Analysis: The melting temperature (Tm) is the point at which the fluorescence signal is at its peak (the inflection point of the sigmoidal curve). Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and is strong evidence of binding.[]

Part 3: Characterizing Cellular Function and Downstream Signaling

Confirming target engagement is only the first step. The next is to understand the functional consequences of this binding in a cellular context. This involves moving from purified protein systems to cell-based assays.[13]

Functional Assays: From GPCRs to Kinases

Piperazine derivatives are well-known modulators of G-protein coupled receptors (GPCRs) and kinases.[1][3] The choice of functional assay depends on the target class.

  • For GPCR Targets: GPCRs signal through various second messengers, most notably cyclic AMP (cAMP) and calcium.[14][15]

    • cAMP Assays: For Gs- or Gi-coupled receptors, measuring changes in intracellular cAMP is a direct readout of receptor activation or inhibition.[16] Commercially available assays like Promega's cAMP-Glo™ use a luciferase-based system where light output is inversely proportional to cAMP levels.[17]

    • Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.[14]

  • For Kinase Targets: The primary function of a kinase is to phosphorylate substrate proteins.

    • In Vitro Kinase Assays: These assays measure the direct transfer of phosphate to a substrate, often using radioactivity or fluorescence-based detection methods.

    • Cellular Target Phosphorylation Assays: A more physiologically relevant approach is to measure the phosphorylation status of a known downstream substrate of the target kinase within the cell. This is most commonly accomplished using Western blotting.[18]

Detailed Protocol: Western Blotting for Downstream Kinase Inhibition

Objective: To determine if Piprazinib inhibits the phosphorylation of Protein Y, a known downstream substrate of Kinase X, in a cellular context.

Materials:

  • Cell line expressing Kinase X and Protein Y (e.g., HepG2).

  • Piprazinib stock solution.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[19]

  • Primary antibodies: Rabbit anti-phospho-Protein Y (pY) and Mouse anti-total-Protein Y (tY).

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP and Anti-mouse IgG-HRP.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.[20]

  • Chemiluminescent substrate.[19]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of Piprazinib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: If required, stimulate the pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation of Protein Y.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.[19][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil.[21] Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[20][22]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.[22]

    • Incubate the membrane with the primary antibody against pY (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[20]

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[19]

    • Wash again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager.[19]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against total-Protein Y (tY).

  • Analysis: Quantify the band intensities for pY and tY. The inhibitory effect of Piprazinib is determined by the decrease in the pY/tY ratio with increasing compound concentration.[19]

Part 4: Synthesizing the Mechanism - A Case Study

Let's consider our hypothetical compound, Piprazinib , a novel piperazine derivative identified in a phenotypic screen for its anti-proliferative effects in liver cancer cells.[23]

Hypothesis: Piprazinib inhibits the VEGFR2 tyrosine kinase, a key driver of angiogenesis and cancer cell survival.

Experimental Findings:

  • Target Engagement (TSA): Piprazinib induced a dose-dependent thermal shift (ΔTm) of the purified VEGFR2 kinase domain, with a ΔTm of +8.5°C at 10 µM, confirming direct binding.

  • Cellular Function (Western Blot): In HepG-2 cells, treatment with Piprazinib potently inhibited VEGF-stimulated phosphorylation of VEGFR2 at Tyr1175. Downstream, this led to a reduction in the phosphorylation of key signaling nodes like Akt and ERK.

  • Phenotypic Outcome (Apoptosis Assay): Piprazinib treatment resulted in a significant increase in caspase-3/7 activity, indicating the induction of apoptosis. This aligns with the inhibition of the pro-survival signaling from the VEGFR2 pathway.[23]

Data Summary Table:

Parameter Piprazinib Value Method
VEGFR2 Binding (ΔTm) +8.5 °CThermal Shift Assay
VEGFR2 Phospho-Inhibition (IC50) 55 nMCellular Western Blot
HepG-2 Cell Proliferation (GI50) 78 nMCell Viability Assay
Apoptosis Induction (EC50) 150 nMCaspase-Glo 3/7 Assay

Table 2: Quantitative data summary for Piprazinib.

Signaling Pathway Diagram:

The collective data allows us to construct a model of Piprazinib's mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitochondria VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes Akt Akt VEGFR2->Akt Phosphorylates & Activates ERK ERK VEGFR2->ERK Phosphorylates & Activates Piprazinib Piprazinib Piprazinib->VEGFR2 Inhibits Kinase Activity Casp9 Caspase-9 Akt->Casp9 Proliferation Cell Proliferation & Survival Genes Akt->Proliferation Suppresses Apoptosis ERK->Proliferation Promotes Proliferation Apoptosis Apoptosis Casp9->Apoptosis

Caption: Proposed signaling pathway for Piprazinib's MoA.

This model clearly illustrates that Piprazinib physically binds to the VEGFR2 kinase, inhibiting its signaling activity. This blockade of downstream pro-survival pathways (Akt, ERK) ultimately leads to the activation of apoptosis and a reduction in cell proliferation, explaining the compound's observed anticancer effects.[3][23]

Conclusion and Future Directions

Elucidating the mechanism of action of a novel piperazine-based compound is a critical phase in drug discovery that requires a multi-faceted and integrated experimental approach. By systematically combining biophysical techniques to confirm target engagement with cell-based functional and signaling assays, researchers can build a robust, evidence-driven model of a compound's activity. This detailed understanding is essential for optimizing lead compounds, predicting potential on- and off-target effects, and ultimately increasing the probability of success in clinical development. Future efforts should also integrate advanced techniques like chemical proteomics for unbiased target identification and metabolomics to understand the broader impact of pathway modulation on cellular metabolism.[24]

References

A Technical Guide to the Preliminary Bioactivity Screening of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a well-established pharmacophore, integral to the structure of numerous clinically approved drugs and a privileged scaffold in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects. This guide presents a comprehensive framework for the preliminary in vitro bioactivity screening of a novel piperazine derivative, 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone. We will delineate a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, potential anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a robust and logically sound preliminary assessment of this compound's therapeutic potential.

Introduction: The Scientific Rationale for Screening this compound

The core structure of this compound combines several features of high interest in medicinal chemistry. The N-arylpiperazine moiety is a cornerstone in the development of therapeutic agents, with its derivatives showing a remarkable diversity of biological activities. The incorporation of a hydroxyethanone group introduces a polar functional group that can potentially modulate pharmacokinetic properties and engage in specific hydrogen bonding interactions with biological targets.

Given the established anticancer and antimicrobial activities of various N-substituted piperazine derivatives, a preliminary bioactivity screen of this compound is a logical and scientifically-driven starting point for its evaluation. Arylpiperazines, in particular, have demonstrated significant potential as anticancer agents by inducing cytotoxic effects in tumor cells through various mechanisms. Furthermore, the piperazine nucleus is a common component in antibacterial drug scaffolds, suggesting a potential for antimicrobial efficacy.

This guide, therefore, outlines a systematic approach to unravel the initial bioactivity profile of this novel compound, beginning with a foundational assessment of its general cytotoxicity, followed by targeted screens for anticancer and antimicrobial activities.

Synthesis and Characterization of this compound

While a detailed synthesis protocol is beyond the scope of this screening guide, a plausible synthetic route for this compound involves the acylation of 1-methylpiperazine with a suitable 2-hydroxyacetylating agent. A general approach could involve the reaction of 1-methylpiperazine with 2-chloroacetyl chloride followed by hydrolysis, or by direct acylation with glycolic acid under appropriate coupling conditions.

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to ensure the structural integrity and a purity of >95%.

A Tiered Approach to Preliminary Bioactivity Screening

A logical and resource-efficient strategy for preliminary screening involves a tiered approach. This begins with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. This is followed by primary screens for the most probable activities based on the compound's structural alerts, in this case, anticancer and antimicrobial activities.

Topic: A Strategic Framework for Identifying and Validating Therapeutic Targets of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone is a small molecule known primarily as a synthetic intermediate and a potential metabolite or impurity in the synthesis of substituted cathinones. While its current characterization is limited to the chemical domain, its structure contains pharmacophores common to a wide range of approved therapeutics. This guide moves beyond its present application, repositioning the molecule as a candidate for therapeutic development. We provide a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential protein targets. This document outlines a logical, multi-stage research program, detailing the causal rationale behind experimental choices and providing actionable, step-by-step protocols for target discovery and validation. Our approach is designed to be a self-validating system, integrating biochemical, cellular, and computational methods to build a robust pharmacological case for this unexplored chemical entity.

Introduction: Unlocking the Therapeutic Potential of a Known Scaffold

The drug discovery pipeline is increasingly focused on repurposing known chemical entities and exploring novel scaffolds. This compound presents a compelling case study. Its molecular architecture is built upon the 4-methylpiperazine ring, a privileged scaffold that appears in numerous FDA-approved drugs, from antipsychotics to kinase inhibitors. This recurring motif is valued for its favorable pharmacokinetic properties, including high aqueous solubility and the ability to cross the blood-brain barrier.

However, the therapeutic potential of this specific molecule remains entirely unexplored. This guide puts forth the central hypothesis that the combination of the 4-methylpiperazine core and the 2-hydroxyethanone functional group creates a unique chemical entity capable of specific, high-affinity interactions with therapeutically relevant protein targets. We will first dissect the molecule's structure to generate data-driven hypotheses about potential target classes. Subsequently, we will present a rigorous, multi-step workflow to empirically identify and validate these targets.

Structural Analysis and Target Class Hypothesis

The foundation of a target identification campaign lies in a thorough analysis of the molecule's structure to predict its likely biological interactions.

  • The 4-Methylpiperazine Moiety: This group is a cornerstone of neuropharmacology. Its protonatable nitrogen atoms allow it to engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) common in the binding pockets of G-protein coupled receptors (GPCRs) and ion channels. Its presence is a strong indicator for potential activity at aminergic GPCRs, such as dopamine (D₂-like), serotonin (5-HT), and adrenergic receptors. Furthermore, its role as a solvent-facing moiety in kinase inhibitors like Imatinib highlights its utility in achieving selectivity and favorable drug-like properties.

  • The 2-Hydroxyethanone Group: This flexible chain presents both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ketone). This dual functionality is critical for forming specific, directional interactions within a protein's active site. In the context of protein kinases, this "hinge-binding" motif can mimic the hydrogen bonding pattern of the adenine region of ATP, suggesting that this compound could function as a competitive kinase inhibitor.

Based on this analysis, we hypothesize three primary target classes for investigation, summarized in the table below.

Hypothesized Target Class Rationale Based on Molecular Structure Examples of Precedent Drugs with Similar Scaffolds
Aminergic GPCRs The protonatable 4-methylpiperazine ring can form key ionic bonds in the transmembrane domains of dopamine and serotonin receptors.Aripiprazole (Dopamine D₂/Serotonin 5-HT₁ₐ partial agonist), Olanzapine (Multi-receptor antagonist)
Protein Kinases The hydroxyethanone group can act as a "hinge-binder," while the piperazine can occupy the solvent-exposed region, a common binding mode for Type I kinase inhibitors.Imatinib (BCR-Abl inhibitor), Gefitinib (EGFR inhibitor)
Monoamine Transporters (DAT, SERT, NET) Given its structural similarity to cathinone precursors, the molecule may interact with the transporters responsible for dopamine, serotonin, and norepinephrine reuptake.Bupropion (NDRI), Methylphenidate (NDRI)

A Systematic Workflow for Target Identification

With no established biological targets, an unbiased, empirical approach is required. We propose a two-pronged strategy combining affinity-based proteomics with computational modeling to identify candidate protein interactors. The overall logic of this discovery phase is depicted below.

G cluster_0 Phase 1: Target Discovery cluster_1 Chemical Proteomics cluster_2 In Silico Approach compound This compound synthesis Synthesize Affinity Probe (e.g., Biotinylated Linker) compound->synthesis reverse_dock Computational Reverse Docking compound->reverse_dock immobilize Immobilize on Beads synthesis->immobilize acms Affinity Chromatography- Mass Spectrometry (AC-MS) immobilize->acms hit_list Generate Candidate Target 'Hit' List acms->hit_list Protein Binders reverse_dock->hit_list Predicted Binders

Caption: Workflow for unbiased identification of protein targets.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol describes the "gold standard" method for identifying protein targets of a small molecule from a complex biological sample (e.g., cell lysate).

Principle: The compound of interest is immobilized on a solid support (beads). A cell lysate is passed over these beads, and proteins that bind to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Step-by-Step Methodology:

  • Synthesis of Affinity Probe:

    • Objective: To attach a linker arm with a terminal biotin tag to the this compound molecule without disrupting its core structure. The hydroxyl group is the most logical point of attachment.

    • Reaction: React the hydroxyl group with a heterobifunctional linker, such as an NHS-PEG-Biotin linker, under appropriate conditions.

    • Purification: Purify the resulting biotinylated probe using HPLC.

    • Validation: Confirm the structure and purity via LC-MS and NMR.

  • Immobilization:

    • Materials: Streptavidin-coated magnetic beads.

    • Procedure: Incubate the biotinylated probe with the streptavidin beads to allow for high-affinity binding. Wash the beads extensively to remove any unbound probe.

  • Protein Capture:

    • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., SH-SY5Y neuroblastoma for neurological targets) using a mild lysis buffer (e.g., RIPA buffer without SDS).

    • Incubation: Incubate the cell lysate with the probe-immobilized beads. As a crucial control, also incubate lysate with beads that have been blocked with free biotin (no probe).

    • Competition Control: In a separate incubation, include the probe-immobilized beads and lysate, but also add a large excess of the free, unmodified this compound. Proteins that are competed off in this condition are more likely to be specific binders.

  • Washing and Elution:

    • Wash: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins using a denaturing buffer (e.g., urea-based buffer or by boiling in SDS-PAGE sample buffer).

  • Protein Identification by LC-MS/MS:

    • Sample Prep: Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify proteins that are significantly enriched in the probe-bound sample compared to the negative and competition controls.

The Target Validation Cascade

Identifying a "hit" from the discovery phase is only the beginning. A rigorous validation cascade is essential to confirm that the interaction is direct, specific, and functionally relevant in a cellular context.

G cluster_0 Phase 2: Target Validation Cascade cluster_1 Biochemical Validation cluster_2 Cellular Validation hit_list Candidate Target From Discovery Phase binding_assay Confirm Direct Binding (e.g., SPR, ITC) hit_list->binding_assay functional_assay Measure Functional Activity (e.g., Kinase Assay, cAMP Assay) binding_assay->functional_assay Is binding direct? cetsa Confirm Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA) functional_assay->cetsa Is binding functional? phenotypic_assay Measure Downstream Phenotypic Effect cetsa->phenotypic_assay Does it engage in cells? validated_target Validated Therapeutic Target phenotypic_assay->validated_target Does it cause a cellular effect?

Caption: A sequential workflow for validating candidate targets.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique to measure the binding affinity and kinetics (on-rate, off-rate) between a small molecule (analyte) and a protein (ligand). The protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured in real-time.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Objective: Covalently attach the purified candidate protein to a sensor chip (e.g., a CM5 chip).

    • Procedure: Use standard amine coupling chemistry to activate the chip surface with EDC/NHS and then inject the purified protein.

  • Analyte Preparation:

    • Compound: Prepare a dilution series of this compound in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement:

    • Association: Inject the lowest concentration of the compound over the protein-coated surface and a reference flow cell (for background subtraction) and monitor the binding response (in Response Units, RU).

    • Dissociation: After the association phase, switch back to flowing only running buffer and monitor the dissociation of the compound.

    • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte before the next injection.

    • Repeat: Repeat the cycle for all concentrations in the dilution series.

  • Data Analysis:

    • Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., nanomolar range) indicates a high-affinity interaction.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of an intact cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with either the vehicle (e.g., DMSO) or a high concentration of this compound.

  • Heating:

    • Aliquot the treated cell suspensions into different tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot should remain at room temperature as a control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A "thermal shift" – an increase in the temperature at which the protein denatures in the compound-treated sample compared to the vehicle – provides direct evidence of target engagement in a cellular setting.

Conclusion and Future Directions

This guide has established a comprehensive, scientifically-grounded strategy to investigate the therapeutic potential of this compound. By leveraging its privileged 4-methylpiperazine scaffold and unique hydroxyethanone moiety, we have hypothesized its interaction with high-value target classes, including GPCRs and protein kinases.

The proposed workflows for target identification (AC-MS) and validation (SPR, CETSA) provide a clear and actionable research plan. Successful execution of this framework will not only elucidate the pharmacological mechanism of this specific molecule but also has the potential to uncover a novel therapeutic agent. The validation of a specific, high-affinity target would pave the way for lead optimization, preclinical studies, and ultimately, the development of a new therapeutic for unmet medical needs. This molecule, currently relegated to the appendices of chemical catalogs, may hold significant untapped value, awaiting a systematic investigation as outlined herein.

An In-Depth Technical Guide to the In-Silico ADME Prediction of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage clinical failures.[1] Undesirable pharmacokinetic profiles are a leading cause of attrition in drug development.[1] In-silico computational models provide a rapid, cost-effective, and high-throughput alternative to traditional, resource-intensive in-vitro and in-vivo methods for predicting these critical ADME parameters.[2][3] This guide presents a comprehensive, step-by-step workflow for conducting a thorough in-silico ADME and toxicity (ADMET) analysis of the novel small molecule, 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone. We will leverage a suite of freely accessible, well-validated web-based platforms, including SwissADME and pkCSM, to construct a detailed pharmacokinetic and safety profile of the molecule. The methodologies, rationale, and interpretation of results are detailed to provide researchers and drug development professionals with a practical framework for applying these predictive technologies in their own discovery pipelines.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to poor pharmacokinetic (PK) or toxicity profiles. The principle of "fail early, fail cheap" is a cornerstone of efficient drug development. Integrating ADME-Tox evaluations at the earliest stages of discovery allows for the prioritization of compounds with the highest potential for success, thereby conserving valuable resources.[4]

Computational, or in-silico, ADMET prediction has emerged as an indispensable tool in this paradigm.[5] By utilizing quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and large-scale experimental datasets, these tools can forecast a compound's behavior in the human body based solely on its chemical structure.[2][6][7] This predictive power enables medicinal chemists to guide structural modifications, optimize lead compounds, and flag potential liabilities long before synthesis.[4]

This guide focuses on a specific molecule of interest: This compound . As a molecule containing the piperazine scaffold—a common motif in pharmacologically active compounds[8]—its ADME profile is of significant interest. We will systematically dissect its predicted properties to build a holistic view of its drug-like potential.

The Subject Molecule: this compound

Before analysis, we must define the molecule's structure. This is the sole input required for the entire predictive workflow.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄N₂O₂

  • Molecular Weight: 158.20 g/mol

  • Canonical SMILES: CN1CCN(CC1)C(=O)CO

The structure contains several key features that will influence its ADME profile: a tertiary amine and another nitrogen within the piperazine ring, a hydroxyl group, and a ketone. These functional groups can participate in hydrogen bonding, ionization, and metabolic reactions, all of which are critical determinants of a drug's fate in the body.

The In-Silico Prediction Workflow: A Multi-Tool Approach

No single predictive model is infallible. A robust in-silico assessment relies on the congruence of results from multiple, independently developed tools. This approach helps to mitigate the biases inherent in any single algorithm and increases confidence in the overall profile. Our workflow integrates two widely-used platforms: SwissADME, for its comprehensive physicochemical and pharmacokinetic predictions, and pkCSM, for its strong focus on metabolism and toxicity endpoints.[3][9][10]

The general workflow is a systematic process of data generation, aggregation, and interpretation.

Caption: A generalized workflow for in-silico ADMET prediction.

Experimental Protocols: Generating the ADMET Profile

Here, we provide the precise, step-by-step methodologies for generating the ADMET data for this compound using our selected tools.

Protocol for SwissADME

SwissADME is a free web tool that evaluates pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[3]

  • Navigate to the Web Server: Open a web browser and go to the SwissADME homepage: --INVALID-LINK--.[3]

  • Input the Molecule: In the large text box labeled "List of SMILES," paste the canonical SMILES string for our molecule: CN1CCN(CC1)C(=O)CO.

  • Run Prediction: Click the "Run" button to initiate the analysis. The results will be displayed on a new page within seconds.

  • Data Collection: Systematically record the predicted values for the following parameters:

    • Physicochemical Properties: Molecular Weight, LogP (iLogP), LogS (ESOL), Water Solubility.

    • Lipophilicity: Consensus Log Po/w.

    • Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, CYP1A2/2C19/2C9/2D6/3A4 inhibitor.

    • Drug-likeness: Lipinski's Rule violations, Bioavailability Score.

    • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

Protocol for pkCSM

pkCSM is a platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[10]

  • Navigate to the Web Server: Open a web browser and go to the pkCSM homepage: --INVALID-LINK--.[10]

  • Input the Molecule: Click on the "Predict" tab. The default input is SMILES. Paste the SMILES string CN1CCN(CC1)C(=O)CO into the text area.

  • Submit for Prediction: Click the "Submit" button.

  • Data Collection: The results page will be organized into ADMET categories. Record the predicted values for:

    • Absorption: Water Solubility (log mol/L), Caco-2 Permeability (logPapp), Intestinal Absorption (human).

    • Distribution: BBB Permeability (LogBB), CNS Permeability (LogPS).

    • Metabolism: CYP2D6/CYP3A4 substrate.

    • Excretion: Total Clearance (log ml/min/kg).

    • Toxicity: AMES Toxicity, hERG I inhibitor, Hepatotoxicity.

Results: The Predicted ADMET Profile

The data generated from SwissADME and pkCSM for this compound are aggregated and summarized below for direct comparison and comprehensive analysis.

Property Parameter Predicted Value (SwissADME) Predicted Value (pkCSM) Interpretation/Significance
Physicochemical Molecular Weight158.20 g/mol -Meets Lipinski's rule (<500 Da); favorable for absorption.
Lipophilicity (Consensus LogP)-0.96-Low lipophilicity; may impact membrane permeability but favors solubility.
Absorption Water Solubility (LogS)-0.07 ("Very Soluble")-0.491 log mol/LExcellent predicted water solubility , crucial for dissolution before absorption.
GI Absorption (Human)High89.9%Strong likelihood of good absorption from the gastrointestinal tract.
Caco-2 Permeability--1.139 logPappPredicted low permeability, a potential hurdle for passive diffusion across the gut wall.
P-glycoprotein (P-gp) SubstrateNo-Not predicted to be a substrate of P-gp efflux pumps, which is favorable for absorption.
Distribution Blood-Brain Barrier (BBB)NoLogBB: -1.041Unlikely to cross the BBB , suggesting a lower risk of central nervous system side effects.
CNS Permeability-LogPS: -2.302Confirms low permeability into the central nervous system.
Metabolism CYP Inhibitor (SwissADME)No (for 1A2, 2C19, 2C9, 2D6, 3A4)-Low potential for drug-drug interactions via inhibition of major CYP enzymes.
CYP Substrate (pkCSM)-Substrate: CYP2D6, CYP3A4Predicted to be metabolized by key drug-metabolizing enzymes.
Excretion Total Clearance-0.655 log ml/min/kgModerate predicted clearance rate.
Drug-Likeness Lipinski's Rule Violations0-Fully compliant with the Rule of Five, indicating good drug-like properties.
Bioavailability Score0.55-A reasonable score suggesting it possesses key characteristics for oral bioavailability.
Toxicity AMES Toxicity (Mutagenicity)-NoNot predicted to be mutagenic.
hERG I Inhibitor-NoLow risk of cardiotoxicity related to hERG channel inhibition.
Hepatotoxicity (Liver Injury)-NoNot predicted to cause drug-induced liver injury.

Discussion and Scientific Interpretation

The in-silico analysis provides a multifaceted view of this compound's potential as a drug candidate.

Strengths:

  • Favorable Physicochemical and Drug-Like Properties: The molecule has a low molecular weight and adheres to Lipinski's Rule of Five, foundational indicators of drug-likeness. Its predicted bioavailability score of 0.55 is promising.

  • Excellent Solubility: The high predicted water solubility is a significant advantage for an orally administered drug, as it facilitates dissolution in the gut, a prerequisite for absorption.[1]

  • High Intestinal Absorption: Both platforms predict high intestinal absorption. The fact that it is not a P-gp substrate further supports this, as it would not be actively pumped out of intestinal cells.

  • Clean Toxicity Profile: Critically, the molecule is predicted to be non-mutagenic (AMES negative), non-cardiotoxic (hERG negative), and non-hepatotoxic. Early identification of a clean safety profile is a major asset.[11]

  • Low Risk of CNS Effects: The consistent prediction of poor BBB and CNS permeability suggests the compound is unlikely to cause on- or off-target effects in the brain, which is desirable for peripherally acting drugs.

Potential Liabilities:

  • Low Membrane Permeability: The primary concern raised by the pkCSM model is low Caco-2 permeability. This often correlates with the rate of passive diffusion across the intestinal epithelium.[12] The molecule's low lipophilicity (LogP -0.96) is the likely cause. While high absorption is still predicted (suggesting other absorption mechanisms may compensate), this discrepancy warrants experimental validation using an in-vitro Caco-2 assay.

  • Metabolic Susceptibility: The prediction that it is a substrate for both CYP2D6 and CYP3A4 indicates it will likely be metabolized in the liver. While metabolism is a normal process of drug clearance, this could lead to a shorter half-life.[13] Further in-vitro studies with liver microsomes would be necessary to determine its metabolic stability.

Conclusion and Future Directions

The comprehensive in-silico ADMET profile of this compound is largely favorable, positioning it as a promising compound for further investigation. Its strengths lie in its excellent solubility, high predicted absorption, adherence to drug-likeness rules, and a clean preliminary safety profile.

The primary area for experimental validation is the potential conflict between predicted high absorption and low Caco-2 permeability. This should be prioritized in early in-vitro screening. The predicted metabolic pathways should also be confirmed to understand the compound's likely half-life and clearance mechanisms.

Ultimately, this in-silico guide demonstrates a powerful, efficient, and data-driven methodology for evaluating drug candidates. By integrating these computational tools into the discovery workflow, researchers can make more informed decisions, better allocate resources, and ultimately increase the probability of success in the complex process of drug development.[11][13]

References

The Synthetic Keystone: A Technical Guide to 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, a versatile synthetic intermediate with significant potential in pharmaceutical and materials science. We will delve into its synthesis, functional group reactivity, and prospective applications, offering a technical narrative grounded in established chemical principles and supported by authoritative references.

Introduction: The Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the molecular structure of numerous notable drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to serve as a versatile linker for constructing complex molecular architectures. Compounds incorporating the 4-methylpiperazin-1-yl moiety, in particular, have shown promise in a range of therapeutic areas, from oncology to central nervous system disorders.[2][3] This guide focuses on a specific, yet underexplored derivative, this compound, and aims to illuminate its synthetic utility for researchers and drug development professionals.

Molecular Overview and Physicochemical Properties

This compound is a tertiary amine and a ketone, featuring a hydroxyl group on the alpha-carbon to the carbonyl. This unique combination of functional groups suggests a rich and varied reactivity profile, making it an attractive building block for further chemical elaboration.

Property Estimated Value
Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Appearance Likely a solid or viscous liquid
Solubility Expected to be soluble in water and polar organic solvents

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through the acylation of N-methylpiperazine with a suitable two-carbon electrophile bearing a protected or masked hydroxyl group. A common and effective reagent for this transformation is 2-chloroacetyl chloride, followed by hydrolysis of the resulting α-chloro amide.

Synthesis of the N-Methylpiperazine Precursor

N-methylpiperazine is a readily available commercial starting material. However, for contexts requiring its synthesis, several methods have been reported. One industrial method involves the reaction of diethanolamine and methylamine at high temperature and pressure.[4] A laboratory-scale synthesis can be achieved through the reductive amination of piperazine with formaldehyde, followed by hydrogenation.[5]

Acylation and Hydroxylation

The key step in the synthesis of the title compound is the introduction of the hydroxyacetyl group onto the N-methylpiperazine core. A robust and well-documented method for this type of transformation involves a two-step process:

  • Acylation with 2-Chloroacetyl Chloride: N-methylpiperazine is reacted with 2-chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction yields the intermediate, 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone.

  • Nucleophilic Substitution to Introduce the Hydroxyl Group: The α-chloro amide intermediate is then subjected to hydrolysis, typically under basic conditions, to displace the chloride and afford the final product, this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • N-Methylpiperazine

  • 2-Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium hydroxide

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and workup equipment

Step-by-Step Methodology:

Part A: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone.

Part B: Hydrolysis to this compound

  • Dissolve the crude 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or dioxane).

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthetic Utility and Potential Applications

The presence of a primary hydroxyl group and a tertiary amide within the same molecule opens up a wide array of possibilities for further synthetic transformations.

Derivatization of the Hydroxyl Group

The primary hydroxyl group can be readily transformed into a variety of other functional groups:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield esters, which can be used to introduce a wide range of substituents or to act as prodrugs.

  • Etherification: Conversion to ethers via Williamson ether synthesis or other methods can be used to attach different alkyl or aryl groups.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would provide access to a different set of reactive handles for further functionalization.

Potential Applications in Drug Discovery

Drawing parallels from structurally similar compounds, this compound can be envisioned as a key intermediate in the synthesis of biologically active molecules. The piperazine core is a common feature in drugs targeting various receptors and enzymes.[6][7] For instance, derivatives of 1-(4-methylpiperazin-1-yl)ethanone have been investigated for their potential in cancer therapy.[3] The hydroxyl group in the title compound provides a convenient point for attaching the molecule to larger scaffolds or for modulating its physicochemical properties to optimize drug-like characteristics.

Conclusion

This compound, while not extensively documented in the scientific literature, represents a promising and versatile building block for synthetic chemistry. Its straightforward proposed synthesis and the reactivity of its functional groups make it an attractive starting point for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its potential synthesis and applications, aiming to stimulate further research and exploration of this valuable synthetic intermediate.

References

An In-Depth Technical Guide on the Role of the Hydroxy Group in the Bioactivity of Ethanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Subtle Power of a Single Functional Group

In the intricate world of medicinal chemistry and drug discovery, the profound impact of seemingly minor structural modifications cannot be overstated. Among these, the hydroxyl (-OH) group, a simple yet remarkably versatile functional moiety, holds a position of paramount importance. When appended to an ethanone framework—a scaffold characterized by a carbonyl group attached to a methyl group and an aromatic ring—the hydroxyl group orchestrates a symphony of physicochemical and electronic effects that can dramatically influence a molecule's biological activity.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the multifaceted role of the hydroxy group in the bioactivity of ethanone compounds. We will move beyond a mere cataloging of effects to explore the fundamental principles and causal relationships that govern structure-activity relationships (SAR). By delving into the "why" behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower you to rationally design and evaluate novel ethanone-based therapeutic agents. We will journey from the foundational chemistry of these compounds to their complex interactions with biological systems, elucidating how the strategic placement and manipulation of a hydroxyl group can unlock potent and selective bioactivities.

The Hydroxyl Group: A Master Modulator of Physicochemical Properties and Molecular Interactions

The introduction of a hydroxyl group onto the aromatic ring of an ethanone scaffold fundamentally alters its character. This transformation is not merely additive; it creates a new molecular entity with a distinct personality, governed by the interplay of several key factors.

Polarity, Solubility, and Bioavailability

The hydroxyl group is a potent hydrogen bond donor and acceptor, drastically increasing the polarity of the parent ethanone molecule. This enhanced polarity is a double-edged sword. On one hand, it can improve aqueous solubility, a critical factor for drug administration and distribution in the physiological environment. On the other hand, excessive polarity can hinder the molecule's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby limiting its bioavailability. The position of the hydroxyl group is crucial; for instance, intramolecular hydrogen bonding between a hydroxyl group at the ortho position and the carbonyl oxygen can mask the polarity to some extent, influencing its membrane permeability.[1]

Acidity and Electronic Effects

The phenolic hydroxyl group is weakly acidic, and its pKa is influenced by the electronic nature of other substituents on the aromatic ring. This acidity can be critical for ionization under physiological conditions, affecting how the molecule interacts with biological targets and its overall pharmacokinetic profile. The hydroxyl group is also an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This electronic-donating nature enriches the electron density of the aromatic ring, which can be a key factor in molecular recognition and binding affinity with biological macromolecules.

Hydrogen Bonding: The Key to Molecular Recognition

Perhaps the most significant contribution of the hydroxyl group to bioactivity is its ability to form hydrogen bonds. These directional interactions are fundamental to the specificity of drug-receptor binding. A strategically positioned hydroxyl group can act as a crucial anchor, locking the ethanone compound into the active site of an enzyme or the binding pocket of a receptor. This interaction can lead to potent inhibition of enzyme activity or modulation of receptor signaling. The precise geometry and electronic environment of the binding site will dictate the optimal placement of the hydroxyl group for maximal binding affinity.

Synthesis of Bioactive Hydroxyethanone Compounds: A Practical Approach

The synthesis of hydroxyethanone derivatives is a cornerstone of medicinal chemistry research in this area. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials.

Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of hydroxyacetophenones, a major class of hydroxyethanone compounds.[2] This reaction involves the acylation of a phenol with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

This protocol provides a detailed, step-by-step method for the synthesis of 4-hydroxyacetophenone, a common precursor for many bioactive compounds.

Materials:

  • Phenol

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask with reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, add anhydrous aluminum chloride (0.11 mol) and 30 mL of dichloromethane.[3] The system should be flushed with nitrogen to maintain anhydrous conditions.

  • Cooling: Cool the flask to 0°C in an ice/water bath.

  • Addition of Acylating Agent: Dissolve acetic anhydride (0.11 mol) in 20 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, ensuring the temperature does not rise above 5°C.

  • Addition of Phenol: Dissolve phenol (0.10 mol) in 20 mL of dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of concentrated HCl.[3] Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two 30 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with two 50 mL portions of saturated sodium bicarbonate solution, followed by one 50 mL portion of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 4-hydroxyacetophenone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous AlCl₃ and DCM is critical because Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst.

  • Controlling Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of reagents prevents side reactions and ensures the selective formation of the desired product.

  • Acidic Workup: The addition of HCl and ice hydrolyzes the aluminum complexes formed during the reaction, liberating the product and making it soluble in the organic phase.

  • Bicarbonate Wash: This step neutralizes any remaining acidic components in the organic layer.

Synthesis of Derivatives: The Claisen-Schmidt Condensation

Hydroxyacetophenones are excellent precursors for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.[4] The Claisen-Schmidt condensation reaction between a hydroxyacetophenone and an aromatic aldehyde is a common method for their synthesis.

Bioactivity of Hydroxyethanone Compounds: Mechanisms and Evaluation

The presence and position of the hydroxyl group on the ethanone scaffold can confer a remarkable array of biological activities. Here, we explore some of the most significant therapeutic areas and the experimental protocols used to assess these activities.

Anticancer Activity

Many hydroxyethanone derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.

2,5-Dihydroxyacetophenone (DHAP) has been shown to induce apoptosis in multiple myeloma cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] DHAP treatment leads to the sustained activation of JNK, ERK1/2, and p38 MAPKs, which in turn triggers a cascade of events culminating in programmed cell death.[5] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the activation of caspases, the executioners of apoptosis.[5]

Diagram: Simplified MAPK Signaling Pathway for DHAP-Induced Apoptosis

MAPK_Pathway DHAP 2,5-Dihydroxyacetophenone (DHAP) MAPK_Activation Activation of JNK, ERK1/2, p38 DHAP->MAPK_Activation Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) MAPK_Activation->Caspase_Cascade Bcl2_Inhibition Inhibition of Bcl-2, Bcl-xl MAPK_Activation->Bcl2_Inhibition Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bcl2_Inhibition->Apoptosis (promotes)

Caption: DHAP induces apoptosis by activating MAPK signaling, leading to caspase activation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Rationale for Cell Line Selection: The choice of cancer cell lines is critical for obtaining clinically relevant data.[6][7] It is advisable to use a panel of cell lines representing different cancer types (e.g., breast, lung, colon) to assess the spectrum of activity. Furthermore, selecting cell lines with known genetic backgrounds (e.g., p53 wild-type vs. mutant) can provide insights into the mechanism of action.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (hydroxyethanone derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

Chalcones, synthesized from hydroxyacetophenones, have shown promising antiviral activity against a range of viruses. The hydroxyl group often plays a critical role in their mechanism of action.

Some chalcone derivatives have been found to inhibit the replication of viruses like the Tobacco Mosaic Virus (TMV) by binding to the viral coat protein.[8] This interaction, often stabilized by hydrogen bonds involving the hydroxyl group, can disrupt the structural integrity of the virus particles, preventing their proper assembly and rendering them non-infectious.[8]

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Host cells susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Test compound

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the medium and infect the cells with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour.

  • Compound Treatment: After adsorption, wash the cells to remove unadsorbed virus. Add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the plaque number by 50%).

Antioxidant Activity

The phenolic hydroxyl group in ethanone compounds makes them potent antioxidants. They can neutralize free radicals through hydrogen atom transfer, thereby protecting cells from oxidative damage.

This is a rapid and simple spectrophotometric assay to measure the antioxidant capacity of a compound.[9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compound dissolved in methanol

  • Ascorbic acid or Trolox as a positive control

  • Methanol (as blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations to the wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. Determine the IC₅₀ value.

Diagram: Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow Synthesis Synthesis of Hydroxyethanone Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Bioactivity Screening Purification->Primary_Screening Anticancer Anticancer Assays (MTT, Cell Cycle) Primary_Screening->Anticancer Antiviral Antiviral Assays (Plaque Reduction) Primary_Screening->Antiviral Antioxidant Antioxidant Assays (DPPH) Primary_Screening->Antioxidant Dose_Response Dose-Response & IC50/EC50 Determination Anticancer->Dose_Response Antiviral->Dose_Response Antioxidant->Dose_Response Mechanism Mechanism of Action Studies (Western Blot, Docking) Dose_Response->Mechanism Lead_Optimization Lead Optimization (SAR Studies) Mechanism->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of hydroxyethanone compounds.

Computational Approaches in Understanding Hydroxy Group Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the role of the hydroxyl group at the molecular level.

Molecular Docking

Molecular docking simulations can predict the preferred orientation of a hydroxyethanone compound when bound to a biological target.[10] These studies can reveal crucial hydrogen bonding interactions between the hydroxyl group and amino acid residues in the active site of an enzyme, providing a structural basis for the observed biological activity.[10] For instance, docking studies of hydroxylated chalcones with acetylcholinesterase can help rationalize their inhibitory activity and guide the design of more potent inhibitors for Alzheimer's disease.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of hydroxyethanone derivatives with varying substituents and their corresponding bioactivities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models can quantify the contribution of the hydroxyl group and other structural features to the overall activity, thereby facilitating the rational design of more effective drug candidates.

Table 1: Hypothetical QSAR Data for a Series of Hydroxyacetophenone Derivatives as Anticancer Agents

CompoundPosition of -OHOther SubstituentLogPIC₅₀ (µM) on MCF-7
1 4'H1.8525.4
2 2'H1.8042.1
3 4'3'-OCH₃1.9515.8
4 4'3'-Cl2.5410.2
5 2'5'-Br2.658.5

This table illustrates how QSAR studies can correlate physicochemical properties (like LogP) and structural features with biological activity (IC₅₀).

Conclusion and Future Perspectives

The hydroxyl group, in the context of the ethanone scaffold, is a powerful determinant of biological activity. Its ability to modulate physicochemical properties and engage in specific molecular interactions, particularly hydrogen bonding, makes it a key functional group for the rational design of novel therapeutic agents. The in-depth understanding of its role, facilitated by a combination of targeted synthesis, robust biological evaluation, and insightful computational studies, is crucial for unlocking the full potential of this versatile class of compounds.

The future of research in this area will likely focus on the development of more selective and potent hydroxyethanone derivatives with improved pharmacokinetic profiles. This will involve the exploration of novel substitution patterns, the use of advanced synthetic methodologies, and the application of sophisticated computational tools to predict and rationalize bioactivity. As our understanding of the complex interplay between chemical structure and biological function continues to grow, the humble hydroxyl group will undoubtedly remain at the forefront of innovation in drug discovery.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone for Preformulation Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the initial and most critical hurdles is the thorough characterization of its fundamental physicochemical properties. This guide provides an in-depth technical exploration of the solubility and stability of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, a novel investigational compound with therapeutic potential. For the purpose of this document, we will consider this molecule as a new active pharmaceutical ingredient (API) at the preformulation stage.

The successful development of a safe, effective, and stable drug product is contingent upon a comprehensive understanding of the API's behavior under various environmental conditions. Solubility directly influences bioavailability and dictates the feasible routes of administration, while stability data informs formulation strategies, packaging selection, and the determination of a product's shelf-life.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the robust evaluation of this promising NCE. Our approach is rooted in the principles of scientific integrity, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and reliable dataset.[3][4][5]

Part 1: Solubility Profiling of this compound

The solubility of an API is a cornerstone of its biopharmaceutical properties. It is a key determinant of the rate and extent of drug absorption, and consequently, its therapeutic efficacy. This section outlines the systematic approach to determining the solubility of this compound in various aqueous and organic media.

The Scientific Rationale for Comprehensive Solubility Assessment

A thorough solubility assessment at the preformulation stage serves multiple critical functions:

  • Biopharmaceutical Classification System (BCS) Categorization: Determining the aqueous solubility across the physiological pH range (1.2 to 6.8) is a prerequisite for BCS classification, which in turn can guide regulatory pathways, including the potential for biowaivers.[6]

  • Formulation Strategy: The solubility data will dictate the choice of dosage form. For instance, poor aqueous solubility might necessitate enabling formulation technologies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions.[2]

  • Analytical Method Development: Knowledge of the compound's solubility in various solvents is essential for developing robust analytical methods, particularly for chromatography.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Objective: To determine the saturation solubility of this compound in various aqueous buffers and organic solvents.

Materials and Equipment:

  • This compound (pre-characterized for purity)

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Purified water (Milli-Q or equivalent)

  • Selected organic solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Step-by-Step Methodology:

  • Preparation: Prepare a series of vials for each solvent system to be tested.

  • Addition of Compound: Accurately weigh an excess amount of this compound into each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Solvent Addition: Add a precise volume of the respective solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[8]

  • Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Data Presentation: Hypothetical Solubility Data for this compound

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.22515.2
Acetate Buffer4.5258.5
Phosphate Buffer6.8255.1
Phosphate Buffered Saline7.4374.8
Water~7.0256.3
EthanolN/A2525.8
Propylene GlycolN/A2518.9
PEG 400N/A2535.4

Visualization of the Solubility Testing Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess API prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sample1 Centrifuge to pellet solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify by HPLC sample3->sample4 result result sample4->result Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profiling and Degradation Pathway Elucidation

Understanding the intrinsic stability of this compound is paramount for developing a robust formulation with an acceptable shelf life. Stability studies are designed to identify potential degradation products and establish degradation pathways.[9]

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing.[10][11] The primary objectives of these studies are:

  • Identification of Degradation Pathways: To understand the chemical vulnerabilities of the molecule to hydrolysis, oxidation, and photolysis.[9]

  • Development of Stability-Indicating Analytical Methods: The degradation products generated are used to develop and validate analytical methods that can separate and quantify the API from its impurities and degradants.[12]

  • Informing Formulation and Packaging Decisions: Knowledge of the degradation pathways helps in selecting appropriate excipients and packaging to protect the drug product.[1]

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[3][5]

General Procedure: A solution of the API is prepared in a suitable solvent and subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

A. Hydrolytic Degradation:

  • Acidic Hydrolysis: Dissolve the API in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at a controlled temperature.

  • Neutral Hydrolysis: Dissolve the API in purified water and heat at a controlled temperature.

B. Oxidative Degradation:

  • Dissolve the API in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

  • Maintain the solution at room temperature or elevated temperature and protect it from light.

C. Photolytic Degradation:

  • Expose a solution of the API and the solid API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

Data Presentation: Hypothetical Forced Degradation Data

Stress ConditionDurationAPI Remaining (%)Major Degradant Peak (RT, min)
0.1 N HCl, 80°C24 h85.24.7
0.1 N NaOH, 60°C8 h78.93.5
Water, 80°C48 h95.1-
3% H₂O₂, RT24 h90.56.2
Photolytic (Solid)7 days98.7-
Photolytic (Solution)7 days92.38.1
Long-Term Stability Studies

Following the insights gained from forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish the shelf life of the drug product.[13][14]

ICH Recommended Storage Conditions: [13]

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

  • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

A detailed stability protocol would be established, outlining the batch details, container closure system, storage conditions, testing frequency, and analytical methods to be used.

Visualization of the Stability Testing Workflow

Stability_Workflow cluster_forced_degradation Forced Degradation Studies cluster_method_dev Analytical Method Development cluster_long_term Long-Term & Accelerated Stability stress_conditions Hydrolysis (Acid, Base, Neutral) Oxidation (H₂O₂) Photolysis (UV/Vis) method_dev Develop Stability-Indicating HPLC Method stress_conditions->method_dev analysis Analyze for assay, impurities, etc. method_dev->analysis storage Store samples at ICH conditions (e.g., 25°C/60%RH, 40°C/75%RH) sampling Pull samples at specified time points storage->sampling sampling->analysis report report analysis->report Stability Report

Caption: Workflow for Comprehensive Stability Assessment.

Part 3: Analytical Considerations for a Piperazine Derivative

The analytical characterization of piperazine derivatives often requires specific considerations due to their chemical nature.[7][15]

  • Chromatographic Method: Reversed-phase HPLC is a versatile technique for the analysis of piperazine derivatives.[7] Given the polar nature of this compound, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

  • Detection: The piperazine nucleus itself lacks a strong chromophore.[7] Therefore, UV detection might have limited sensitivity. If the molecule does not possess a sufficiently UV-active moiety, alternative detection methods such as mass spectrometry (LC-MS) should be employed for higher sensitivity and specificity, especially for impurity profiling.[15] Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could also be explored to enhance UV activity if necessary.[16][17]

Conclusion: A Foundation for Rational Drug Development

The comprehensive solubility and stability studies outlined in this guide provide the foundational data necessary for the rational development of this compound into a safe and effective pharmaceutical product. The insights gained from these preformulation activities will guide formulation scientists in designing a drug product with optimal biopharmaceutical properties and a robust shelf life. By adhering to established scientific principles and regulatory guidelines, we can ensure the generation of a high-quality data package that will support the continued development of this promising new chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, a key intermediate in pharmaceutical research and development. The protocol herein is structured to ensure not only reproducibility but also a deep understanding of the underlying chemical principles and safety considerations. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the hydroxyl group and the 4-methylpiperazine moiety imparts specific physicochemical properties that are often sought after in medicinal chemistry. This guide details a reliable two-step synthetic route, commencing with the acylation of N-methylpiperazine with chloroacetyl chloride, followed by the hydrolysis of the resulting chloro-intermediate. The rationale behind the chosen synthetic strategy is its efficiency and the ready availability of the starting materials.

Reaction Scheme

Synthesis of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis N_methylpiperazine N-Methylpiperazine intermediate 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone N_methylpiperazine->intermediate + Chloroacetyl Chloride (Solvent, Base) chloroacetyl_chloride Chloroacetyl Chloride final_product This compound intermediate->final_product + H2O (Heat) water H2O base Base (e.g., NaHCO3)

Caption: Overall synthetic scheme for this compound.

Materials and Equipment

Reagents
ReagentCAS NumberPuritySupplierNotes
N-Methylpiperazine109-01-3>99%Sigma-AldrichCorrosive, flammable liquid and vapor.[1]
Chloroacetyl Chloride79-04-9>98%Sigma-AldrichToxic, corrosive, and reacts violently with water.[2][3]
Dichloromethane (DCM)75-09-2AnhydrousFisher ScientificVolatile and should be handled in a fume hood.
Sodium Bicarbonate (NaHCO3)144-55-8ACS GradeVWRUsed for workup.
Sodium Sulfate (Na2SO4)7757-82-6AnhydrousEMD MilliporeUsed as a drying agent.
Deionized Water--In-houseUsed for hydrolysis and workup.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible chemical-resistant gloves.[2]

Experimental Protocol

Step 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Intermediate)

This step involves the nucleophilic acyl substitution of chloroacetyl chloride with N-methylpiperazine. The reaction is exothermic and requires careful temperature control.

Workflow Diagram:

Step_1_Workflow A Dissolve N-methylpiperazine in DCM B Cool the solution to 0°C in an ice bath A->B C Slowly add chloroacetyl chloride dropwise B->C D Stir at room temperature for 30 min C->D E Monitor reaction completion by TLC D->E F Quench with cold water E->F G Separate the organic layer F->G H Wash with NaHCO3 solution G->H I Dry over anhydrous Na2SO4 H->I J Concentrate under reduced pressure I->J

Caption: Experimental workflow for the synthesis of the chloro-intermediate.

Detailed Procedure:

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 5°C. Chloroacetyl chloride is highly corrosive and reacts with moisture.[3] Handle in a fume hood with appropriate PPE.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (N-methylpiperazine) is no longer visible.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold deionized water (50 mL).

  • Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). The bicarbonate wash neutralizes any excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-chloro-1-(4-methylpiperazin-1-yl)ethanone as an oil or solid. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

This step involves the hydrolysis of the chloro group to a hydroxyl group.

Workflow Diagram:

Step_2_Workflow A Dissolve the chloro-intermediate in water B Heat the mixture to reflux A->B C Monitor reaction completion by TLC or LC-MS B->C D Cool the reaction mixture to room temperature C->D E Concentrate under reduced pressure D->E F Purify by column chromatography (if necessary) E->F

Caption: Experimental workflow for the hydrolysis to the final product.

Detailed Procedure:

  • Transfer the crude 2-chloro-1-(4-methylpiperazin-1-yl)ethanone to a round-bottom flask.

  • Add a sufficient amount of deionized water to dissolve the intermediate.

  • Heat the mixture to reflux (100°C) and maintain for 2-4 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the water under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Characterization

The identity and purity of the intermediate and final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., the appearance of a broad O-H stretch in the final product).

  • Mass Spectrometry (MS): To determine the molecular weight.

Safety Precautions

  • N-Methylpiperazine: Corrosive and flammable.[1] Causes severe skin burns and eye damage.[1] Handle in a well-ventilated fume hood.

  • Chloroacetyl Chloride: Highly toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[2] All manipulations should be performed in a chemical fume hood.[2]

  • Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reactionEnsure slow addition of chloroacetyl chloride at low temperature. Check the purity of reagents.
Loss during workupMinimize the number of transfers. Ensure complete extraction.
Incomplete hydrolysis in Step 2Insufficient reaction time or temperatureIncrease the reflux time and monitor the reaction closely.
Product decompositionOverheatingMaintain the recommended reaction temperature.

References

Application Notes and Protocols: 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3][4][5] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms in the six-membered ring can be differentially substituted, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[6][7] The piperazine moiety often imparts improved aqueous solubility and oral bioavailability, crucial attributes for successful drug candidates.[4]

This application note focuses on the potential of a specific, functionalized piperazine building block, 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone . While this compound is not extensively documented in current literature, its constituent parts—the N-methylpiperazine core and the α-hydroxy ketone handle—suggest significant utility as a versatile intermediate in the synthesis of novel bioactive molecules. The N-methylpiperazine group is a common feature in drugs targeting the central nervous system, while the α-hydroxy ketone provides a reactive site for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the title compound can be envisioned starting from readily available 1-methylpiperazine and a suitable two-carbon electrophile. A common method for the acylation of secondary amines like 1-methylpiperazine involves the use of acyl chlorides or acid anhydrides.

A potential synthetic route is outlined below:

Synthetic Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product N_methylpiperazine 1-Methylpiperazine Intermediate 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone N_methylpiperazine->Intermediate Acylation (Base, Solvent) Chloroacetyl_chloride 2-Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Product This compound Intermediate->Product Hydrolysis (e.g., aq. NaHCO3)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

This protocol is adapted from a similar synthesis of a chloroacetylpiperazine derivative.[8]

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-1-(4-methylpiperazin-1-yl)ethanone.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the intermediate, 2-chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq), in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

  • Hydrolysis: Add a mild base such as sodium bicarbonate (1.5 eq) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product, this compound.

Applications in Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable scaffold for generating libraries of compounds for screening against various biological targets.

Synthesis of Ester and Ether Derivatives for Antiviral and Anticancer Screening

The hydroxyl group of the title compound can be readily acylated or alkylated to produce a diverse range of ester and ether derivatives. These derivatives can be screened for a variety of biological activities, including antiviral and anticancer properties, which are often associated with piperazine-containing molecules.[3]

Table 1: Potential Derivatives and Their Therapeutic Areas

Derivative ClassPotential Therapeutic AreaRationale
Aromatic EstersAnticancer, Anti-inflammatoryIntroduction of various substituted aromatic rings can lead to interactions with specific enzyme active sites or receptors.
Aliphatic EthersCNS DisordersModification of lipophilicity can influence blood-brain barrier penetration.
Phosphate EstersProdrugsCan improve aqueous solubility and be cleaved in vivo to release the active hydroxyl compound.
Protocol 3: General Procedure for Ester Synthesis
  • Reaction Setup: To a solution of this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent like DCM, add the desired acyl chloride or anhydride (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Perform an aqueous work-up similar to Protocol 1, followed by purification via column chromatography to obtain the pure ester derivative.

Precursor for Heterocyclic Scaffolds

The α-hydroxy ketone moiety is a well-known precursor for the synthesis of various heterocyclic systems, such as imidazoles and oxazoles. These heterocycles are themselves important pharmacophores in medicinal chemistry.

Workflow_Heterocycle_Synthesis Start This compound Step1 Reaction with Aldehyde and Ammonia Source Start->Step1 Step2 Reaction with Amide/Thioamide Start->Step2 Product1 Substituted Imidazole Derivative Step1->Product1 Product2 Substituted Oxazole/Thiazole Derivative Step2->Product2

Caption: Workflow for the synthesis of heterocyclic derivatives.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its straightforward proposed synthesis and the presence of two key functional handles—the versatile N-methylpiperazine moiety and the reactive α-hydroxy ketone—provide a robust platform for the generation of diverse compound libraries. The protocols and applications outlined in this note are intended to serve as a guide for researchers and drug development professionals looking to leverage this scaffold in the discovery of novel therapeutics for a multitude of diseases. The rich history of piperazine in medicine strongly suggests that derivatives of this compound will exhibit interesting and potent biological activities.[1][2][4]

References

In vitro experimental design using 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Profiling of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Introduction

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a vast range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications.[1][2][3] The novel compound, this compound, incorporates this key heterocyclic motif. While direct biological data for this specific molecule is not yet widely published, its structural components suggest significant potential for therapeutic relevance. The presence of the N-methylpiperazine group, for instance, is a feature in several multi-target-directed ligands, valued for its ability to balance pharmacokinetic and pharmacodynamic properties.[1]

This document provides a comprehensive, multi-tiered framework for the initial in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals to systematically explore the compound's biological potential. The approach outlined herein moves from broad, foundational screening to more specific, hypothesis-driven mechanistic studies, ensuring an efficient and logical progression in early-stage drug discovery.[4][5]

Compound Profile and Preparation

A prerequisite for any reproducible in vitro study is the accurate preparation and handling of the test compound.

PropertyDetailsReference
IUPAC Name 2-hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one[6]
Structure (Image of the chemical structure would be placed here in a formal document)
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol (free base)
CAS Number 2365419-70-9 (for hydrochloride salt)[6]
Protocol 1: Stock Solution Preparation and Handling

Causality: The choice of solvent and storage conditions is critical to prevent compound precipitation and degradation, which are common sources of experimental artifacts. Dimethyl sulfoxide (DMSO) is the standard solvent for initial screening of most small organic molecules due to its high solubilizing capacity.

Methodology:

  • Initial Solubilization: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% cell culture-grade DMSO. A vortex mixer and gentle warming (not exceeding 37°C) can aid dissolution.

  • Quality Control: Visually inspect the solution for any undissolved particulates. It is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the primary stock into small-volume, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: For experiments, thaw a single aliquot and prepare subsequent dilutions in the appropriate cell culture medium or assay buffer.

  • Solvent Control: Crucially, all experiments must include a vehicle control group treated with the same final concentration of DMSO used in the highest compound concentration test group. This ensures that any observed effects are due to the compound and not the solvent.[7]

Tier 1: Foundational In Vitro Screening

Rationale: The initial screening tier is designed to answer two fundamental questions: 1) Does the compound exhibit broad cytotoxicity? and 2) Does it possess antimicrobial properties? These endpoints are selected based on the well-documented activities of other piperazine derivatives.[7]

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7]

Methodology:

  • Cell Seeding: Plate cells from a selection of lines (e.g., A-549 lung cancer, HCT-116 colon cancer, and a non-cancerous line like HEK293) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in fresh culture medium. The final DMSO concentration should typically not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[7]

Data Presentation:

Cell LineCompound IC₅₀ (µM)Positive Control (e.g., Gefitinib) IC₅₀ (µM)
A-549 (Lung)Experimental ValueReference Value
HCT-116 (Colon)Experimental ValueReference Value
MIAPaCa-2 (Pancreatic)Experimental ValueReference Value
HEK293 (Non-cancerous)Experimental ValueReference Value
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[7] It is a standard method for assessing potential antibacterial or antifungal activity.[8]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

  • Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is determined by visual inspection as the lowest compound concentration at which there is no visible turbidity (growth).[7]

Data Presentation:

MicroorganismCompound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus (Gram-positive)Experimental ValueReference Value
E. coli (Gram-negative)Experimental ValueReference Value
C. albicans (Fungus)Experimental ValueReference Value

Tier 2: Hypothesis-Driven Mechanistic Exploration

Rationale: If the foundational screening reveals promising activity, the next logical step is to investigate the potential mechanism of action. The assays below are selected based on established targets for the broader class of piperazine-containing molecules.

Focus Area A: Anticancer Investigation (PI3K/Akt Pathway)

Causality: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[7] Several piperazine-containing compounds have been developed as inhibitors of this pathway, making it a primary candidate for investigation if the compound shows selective cytotoxicity towards cancer cells.[9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound 2-Hydroxy-1-(4-methyl- piperazin-1-YL)ethanone Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Protocol 4: Western Blotting for PI3K/Akt Pathway Markers

Principle: Western blotting allows for the detection and semi-quantification of specific proteins from a complex mixture. By using antibodies against phosphorylated (activated) forms of key pathway proteins like Akt, one can assess the inhibitory effect of the compound on the signaling cascade.

Methodology:

  • Cell Lysis: Treat a relevant cancer cell line (e.g., A-549) with the compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A significant decrease in the p-Akt/total Akt ratio in compound-treated cells would support the hypothesis.

Focus Area B: Neuropharmacology Investigation

Causality: The N-methylpiperazine moiety is a common structural element in compounds targeting the CNS, including those designed as inhibitors of monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases like Parkinson's.[1]

Protocol 5: Monoamine Oxidase B (MAO-B) Inhibition Assay

Principle: Commercially available MAO-B inhibitor screening kits provide a straightforward and high-throughput method to assess this activity. These assays typically use a non-fluorescent substrate that is converted into a highly fluorescent product by MAO-B. An inhibitor will prevent this conversion, leading to a decrease in the fluorescent signal.

Methodology:

  • Assay Preparation: Reconstitute all kit components (MAO-B enzyme, substrate, positive control inhibitor like Pargyline) as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well black plate, add the MAO-B enzyme to the assay buffer. Then, add the test compound at various concentrations or a positive control. Incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the MAO-B substrate to all wells to start the enzymatic reaction.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity at the specified excitation/emission wavelengths using a microplate reader. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate for each well. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the proposed in vitro characterization strategy.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Mechanistic Studies cluster_analysis Phase 4: Analysis & Decision Compound Compound Synthesis & Characterization Stock Protocol 1: Stock Solution Prep Compound->Stock Cytotoxicity Protocol 2: Cytotoxicity (MTT) Stock->Cytotoxicity Antimicrobial Protocol 3: Antimicrobial (MIC) Stock->Antimicrobial Neuro Focus B: Neuropharmacology (MAO-B Assay) Stock->Neuro Other Other Enzyme Assays (e.g., Urease) Stock->Other Anticancer Focus A: Anticancer (Western Blot) Cytotoxicity->Anticancer If Active Profile Build Biological Activity Profile Antimicrobial->Profile Anticancer->Profile Neuro->Profile Other->Profile Decision Go/No-Go Decision for Lead Optimization Profile->Decision

Caption: A systematic workflow for in vitro compound characterization.

Conclusion

This application note provides a strategic and experimentally sound pathway for the initial in vitro investigation of this compound. By structuring the research into logical tiers—from broad phenotypic screening to specific, hypothesis-driven mechanistic studies—researchers can efficiently generate a comprehensive biological activity profile. This systematic approach maximizes the information gained from early-stage experiments and facilitates informed decision-making for subsequent steps in the drug discovery pipeline, such as lead optimization and in vivo testing.

References

In vivo animal models for testing 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vivo Animal Models for Testing the Efficacy of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Audience: Researchers, scientists, and drug development professionals.

Guide to the Preclinical In Vivo Evaluation of this compound for Neuroprotective and Anti-inflammatory Efficacy

Introduction

This compound is a novel small molecule featuring a methylpiperazine moiety. This structural group is prevalent in a variety of centrally active pharmacological agents, suggesting potential activity within the central nervous system (CNS). While the precise mechanism of action for this specific compound is under investigation, its structural alerts warrant exploration in therapeutic areas such as neuroinflammation and neurodegeneration. Related, though more complex, molecules containing the methylpiperazine group have demonstrated activities including antioxidant, anxiolytic, and antidepressant effects, often involving modulation of monoaminergic pathways[1].

This document provides a comprehensive framework for the preclinical in vivo evaluation of this compound (hereinafter referred to as 'the compound'). It outlines a strategic, multi-tiered approach, beginning with essential preliminary studies and progressing to robust efficacy models. The protocols described are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility. The primary hypothesis for this testing paradigm is that the compound possesses neuroprotective and/or anti-neuroinflammatory properties.

Part 1: Foundational In Vivo Characterization

Before proceeding to efficacy studies, it is critical to establish the compound's basic safety and pharmacokinetic profile in rodents. These initial steps are non-negotiable for designing meaningful and interpretable efficacy experiments.

Maximum Tolerated Dose (MTD) and Formulation

Scientific Rationale: The MTD study is essential for identifying a dose range that is non-toxic and well-tolerated, thereby separating pharmacological effects from adverse effects. The choice of vehicle is equally critical; an ideal vehicle solubilizes the compound without exerting any biological effect of its own.

Protocol: Acute MTD Escalation Study in Mice

  • Animal Specification: Use male and female C57BL/6 mice, 8-10 weeks old.

  • Vehicle Selection: Attempt formulation in the following order:

    • Sterile Saline (0.9% NaCl)

    • Saline with 5% DMSO

    • Saline with 10% Tween® 80

    • 0.5% Carboxymethylcellulose (CMC) in water

  • Dose Escalation:

    • Prepare stock solutions of the compound in the selected vehicle.

    • Administer single doses via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in groups of 3-5 mice (e.g., 30, 100, 300 mg/kg).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ataxia, weight loss, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than 10% body weight loss.

Pharmacokinetic (PK) Profiling

Scientific Rationale: A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding its concentration over time in the blood (and ideally, the brain) is crucial for selecting a rational dosing schedule for efficacy studies. It helps ensure that the compound reaches its target tissue at a sufficient concentration and for an adequate duration.

Protocol: Single-Dose PK Study in Rats

  • Animal Specification: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.

  • Dosing: Administer a single, well-tolerated dose (e.g., 50% of MTD) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., PO).

  • Blood Sampling: Collect blood samples (approx. 100 µL) at pre-defined time points:

    • IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min; 1, 2, 4, 8, 24 hours.

  • Brain Tissue Collection (Optional but Recommended): At terminal time points, collect brains to determine the blood-brain barrier penetration (Brain:Plasma ratio).

  • Analysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak level of compound exposure.
Tmax Time to reach CmaxReveals the rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
Half-lifeDetermines the dosing interval required to maintain steady-state concentrations.
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.
Brain:Plasma Ratio Compound concentration in brain vs. plasmaConfirms the compound reaches its target organ for CNS indications.

Part 2: Efficacy Model 1 - Acute Neuroinflammation

This model is ideal for initial efficacy screening due to its rapid onset, robustness, and well-characterized inflammatory pathways.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Scientific Rationale: Systemic or central administration of LPS, a component of Gram-negative bacteria, potently activates microglia via Toll-like receptor 4 (TLR4) signaling. This triggers a robust neuroinflammatory cascade, including the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, mimicking aspects of acute brain injury and infection. This model is excellent for evaluating the anti-inflammatory potential of a test compound.

Diagram 1: LPS-Induced Neuroinflammation Workflow

LPS_Workflow cluster_pre Pre-Treatment Phase (Days -7 to 0) cluster_treat Treatment & Induction Phase (Day 0) cluster_post Post-Induction Phase (T+3h to T+24h) acclimate Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., Open Field) acclimate->baseline dosing Compound/Vehicle Admin (e.g., T=-1h) baseline->dosing lps LPS Injection (IP) (T=0h) dosing->lps behavior Sickness Behavior Assessment (T+3h) lps->behavior collection Tissue Collection (Brain & Blood) (T+24h) behavior->collection analysis Biomarker Analysis (ELISA, IHC, qPCR) collection->analysis

Caption: Workflow for the LPS-induced acute neuroinflammation model.

Protocol: LPS Challenge in Mice

  • Animal Specification: Male C57BL/6 mice, 10-12 weeks old. Group size of 8-12 animals is recommended for statistical power.

  • Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (Dose 1) + LPS

    • Group 4: Compound (Dose 2) + LPS

    • Group 5 (Optional): Positive Control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Day 0, T=-60 min: Administer the compound or vehicle via the predetermined route (e.g., PO).

    • Day 0, T=0: Administer LPS (from E. coli O111:B4; 0.5-1 mg/kg, IP). Administer saline to Group 1.

    • Day 0, T=+3 to 6 hours: Assess sickness behavior (e.g., reduced locomotor activity in an Open Field Test).

    • Day 1, T=+24 hours: Euthanize animals. Collect blood via cardiac puncture for plasma cytokine analysis. Perfuse with ice-cold PBS, and harvest brains. Hemisect the brain: one hemisphere for flash-freezing (for ELISA/qPCR) and the other for fixation in 4% paraformaldehyde (for immunohistochemistry).

  • Endpoint Analysis:

    • Biochemical: Measure levels of TNF-α, IL-1β, and IL-6 in plasma and brain homogenates using commercially available ELISA kits.

    • Molecular: Quantify mRNA expression of inflammatory genes (e.g., Tnf, Il1b, Nos2) in brain tissue via qPCR.

    • Histological: Perform immunohistochemistry (IHC) on fixed brain sections for microglial activation (Iba1) and astrocyte reactivity (GFAP).

Table 2: Expected Outcomes and Interpretation in the LPS Model

EndpointVehicle + LPS Group (Expected Result)Successful Compound EffectInterpretation
Behavior Decreased locomotion, explorationNormalization of activity towards baselineMitigation of sickness behavior
Cytokines (ELISA) Significant increase in TNF-α, IL-1β, IL-6Dose-dependent reduction in cytokine levelsDirect anti-inflammatory activity
Gene Expression (qPCR) Upregulation of Tnf, Il1b, Nos2Attenuation of inflammatory gene inductionInhibition of the inflammatory signaling cascade
Immunohistochemistry (IHC) Increased Iba1/GFAP immunoreactivity, amoeboid microglial morphologyReduced Iba1/GFAP staining, ramified microglial morphologySuppression of glial cell activation

Part 3: Efficacy Model 2 - Chronic Neurodegeneration & Neuroinflammation

Should the compound show promise in the acute model, evaluation in a chronic, more disease-relevant model is the logical next step.

5xFAD Mouse Model of Alzheimer's Disease

Scientific Rationale: The 5xFAD transgenic mouse model co-expresses five human familial Alzheimer's disease mutations, leading to accelerated amyloid-beta (Aβ) plaque deposition, gliosis (chronic neuroinflammation), and cognitive deficits. This model is highly relevant for testing therapeutics aimed at modifying core AD pathology and its inflammatory component.

Diagram 2: Chronic Dosing Regimen in 5xFAD Mice

Chronic_Workflow start Begin Dosing (3 Months of Age) dosing Daily Compound/Vehicle Admin (PO or IP for 3 Months) start->dosing behavior Cognitive Testing (e.g., Morris Water Maze) (6 Months of Age) dosing->behavior end Terminal Tissue Collection & Analysis (Post-Behavior) behavior->end

Caption: Timeline for a longitudinal efficacy study in 5xFAD mice.

Protocol: 3-Month Dosing Study in 5xFAD Mice

  • Animal Specification: Use 5xFAD transgenic mice and their wild-type (WT) littermates. Start dosing at 3 months of age, before significant cognitive decline.

  • Groups:

    • Group 1: WT + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + Compound (Dose 1)

    • Group 4: 5xFAD + Compound (Dose 2)

  • Procedure:

    • Months 3-6: Administer the compound or vehicle daily for 3 months. Monitor animal health and body weight weekly.

    • Month 6: Conduct cognitive testing. The Morris Water Maze is a gold standard for assessing spatial learning and memory deficits in this model.

    • End of Study: Euthanize animals and collect brains for pathological analysis.

  • Endpoint Analysis:

    • Behavioral: Analyze escape latency, path length, and time spent in the target quadrant during the Morris Water Maze probe trial.

    • Histological:

      • Quantify Aβ plaque burden using Thioflavin S staining or IHC for Aβ42.

      • Assess microgliosis (Iba1) and astrocytosis (GFAP) surrounding plaques.

    • Biochemical: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates via ELISA.

Part 4: Data Analysis and Final Interpretation

All experimental data must be analyzed using appropriate statistical methods. For comparisons between two groups, use a Student's t-test. For multiple group comparisons, use a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 is typically considered statistically significant.

The final interpretation of efficacy should integrate all findings. A successful compound would not only suppress inflammatory markers in the acute LPS model but also demonstrate a functional benefit (e.g., improved cognition) accompanied by a reduction in core pathology (e.g., Aβ load) and neuroinflammation in a chronic model like the 5xFAD.

References

Application Notes and Protocols: Cell-Based Assay Development for Piperazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Piperazine Scaffold and the Imperative for Robust Cellular Assays

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a remarkable number of approved drugs across a wide range of therapeutic areas. Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and the ability of its two nitrogen atoms to be functionalized, allowing for fine-tuning of pharmacological activity and pharmacokinetic profiles. However, the very features that make piperazine an attractive moiety also present unique challenges in drug development. These can include potential off-target activities, particularly at G-protein coupled receptors (GPCRs) and ion channels, as well as specific metabolic liabilities.

Therefore, a robust and well-designed panel of cell-based assays is not merely a routine step but a critical component of any drug discovery program involving piperazine-containing molecules. This guide provides a comprehensive overview of key cell-based assays, from initial cytotoxicity screening to detailed mechanism of action and ADME/Tox profiling, with a special focus on the nuances and considerations relevant to this important chemical class.

I. Foundational Cytotoxicity Assessment: Establishing a Therapeutic Window

The initial step in characterizing any new chemical entity is to determine its cytotoxic potential. This establishes a therapeutic window and informs the concentration ranges for subsequent, more complex biological assays. A multi-parametric approach, employing assays that measure different aspects of cell health, is highly recommended to obtain a comprehensive cytotoxicity profile.

A. Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][3] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of metabolically active cells.[1]

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-containing test compounds. Remove the culture medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the conversion of MTT to formazan crystals.[2][4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout P1 Seed Cells in 96-well Plate T1 Treat Cells with Compounds P1->T1 P2 Prepare Compound Dilutions P2->T1 T2 Incubate (24-72h) T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate (2-4h) A1->A2 A3 Add Solubilization Solution A2->A3 R1 Measure Absorbance (570nm) A3->R1

B. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[7]

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

C. Multiparametric Cytotoxicity Profiling: High-Content Imaging

High-content screening (HCS) offers a powerful approach to assess cytotoxicity by simultaneously measuring multiple cellular parameters.[9] Using fluorescent dyes and automated microscopy, HCS can provide detailed information on cell number, nuclear morphology, membrane permeability, mitochondrial membrane potential, and the induction of apoptosis or necrosis.[10] This multiparametric "fingerprint" can reveal the specific mechanism of cytotoxicity induced by piperazine-containing molecules.[10]

Workflow: High-Content Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well, black-walled, clear-bottom imaging plate and treat with compounds as described previously.

  • Staining: After the incubation period, add a cocktail of fluorescent dyes to each well. Common dyes include:

    • Hoechst 33342: To stain the nuclei and determine cell number and nuclear morphology.

    • Propidium Iodide (PI) or similar: To identify cells with compromised membrane integrity (necrotic cells).

    • Annexin V-FITC: To identify apoptotic cells.

    • TMRM or similar: To measure mitochondrial membrane potential.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment and quantify the different cellular features.

  • Data Interpretation: Analyze the multiparametric data to classify the cytotoxic profile of the test compounds.

HCS_Workflow cluster_prep Preparation cluster_stain Staining cluster_acq Acquisition & Analysis cluster_data Data Interpretation P1 Seed Cells in Imaging Plate P2 Treat with Compounds P1->P2 S1 Add Fluorescent Dye Cocktail (e.g., Hoechst, PI, Annexin V) P2->S1 A1 Automated Image Acquisition S1->A1 A2 Image Segmentation & Feature Extraction A1->A2 D1 Multiparametric Cytotoxicity Profile A2->D1

II. Elucidating Mechanism of Action (MOA) and Target Engagement

Once the cytotoxic profile is established, the next critical step is to determine if the piperazine-containing molecule interacts with its intended biological target within a cellular context and to elucidate its mechanism of action.

A. Reporter Gene Assays for Pathway Analysis

Reporter gene assays are a versatile tool for studying the modulation of specific signaling pathways.[11] These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific transcription factor.[12] Changes in reporter gene expression serve as an indirect measure of the activity of the upstream signaling pathway.

Protocol: Dual-Luciferase® Reporter Assay
  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the response element of interest and a Renilla luciferase control plasmid for normalization.[13]

  • Cell Seeding and Treatment: Plate the transfected cells and treat with the piperazine-containing compounds.

  • Cell Lysis: After incubation, wash the cells with PBS and add passive lysis buffer.[14]

  • Luciferase Activity Measurement:

    • Add Luciferase Assay Reagent II (LAR II) to a luminometer plate.[13]

    • Add the cell lysate to the plate and measure firefly luciferase activity.

    • Add Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.[13] Measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][17] A positive thermal shift indicates target engagement.[15]

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to a high confluency and treat with the test compound or vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures.[16]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a method such as Western blotting or mass spectrometry.[18]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[15]

Signaling_Pathway Ligand Piperazine Compound Receptor Target Receptor Ligand->Receptor SecondMessenger Second Messenger Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus ReporterGene Reporter Gene Expression Nucleus->ReporterGene

III. Assessing Off-Target Liabilities and Secondary Pharmacology

The promiscuous nature of some piperazine-containing molecules necessitates a thorough evaluation of their potential off-target effects. Early identification of these liabilities can prevent costly late-stage failures.

A. hERG Channel Inhibition: A Critical Safety Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[19][20] Therefore, assessing the potential for hERG inhibition is a critical safety screen for all new drug candidates.

Assay Principle: Automated Patch Clamp

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel activity compared to traditional manual patch-clamp.[20] Cells stably expressing the hERG channel are used to measure the effect of test compounds on the potassium current.[21]

B. Cytochrome P450 (CYP) Induction: Predicting Drug-Drug Interactions

Induction of cytochrome P450 enzymes can lead to altered metabolism of co-administered drugs, potentially causing adverse drug-drug interactions.[22][23] Cell-based assays using primary human hepatocytes or immortalized liver cell lines like HepaRG™ are used to assess the induction potential of new compounds.[24]

Protocol: CYP Induction Assay
  • Cell Culture and Treatment: Culture cryopreserved human hepatocytes or HepaRG™ cells and treat with the test compound at multiple concentrations for 48-72 hours. Include positive and negative controls.[22]

  • Endpoint Measurement: Assess CYP induction by measuring either:

    • mRNA levels: Quantify the mRNA expression of specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) using qRT-PCR.[25]

    • Enzyme activity: Measure the activity of specific CYP isoforms using probe substrates.[26]

  • Data Analysis: Calculate the fold induction relative to the vehicle control. A fold-change of ≥2 is often considered a positive result for potential in vivo induction.[23]

Potential Liability Cell-Based Assay Endpoint
CardiotoxicityhERG Automated Patch ClampInhibition of potassium current[19][27]
Drug-Drug InteractionsCYP450 Induction AssayFold-change in mRNA or enzyme activity[22]
Transporter InteractionsTransporter Substrate/Inhibition AssaysUptake or efflux of probe substrates[28]

IV. In Vitro ADME/Tox Profiling: A Glimpse into In Vivo Behavior

Cell-based assays are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as for identifying potential toxicities.

A. Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an in vitro model of the human intestinal epithelium.[29][30] The Caco-2 permeability assay is widely used to predict the oral absorption of drugs.[31]

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation and monolayer formation.[32]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[29]

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound to the apical compartment and measure its appearance in the basolateral compartment over time. This simulates drug absorption.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral compartment and measure its appearance in the apical compartment. This is used to assess active efflux.[30]

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[30]

Caco2_Workflow cluster_culture Cell Culture cluster_qc Quality Control cluster_transport Transport Experiment cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Differentiate for ~21 days C1->C2 QC1 Measure TEER to confirm monolayer integrity C2->QC1 T1 Apical to Basolateral (A->B) (Absorption) QC1->T1 T2 Basolateral to Apical (B->A) (Efflux) QC1->T2 A1 Quantify compound by LC-MS/MS T1->A1 T2->A1 A2 Calculate Papp and Efflux Ratio A1->A2

B. Metabolic Stability: Hepatocyte Clearance Assay

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability.[33] Assays using cryopreserved human hepatocytes provide a comprehensive assessment of both Phase I and Phase II metabolism.[34][35]

Protocol: Hepatocyte Metabolic Stability Assay
  • Hepatocyte Incubation: Incubate a suspension of cryopreserved human hepatocytes with the test compound at 37°C.[36]

  • Time-Point Sampling: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[37]

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile.[36]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.[33]

  • Data Analysis: Calculate the in vitro intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[35]

C. Drug Transporter Interactions

Many piperazine-containing molecules can be substrates or inhibitors of drug transporters, which can significantly impact their ADME properties and lead to drug-drug interactions.[38][39] Cell-based assays using cell lines that overexpress specific uptake or efflux transporters are used to investigate these interactions.[28][40]

Conclusion

The development of piperazine-containing drug candidates requires a multifaceted and thoughtfully designed cell-based assay strategy. By moving beyond simple cytotoxicity screens to incorporate detailed mechanism of action, off-target liability, and ADME/Tox profiling, researchers can build a comprehensive understanding of their molecules' biological behavior. This integrated approach, grounded in the principles and protocols outlined in this guide, will ultimately de-risk drug development programs and accelerate the journey of promising new therapies to the clinic.

References

Use of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone for Efficient Hit Generation in Fragment-Based Drug Discovery

Abstract & Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for therapeutic targets.[1] The core principle of FBDD is to screen libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but highly efficient binders.[2] These initial fragment hits then serve as starting points for rational, structure-guided elaboration into potent, drug-like leads.[1][3] This approach offers a more thorough exploration of chemical space with a smaller library size and often yields leads with superior physicochemical properties.[1]

A key determinant of success in FBDD is the quality of the fragment library. Ideal fragments possess not only low molecular complexity but also sufficient aqueous solubility to be screened at high concentrations and synthetic vectors that allow for straightforward chemical modification. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, lauded for its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[4][5]

This application note details the utility of This compound as an exemplary fragment for FBDD campaigns. Its combination of a hydroxyl group and a methylpiperazine core imparts excellent aqueous solubility, while the piperazine ring provides synthetically accessible vectors for rapid follow-up chemistry.[6] We present a robust, multi-stage biophysical screening cascade designed to identify and validate fragment hits, using this molecule as a practical example. The protocols herein describe a workflow from initial high-throughput thermal shift screening to orthogonal validation by Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), culminating in structural elucidation via X-ray crystallography.

Physicochemical Profile of an Ideal Fragment

This compound is an excellent representative of a "Rule of Three" compliant fragment, a set of guidelines used to define fragment-like chemical space.[1][7] Its properties make it an ideal candidate for screening against a wide range of protein targets.

PropertyValue"Rule of Three" GuidelineRationale & Significance
Molecular Weight 158.21 g/mol ≤ 300 DaEnsures low complexity, increasing the probability of high-quality, atom-efficient interactions with the target protein.[2]
cLogP -0.8 to -1.2 (est.)≤ 3Predicts high aqueous solubility, which is critical for preventing compound aggregation and enabling screening at the high concentrations (mM range) needed to detect weak binding.
Hydrogen Bond Donors 1 (Hydroxyl)≤ 3Provides a key interaction point for specific binding to the target protein without being overly complex.
Hydrogen Bond Acceptors 3 (Hydroxyl O, Carbonyl O, Piperazine N)≤ 3Offers multiple potential points for directed hydrogen bonding within a protein binding pocket.
Rotatable Bonds 2≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

The FBDD Screening & Validation Cascade

A successful FBDD campaign relies on a tiered approach that efficiently identifies true binders while systematically eliminating false positives.[8][9] Our recommended workflow employs orthogonal biophysical techniques, ensuring that hits are validated by methods that rely on different physical principles.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Generation P_Screen Primary Screen (e.g., Thermal Shift Assay) O_Screen Orthogonal Validation (e.g., SPR, NMR) P_Screen->O_Screen Confirmed Hits X_Ray Structure Determination (X-ray Crystallography) O_Screen->X_Ray Validated Hits SBDD Structure-Based Drug Design (Fragment Elaboration) X_Ray->SBDD High-Res Structure

Figure 1: A multi-phase workflow for fragment-based drug discovery.

Phase 1 Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[10][11] It measures the thermal stability of a target protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[12][13] The binding of a fragment like this compound typically stabilizes the protein, resulting in a measurable increase in its Tm (a positive ΔTm).

Protocol: DSF Screening

  • Preparation of Reagents:

    • Protein Stock: Prepare the target protein at 2 mg/mL in a suitable, well-characterized buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Ensure the protein is pure and monodisperse.

    • Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Dye Stock: Prepare a 500X stock of a suitable fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Assay Buffer: Same as the protein buffer.

  • Assay Plate Setup (384-well format):

    • In each well, add Assay Buffer to a final volume of 20 µL.

    • Add 2 µL of the protein stock to each well to achieve a final concentration of 0.2 mg/mL (adjust as needed based on protein characteristics).

    • Add 0.2 µL of the 100 mM fragment stock to the sample wells for a final concentration of 1 mM (final DMSO concentration of 1%).

    • For control wells, add 0.2 µL of 100% DMSO.

    • Add the fluorescent dye to all wells to a final concentration of 5X.

    • Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument capable of performing a thermal melt.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melt curves.

    • Calculate the first derivative of each curve; the peak of the derivative corresponds to the Tm.

    • Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm (fragment) - Tm (DMSO control) .

    • A statistically significant positive ΔTm (e.g., > 2 °C or > 3 standard deviations above the mean of controls) indicates a potential hit.

Phase 2 Protocols: Orthogonal Hit Validation

A hit from DSF must be confirmed using a technique with a different underlying physical principle to eliminate false positives (e.g., compounds that interact with the dye or unfolded protein).[8] We recommend both NMR and SPR for robust validation.

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak, transient interactions characteristic of fragments.[14][15] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.[7][16] In an STD experiment, the protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to the fragment, resulting in a decrease in the intensity of its NMR signals. This provides unambiguous evidence of binding.[17]

Protocol: STD-NMR

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM Phosphate Buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl).

    • Sample A (Reference): 200 µM this compound.

    • Sample B (Binding): 200 µM this compound plus 10-20 µM target protein. The 1:10 to 1:20 protein-to-ligand ratio is crucial for effective saturation transfer.

  • NMR Data Acquisition:

    • Acquire data on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Record two spectra for Sample B:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at 0.5 ppm).

      • Off-Resonance Spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., at 40 ppm).

    • Use a saturation time of ~2 seconds. The total experiment time may be several hours depending on protein and fragment concentrations.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will show only the signals of the fragment that received saturation from the protein.

    • The presence of signals in the STD difference spectrum is direct proof of binding. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

Principle: SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface, allowing for the real-time detection of binding events.[2] It is highly sensitive and can accurately determine the kinetics (k_on, k_off) and affinity (dissociation constant, K_D) of fragment-protein interactions.[18][19]

Protocol: SPR Analysis

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density of ~8,000-12,000 Response Units (RU).

    • Activate a reference flow cell in the same manner but without protein immobilization to serve as a reference surface for subtracting bulk refractive index changes.

  • Fragment Titration:

    • Prepare a serial dilution of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant) with a matched DMSO concentration (e.g., 1%).

    • Typical concentration ranges for fragments are from ~10 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.

  • Data Acquisition and Analysis:

    • Monitor the binding response (in RU) in real-time. Each injection cycle should include an association phase (fragment injection) and a dissociation phase (buffer flow).

    • After reference and blank subtraction, the resulting sensorgrams represent the specific binding interaction.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (K_D).

    • A reproducible, concentration-dependent binding response confirms the interaction and provides a quantitative measure of its affinity.

Phase 3 Protocol: Structural Characterization by X-ray Crystallography

Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[20][21] This structure provides a definitive 3D view of the binding site, the fragment's binding mode, and the specific molecular interactions, which is invaluable for guiding subsequent structure-based lead optimization.[22][23] Soaking the fragment into pre-existing protein crystals is a common and efficient method.

Elaboration cluster_0 Structure-Guided Design Fragment Validated Fragment Hit (e.g., 2-Hydroxy-1-(4-methyl...) in Binding Pocket Grow Fragment Growing (Adding functionality into unoccupied space) Fragment->Grow Vector 1 Link Fragment Linking (Connecting two adjacent fragment hits) Fragment->Link Vector 2 Lead Potent Lead Compound Grow->Lead Link->Lead

Figure 2: Strategies for elaborating fragment hits into lead compounds.

Protocol: Crystal Soaking

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using established crystallization conditions (e.g., vapor diffusion). Crystals should diffract to a resolution of at least 2.5 Å.[23]

  • Soaking Procedure:

    • Prepare a soaking solution by dissolving this compound directly into the crystallization mother liquor to a high concentration (e.g., 10-50 mM). The high solubility of the fragment is a major advantage here.

    • Carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from several minutes to overnight. The optimal time must be determined empirically.[23]

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (typically mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc). Clear, unambiguous positive density in the Fo-Fc map corresponding to the shape of the fragment confirms its binding and location.

    • Model the fragment into the density and refine the structure to obtain a high-resolution view of the binding mode.

Conclusion

This compound serves as an exemplary tool for modern FBDD campaigns. Its physicochemical properties align perfectly with the requirements for an ideal fragment, offering high solubility and versatile synthetic handles. The structured, multi-stage protocol detailed in this note provides a robust framework for researchers to progress from a fragment library screen to a high-resolution protein-ligand structure. By employing a primary screen like DSF for high throughput, followed by rigorous orthogonal validation with NMR and SPR, and culminating in structural analysis via X-ray crystallography, research teams can efficiently identify and validate high-quality chemical starting points, significantly accelerating the journey from hit to lead.

References

Application Note: A Strategic Guide to the Derivativation of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, a scaffold containing the pharmacologically significant piperazine moiety.[1][2][3] The primary objective is to strategically modify the core structure to generate a focused library of analogs with improved biological potency. We detail the rationale behind targeting the secondary hydroxyl group, present robust protocols for its conversion into esters and ethers, and outline methods for structural confirmation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the structure-activity relationship (SAR) of this chemical class.

Introduction and Rationale

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[2][4] Its prevalence is due to favorable physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bond interactions, which often lead to improved bioavailability and target affinity.[1][5]

The subject of this guide, this compound, combines this valuable piperazine core with a reactive secondary hydroxyl group. The hydroxyl group is a critical functional group in drug-receptor interactions, often acting as a key hydrogen bond donor or acceptor.[6][7][8] However, its presence can also lead to rapid metabolic glucuronidation, limiting in vivo efficacy. Derivatization of this hydroxyl group presents a powerful strategy to:

  • Modulate Potency: Fine-tune interactions with a biological target by altering steric bulk, electronics, and hydrogen bonding capacity.[9][10]

  • Improve Pharmacokinetic (PK) Properties: Enhance metabolic stability, membrane permeability, and solubility by masking the polar hydroxyl group.[11][12][13]

  • Explore Prodrug Strategies: Create ester or ether linkages that are stable in circulation but are cleaved by intracellular enzymes to release the active parent compound.[11][12]

This note will focus on two primary, high-yielding derivatization strategies: Esterification and Etherification of the secondary alcohol.

Structural Analysis and Derivatization Strategy

The core scaffold possesses several key features. The secondary alcohol is the most synthetically accessible and impactful site for modification. The 4-methylpiperazine group provides a basic handle that contributes to aqueous solubility. Our strategy involves creating a focused library of ester and ether analogs to systematically probe the SAR at the hydroxyl position.

Caption: Strategic workflow for generating ester and ether libraries from the core scaffold.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Strategy 1: Ester Synthesis via Acylation

Acylation of the secondary alcohol is a reliable method to produce a diverse range of esters. The use of an acyl chloride or acid anhydride in the presence of a base is a standard and effective approach.[14]

Protocol 3.1.1: Synthesis of 2-Oxo-2-(4-methylpiperazin-1-yl)ethyl benzoate (Example)

Caption: Workflow for the acylation of the core scaffold to form a benzoate ester.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine, followed by a catalytic amount of DMAP. Stir the solution for 5 minutes.

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct. DMAP is a highly effective acylation catalyst that accelerates the reaction.[15]

  • Acylation: Add benzoyl chloride dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

    • Rationale: The bicarbonate wash removes any unreacted benzoyl chloride and acidic byproducts. The brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in DCM or 20-80% ethyl acetate in hexanes) to afford the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers.[16] It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[17][18] This protocol involves two steps: deprotonation of the alcohol followed by alkylation.

Protocol 3.2.1: Synthesis of 2-Ethoxy-1-(4-methylpiperazin-1-yl)ethanone (Example)

Caption: Two-step Williamson ether synthesis workflow.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound in anhydrous THF. Cool the solution to 0 °C. Carefully add sodium hydride portion-wise.

    • CAUTION: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. The reaction will generate hydrogen gas.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding sodium alkoxide.[19]

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The alkoxide acts as a potent nucleophile, displacing the iodide from the primary alkyl halide in an Sₙ2 reaction.[17][20] Primary halides are preferred to minimize competing elimination reactions.[18]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Data Summary and Expected Outcomes

A library of derivatives should be synthesized to systematically evaluate the impact of different substituents. The table below provides a template for organizing the synthesized compounds and their key physicochemical properties.

Compound ID Strategy R-Group Molecular Weight ( g/mol ) Calculated logP Yield (%)
Core-OH --H172.230.25-
Ester-01 Ester-COCH₃214.270.60e.g., 85%
Ester-02 Ester-COPh276.342.35e.g., 78%
Ester-03 Ester-COCF₃268.231.30e.g., 65%
Ether-01 Ether-CH₂CH₃200.280.95e.g., 70%
Ether-02 Ether-CH₂Ph262.362.80e.g., 62%
Ether-03 Ether-CH₃186.250.55e.g., 75%
(Note: cLogP values are estimates and should be experimentally determined where possible. Yields are hypothetical examples.)

This systematic approach allows for the development of a clear Structure-Activity Relationship (SAR). For instance, comparing Ester-01 (aliphatic) with Ester-02 (aromatic) will reveal the impact of adding a bulky, potentially π-stacking group. Comparing the metabolically labile esters to the more stable ethers (e.g., Ester-01 vs. Ether-01 ) will elucidate the role of the carbonyl group and metabolic stability on overall potency and duration of action.

Conclusion

The derivatization of the secondary hydroxyl group on this compound is a potent and versatile strategy for generating novel analogs with potentially enhanced biological activity. The detailed protocols for esterification and etherification provided herein are robust, high-yielding, and adaptable for creating a diverse chemical library. Systematic evaluation of these derivatives will enable researchers to build a comprehensive SAR model, guiding future optimization efforts in the pursuit of more potent and effective therapeutic agents.

References

Application Notes & Protocols: Pharmacological Evaluation of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Piperazine Analogs

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities. Many notable drugs with a piperazine ring exhibit significant effects on the Central Nervous System (CNS)[1][2]. Historically, piperazine and its derivatives have been shown to interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the CNS.[3][4][5] Specifically, their mechanism can involve agonizing the inhibitory GABA receptor, leading to neuromuscular paralysis in parasites, which is the basis for their use as anthelmintic agents.[3][4][6] This interaction with the GABAergic system, which is central to regulating anxiety, sleep, and seizure activity, suggests that novel piperazine analogs could be valuable therapeutic candidates for neurological and psychiatric disorders.[7]

The compound class, represented by 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, presents a unique chemical framework for exploration. The systematic pharmacological evaluation of this parent compound and its analogs is essential to elucidate their mechanism of action, therapeutic potential, and safety profile. This guide provides a comprehensive, multi-tiered framework for this evaluation, progressing from broad initial screenings to specific in vivo assessments. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, interpretable data.

Section 1: Foundational In Vitro Profiling

The initial phase of evaluation focuses on establishing a baseline understanding of the compounds' biological activity. This involves determining their intrinsic cytotoxicity to define a viable concentration range for subsequent assays and conducting a broad receptor screening to identify primary biological targets and potential off-target liabilities. Early-stage in vitro profiling is an essential tool for predicting potential adverse effects and guiding the drug development process.[8]

Workflow for Initial Compound Evaluation

G cluster_0 Phase 1: In Vitro Screening A Compound Synthesis & QC B Protocol 1.1: Cytotoxicity Assay (MTT) A->B Test Compounds C Determine Non-Toxic Concentration Range B->C IC50 Data D Protocol 1.2: Broad Receptor Panel Screen C->D Max Assay Conc. E Identify Primary Target(s) & Off-Target Liabilities D->E Binding Affinity Data

Caption: General workflow for the initial in vitro screening of novel compounds.

Protocol 1.1: Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells. This assay is critical for identifying the concentration at which a compound begins to exert cytotoxic effects, ensuring that subsequent pharmacological assays are conducted in a non-toxic concentration range.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • 96-well cell culture plates

  • Test compounds and vehicle control (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in serum-free media. Include a vehicle-only control.

  • Remove the culture medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

  • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9][11]

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.

  • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 1.2: Broad Panel Radioligand Binding Screen

Rationale: To efficiently identify the most likely molecular targets and uncover potential off-target interactions that could lead to adverse effects, a broad-scale pharmacology profile is indispensable.[12][13] This screen utilizes radioligand binding assays, which measure the ability of a test compound to displace a radioactive ligand from a specific receptor, ion channel, or transporter. This approach is a rapid and cost-effective way to survey dozens of potential targets. For piperazine analogs, a panel should include, at a minimum, a wide range of CNS receptors.

Hypothetical Target Panel:

  • GABA Receptors: GABA-A (multiple subtypes)[7]

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, etc.[1]

  • Dopamine Receptors: D₁, D₂, D₃, etc.

  • Adrenergic Receptors: α₁, α₂, β₁, β₂

  • Muscarinic Receptors: M₁, M₂, M₃

  • Ion Channels: hERG, Nav, Cav

Step-by-Step Protocol (General Principle):

  • Assay Preparation: The assay is typically performed in a 96-well plate format. Each well contains a buffer solution, a preparation of cell membranes expressing the target receptor, and a known concentration of a specific radioligand.[14]

  • Compound Addition: The test compound (e.g., this compound) is added at a fixed, high concentration (e.g., 10 µM) to initiate the competitive binding reaction.[12]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are target-dependent.[14]

  • Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[15]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to a control (no test compound). A significant inhibition (typically >50%) flags a "hit" and indicates a potential interaction between the compound and the target.

Data Presentation: Results are typically presented as a percentage of inhibition for each target at the tested concentration.

TargetCompound XYZ (% Inhibition @ 10 µM)
GABA-A Receptor (α₁β₂γ₂)85%
5-HT₁ₐ Receptor25%
D₂ Receptor15%
hERG Channel5%

For this guide, we will proceed with the hypothesis that the screening reveals a significant interaction with the GABA-A receptor.

Section 2: In-Depth Characterization of GABA-A Receptor Interaction

Following the identification of the GABA-A receptor as a primary target, the next step is to quantify the affinity and specificity of the lead compound and its analogs. The GABA-A receptor is a pentameric ligand-gated ion channel that mediates fast synaptic inhibition in the brain.[7][16] It is a target for many clinically important drugs, including benzodiazepines and barbiturates.[17][18]

Hypothesized GABA-A Receptor Signaling

G cluster_0 Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Influx of Cl- ions GABA_R->Cl_in Channel Opens Hyperpol Membrane Hyperpolarization Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpol->Inhibition GABA GABA (Neurotransmitter) GABA->GABA_R Binds Compound Test Compound (e.g., Positive Allosteric Modulator) Compound->GABA_R Binds (Allosteric Site) Cl_in->Hyperpol

Caption: Simplified signaling pathway of the GABA-A receptor.

Protocol 2.1: Competitive Radioligand Binding Assay for Affinity (Kᵢ) Determination

Rationale: This assay determines the affinity (Kᵢ) of the test compounds for the GABA-A receptor. It measures the ability of a range of concentrations of the unlabeled test compound to displace a fixed concentration of a specific radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam) from the receptor. The resulting IC₅₀ value is converted to a Kᵢ value, which represents the intrinsic affinity of the compound for the receptor.[15]

Materials:

  • Rat or mouse whole brain membranes (or membranes from cells expressing specific GABA-A receptor subtypes)

  • Radioligand (e.g., [³H]Muscimol)

  • Unlabeled test compounds and reference compounds (e.g., Diazepam, GABA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates, filter mats (GF/B), and vacuum filtration manifold

  • Scintillation fluid and liquid scintillation counter

Step-by-Step Protocol:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand, e.g., 100 µM GABA), and competitor curves (radioligand + serial dilutions of test compounds).

  • Reagent Addition: In a final volume of 250 µL per well, add:

    • 50 µL of test compound dilution, buffer, or non-specific defining ligand.

    • 50 µL of radioligand at a concentration near its Kₔ (e.g., 1-2 nM [³H]Muscimol).

    • 150 µL of membrane preparation (protein concentration optimized previously).[14]

  • Incubation: Incubate the plate for 60 minutes at 4°C with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration over a PEI-presoaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Counting: Allow filters to dry, then add scintillation cocktail and count the radioactivity in a liquid scintillation counter.

Data Analysis & Presentation:

  • Calculate specific binding: Total Binding - Non-Specific Binding.

  • Plot the percent specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

CompoundIC₅₀ (nM)Kᵢ (nM)
Lead Compound 145.220.5
Analog 1A15.87.2
Analog 1B150.368.3
Diazepam (Control)22.110.0

Section 3: In Vivo Pharmacological Evaluation for Anxiolytic-Like Activity

After establishing in vitro target engagement and affinity, the next crucial step is to assess whether this molecular interaction translates into a physiological effect in a living organism.[19] Given the role of the GABA-A receptor in modulating anxiety, animal models of anxiety-like behavior are appropriate for the initial in vivo evaluation.[20][21]

Protocol 3.1: Elevated Plus Maze (EPM) Test

Rationale: The EPM is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[22][23] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24][25] Anxiolytic compounds, like benzodiazepines, typically increase the proportion of time spent and the number of entries into the open arms, as they reduce the animal's natural fear of these areas.[24]

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)[26]

  • Male C57BL/6 mice (or other appropriate rodent strain)

  • Test compounds, vehicle control, and positive control (e.g., Diazepam, 1 mg/kg)

  • Video tracking software for automated data collection

EPM Experimental Workflow

G A Acclimatize Mice to Testing Room (60 min) B Administer Compound (i.p.) or Vehicle A->B C Wait for Drug Absorption (e.g., 30 min) B->C D Place Mouse in Center of EPM, Facing Open Arm C->D E Record Behavior for 5 minutes (Video Tracking) D->E F Return Mouse to Home Cage E->F H Analyze Key Parameters E->H G Clean Maze Thoroughly with 70% Ethanol F->G G->D Next Animal

Caption: Step-by-step workflow for the Elevated Plus Maze (EPM) test.

Step-by-Step Protocol:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment begins to reduce stress from the novel environment.[25]

  • Drug Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection, i.p.). Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and reach its site of action.

  • Testing: Gently place the mouse on the central platform of the maze, facing an open arm.[24]

  • Allow the mouse to freely explore the maze for a 5-minute session. The experimenter should be out of the animal's sight to avoid influencing its behavior.[24]

  • Recording: An overhead camera connected to a video tracking system records the session.

  • Post-Test: After 5 minutes, return the mouse to its home cage. Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[24]

Data Analysis & Presentation: The primary parameters measured are:

  • Time Spent in Open Arms (%): (Time in open arms / Total time) * 100. An increase indicates anxiolytic-like effects.

  • Open Arm Entries (%): (Entries into open arms / Total entries) * 100. An increase indicates anxiolytic-like effects.

  • Total Distance Traveled: Used as a measure of general locomotor activity. A significant change may indicate sedative or stimulant effects, which could confound the interpretation of the anxiety measures.

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance (cm)
Vehicle-18.5 ± 2.122.3 ± 2.51550 ± 85
Diazepam1.045.2 ± 3.548.9 ± 4.11490 ± 92
Lead Compound 110.039.8 ± 4.042.1 ± 3.81510 ± 78
Analog 1A10.051.5 ± 3.9 55.6 ± 4.51580 ± 95

**p < 0.05, *p < 0.01 compared to Vehicle group.

Section 4: Preliminary Pharmacokinetic (PK) Assessment

Rationale: Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[27][28] A preliminary PK study is essential to correlate the observed pharmacological effects in vivo with the actual exposure of the compound in the body.[29][30] Without this data, it is impossible to know if a lack of efficacy is due to poor biological activity or simply because the compound did not reach its target in sufficient concentrations.

Protocol 4.1: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of a lead candidate after a single administration.

Materials:

  • Male Sprague-Dawley rats (cannulated, if possible, for serial sampling)

  • Test compound formulated in an appropriate vehicle

  • Dosing syringes and gavage needles (for oral dosing) or sterile syringes (for i.v. dosing)

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Step-by-Step Protocol:

  • Dosing: Administer the test compound to a cohort of rats (n=3-4 per group) at a defined dose (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage, p.o.) and intravenously (i.v.) to a separate cohort to determine bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule might be:

    • Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the plasma concentration versus time for each animal. Use non-compartmental analysis software to calculate key PK parameters.[31]

Key Pharmacokinetic Parameters:

  • Cₘₐₓ: Maximum observed plasma concentration.

  • Tₘₐₓ: Time at which Cₘₐₓ is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.

  • F% (Bioavailability): (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Data Interpretation: The PK profile provides critical context for the efficacy studies. For example, if a compound shows high in vitro affinity but poor in vivo efficacy, the PK data might reveal low bioavailability or rapid clearance, explaining the discrepancy. This information is vital for guiding further medicinal chemistry efforts to optimize the ADME properties of the compound series.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center dedicated to the synthesis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the highest purity of your final product.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The first step involves the N-acylation of 1-methylpiperazine with a suitable 2-carbon electrophile, followed by a nucleophilic substitution to install the hydroxyl group. The most common and cost-effective route utilizes 2-chloroacetyl chloride for the acylation, followed by hydrolysis of the resulting α-chloro amide intermediate.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis S1 1-Methylpiperazine I1 Intermediate: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone S1->I1 Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) 0°C to RT R1 2-Chloroacetyl Chloride R1->I1 I1_ref Intermediate P1 Final Product: This compound I1_ref->P1 Heat (Optional) Solvent (e.g., Water/THF) R2 Aqueous Base (e.g., NaHCO3) R2->P1 caption Figure 1. General two-step synthesis pathway.

Figure 1. General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Part 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Intermediate)

Question 1: My N-acylation reaction has a very low yield or is not proceeding to completion. What are the common causes?

This is a frequent issue in amide bond formation and typically points to three main factors: deactivation of the nucleophile (1-methylpiperazine), purity of reagents, or suboptimal reaction conditions.

  • Causality - Nucleophile Deactivation: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic nitrogen atoms of the starting material, 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.[1][2]

  • Causality - Reagent Purity: 2-Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. The presence of moisture in the solvent, reagents, or glassware will decompose the acyl chloride into chloroacetic acid, which will not participate in the desired reaction.[1]

Solutions:

  • Incorporate a Non-Nucleophilic Base: The most critical step is to add an HCl scavenger.

    • Protocol: Use at least 1.1 to 1.2 equivalents of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The base will neutralize the generated HCl in situ, preventing the protonation of your starting material.

  • Ensure Anhydrous Conditions:

    • Protocol: Use a dry, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3][4] Ensure all glassware is oven-dried or flame-dried before use.

  • Control the Reaction Temperature:

    • Protocol: This reaction is exothermic. Start the reaction by adding the 2-chloroacetyl chloride dropwise to a solution of 1-methylpiperazine and the tertiary amine base in the anhydrous solvent at 0 °C (ice bath).[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.[5]

  • Monitor Reaction Progress:

    • Protocol: Track the disappearance of the 1-methylpiperazine starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: My TLC/LC-MS shows multiple unexpected spots. What are the likely side products?

The formation of side products often results from impurities in the starting materials or incorrect stoichiometry.

  • Causality - Impurities: If your 1-methylpiperazine starting material is contaminated with piperazine (which has two secondary amines), you can form the double-acylated byproduct, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone.

  • Causality - Stoichiometry: Using a large excess of 2-chloroacetyl chloride can sometimes lead to side reactions, although this is less common with a mono-substituted piperazine.

Solutions:

  • Verify Starting Material Purity:

    • Protocol: Before starting the reaction, check the purity of your 1-methylpiperazine using ¹H NMR or GC-MS. If significant amounts of piperazine are present, purification by distillation may be necessary.

  • Control Stoichiometry:

    • Protocol: Use a slight excess (1.05-1.1 equivalents) of 1-methylpiperazine relative to 2-chloroacetyl chloride to ensure the complete consumption of the acylating agent, which simplifies purification.

  • Purification of the Intermediate:

    • Protocol: After the reaction is complete, perform an aqueous workup. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any remaining acidic species) and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.[1][5] This intermediate can often be used in the next step without further purification.

Troubleshooting_Step1 Start Low Yield in Step 1? Check_Base Did you use a non-nucleophilic base (e.g., Et3N, DIPEA)? Start->Check_Base Check_Anhydrous Were anhydrous conditions used (dry solvent/glassware)? Check_Base->Check_Anhydrous Yes Solution Implement Solutions: 1. Add 1.1 eq. Et3N. 2. Use anhydrous DCM. 3. Add acyl chloride at 0°C. Check_Base->Solution No Check_Temp Was the reaction cooled to 0°C during acyl chloride addition? Check_Anhydrous->Check_Temp Yes Check_Anhydrous->Solution No Check_Temp->Solution No Success Yield Improved Check_Temp->Success Yes Solution->Success caption Figure 2. Troubleshooting workflow for low yield in N-acylation.

Figure 2. Troubleshooting workflow for low yield in N-acylation.
Part 2: Hydrolysis to this compound (Final Product)

Question 3: The conversion of the chloro-intermediate to the final hydroxy product is slow or incomplete. How can I improve this step?

This is a classic nucleophilic substitution (Sₙ2) reaction. The rate depends on the nucleophile, solvent, and temperature.

  • Causality - Nucleophile Strength: While water can act as a nucleophile, it is relatively weak. A mild base converts water to the much more potent hydroxide nucleophile, or it can be a nucleophile itself (e.g., bicarbonate), accelerating the reaction.

  • Causality - Solubility: The organic chloro-intermediate may have poor solubility in a purely aqueous medium, leading to a slow reaction rate due to the phase difference.

Solutions:

  • Use a Mild Base:

    • Protocol: Instead of relying on simple hydrolysis with water, use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous solution. A typical condition is to reflux the chloro-intermediate in a saturated aqueous NaHCO₃ solution.

  • Employ a Co-Solvent:

    • Protocol: To improve solubility, use a mixture of water and a water-miscible organic solvent like THF or acetone. This creates a single phase where both the substrate and the nucleophile can interact effectively.

  • Apply Heat:

    • Protocol: Sₙ2 reactions are generally accelerated by heat. Gently heating the reaction mixture (e.g., to 50-80 °C) will significantly increase the rate of conversion. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation.

Part 3: Purification and Isolation

Question 4: I'm having difficulty with the final workup and purification. My product seems to be water-soluble, and it streaks on my silica column.

The final product contains both a hydroxyl group and two basic nitrogen atoms, making it quite polar and basic. This combination presents unique purification challenges.

  • Causality - Polarity & Extraction: The high polarity of the product leads to significant solubility in water, making extraction with common non-polar organic solvents like ethyl acetate or DCM inefficient.

  • Causality - Basicity & Chromatography: The basic piperazine moiety interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding or significant tailing (streaking) on the TLC plate and poor recovery from column chromatography.

Solutions:

  • Optimize Extraction:

    • Protocol 1 (Salting Out): Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.

    • Protocol 2 (Use a More Polar Solvent): Use a more polar solvent system for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol or Chloroform. Perform multiple extractions (e.g., 5-6 times) to maximize recovery.

  • Improve Column Chromatography:

    • Protocol: Deactivate the acidic sites on the silica gel. Add a small amount of a volatile base, typically 0.5-1% triethylamine, to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine). This neutralizes the silanol groups, preventing strong interactions with your basic compound and allowing for clean separation.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-chloroacetyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the 1-methylpiperazine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate as an oil or solid.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction to room temperature and remove the THF under reduced pressure.

  • Saturate the remaining aqueous layer with solid NaCl.

  • Extract the product with a 9:1 mixture of Dichloromethane:Isopropanol (5 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify by column chromatography on silica gel using a mobile phase containing 0.5% triethylamine.

Data Summary Table

StepReactant 1 (eq)Reactant 2 (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield
1. Acylation 1-Methylpiperazine (1.0)2-Chloroacetyl Chloride (1.0)Et₃N (1.2)Anhydrous DCM0 to RT2-3>90% (crude)
2. Hydrolysis Chloro-intermediate (1.0)Water (solvent)NaHCO₃ (3.0)THF/H₂O70-804-675-85%

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when working with 2-chloroacetyl chloride? A: 2-chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a quenching agent, such as sodium bicarbonate solution, readily available.

Q: Can I use a different acylating agent, such as chloroacetic anhydride? A: Yes, chloroacetic anhydride can be used. The advantage is that the byproduct is chloroacetic acid, which is less corrosive than HCl. However, you will still need a base to neutralize it. Acyl chlorides are generally more reactive and often preferred for driving the reaction to completion quickly.[6][7]

Q: What is the best way to monitor these reactions? A: For both steps, Thin Layer Chromatography (TLC) is an effective method. For the acylation step, use a mobile phase like 10% Methanol in DCM. Stain with ninhydrin to visualize the primary/secondary amine of the starting material (it will turn purple/red), which will disappear upon completion. The product can be visualized with a UV lamp or potassium permanganate stain. For the hydrolysis step, a more polar system like 15-20% Methanol in DCM may be required to see separation between the chloro-intermediate and the more polar hydroxy-product.

References

Technical Support Center: Overcoming the Purification Challenges of Polar Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex purification challenges associated with polar piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of polar piperazine compounds, providing concise and actionable answers based on established scientific principles.

Q1: What are the primary reasons polar piperazine compounds are so difficult to purify?

A1: The purification challenges stem directly from the inherent physicochemical properties of the piperazine moiety.[1] Key factors include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring (pKa values are typically around 5.3 and 9.7) make these compounds highly polar and basic.[1] This leads to issues with solubility and chromatographic separation.

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate accurate handling, weighing, and can introduce inconsistencies.[1]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates.[1][2] While this can be leveraged for purification, it can also pose challenges in obtaining the free base and lead to variability in the physical form of the material.[1]

  • Chromatographic Behavior: Their high polarity often results in poor retention and peak tailing in reverse-phase HPLC.[1] Conversely, the basicity can cause strong, sometimes irreversible, interactions with the acidic silica gel stationary phase in normal-phase chromatography.[1][3]

Q2: What are the most common impurities I should expect in my crude piperazine product?

A2: Impurities are often structurally related to the target molecule and can arise from starting materials, side reactions, or degradation.[1][4] Common culprits include:

  • Unreacted Starting Materials: Residuals from the synthesis, such as ethylene diamine and diethylene triamine, are frequently present.[1]

  • Side-Reaction Products: Undesired products like pyrazines, diazabicyclo-octane, and various N-alkyl or N-hydroxyalkyl piperazines can form during the reaction.[1][5] Symmetrically disubstituted piperazines are also a common byproduct in monosubstitution reactions.[6]

  • Degradation Products: Improper storage or exposure to high temperatures can lead to the formation of compounds like N-formylpiperazine and ammonia.

Q3: My piperazine compound shows severe peak tailing in reverse-phase HPLC. What's causing this and how can I fix it?

A3: Peak tailing is a classic issue for basic compounds like piperazines in reverse-phase HPLC. It's primarily caused by strong interactions between the basic nitrogen atoms of your compound and residual acidic silanol groups on the silica-based stationary phase.[1] Here’s how to mitigate this:

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), to mask the active silanol sites. A more common and effective approach is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the piperazine, improving peak shape and retention.[1][7]

  • Adjust the pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, leading to better peak symmetry.[1]

  • Consider an Alternative Stationary Phase: Columns with different stationary phases, such as phenyl or cyano-based columns, or those with low silanol activity, may offer different selectivity and improved peak shape for basic compounds.[1][7]

Q4: When should I consider a purification technique other than standard chromatography?

A4: The optimal purification method depends on the scale of your experiment, the desired purity, and the specific impurities present.[1] While chromatography is powerful, other techniques can be more efficient in certain scenarios:

  • Fractional Distillation: Best suited for large-scale purifications where impurities have significantly different boiling points from your target compound.[1]

  • Recrystallization via Salt Formation: This is a highly effective method for achieving high purity by selectively precipitating the piperazine as a salt (e.g., diacetate or citrate), leaving impurities behind in the solvent.[1][5][8]

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used to separate basic piperazine compounds from neutral or acidic impurities by partitioning them between an organic solvent and an acidic aqueous solution.[9][10][11]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of polar piperazine compounds.

Problem 1: Low Yield After Crystallization
  • Symptoms: A significant amount of your product remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated mass.[1]

  • Possible Causes & Solutions:

    • Product is too soluble in the chosen solvent:

      • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[12]

      • Change the solvent system: Experiment with different solvents or solvent mixtures to find one where your compound has high solubility at high temperatures and low solubility at low temperatures.

      • Cool the solution: Lower the temperature of the crystallization mixture using an ice bath or refrigeration to maximize precipitation.[1]

    • Incomplete Salt Formation:

      • Ensure stoichiometric addition of acid: When performing a salt crystallization, ensure that at least a stoichiometric amount of the acid has been added.[1]

      • Verify the pH: Check the pH of the solution to confirm it is within the optimal range for salt formation.[1]

    • Formation of a Stable Hydrate:

      • Leverage hydrate formation: Piperazine can form a stable hexahydrate that is insoluble in certain aqueous alcohol mixtures. This property can be used for purification.[1]

Problem 2: Co-elution of Product and Impurities in Column Chromatography
  • Symptoms: Collected fractions show the presence of both the desired product and impurities, indicating poor separation on the column.[1]

  • Possible Causes & Solutions:

    • Inappropriate Solvent System:

      • Optimize the eluent: Systematically screen different solvent systems with varying polarities to improve separation.

      • Use additives: For normal-phase chromatography on silica gel, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can mitigate tailing and improve separation of basic compounds.[3][13]

    • Strong Interaction with the Stationary Phase:

      • Switch to a different stationary phase: Consider using alumina or a bonded phase like diol or amino-functionalized silica, which can have different selectivity for polar compounds.[14][15]

      • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase.[14][16][17][18] It uses a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[14][17]

    • Column Overloading:

      • Reduce the sample load: Overloading the column leads to broad peaks and poor separation. Reduce the amount of crude material loaded.[1]

      • Use a larger column: If a larger sample size is necessary, scale up to a column with a greater capacity.

Problem 3: Product Decomposes on the Silica Gel Column
  • Symptoms: You observe new, unexpected spots on your TLC analysis of the collected fractions, and the overall recovery of your desired compound is low.

  • Possible Causes & Solutions:

    • Acidity of Silica Gel: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.

      • Deactivate the silica gel: You can reduce the acidity of the silica gel by preparing a slurry with a small percentage of triethylamine in your eluent before packing the column.

      • Use a neutral stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[3]

    • Instability of the Free Base:

      • Purify as a salt: Consider converting your piperazine compound to a more stable salt (e.g., hydrochloride or citrate) before chromatographic purification.

Part 3: Advanced Purification Strategies & Protocols

For particularly challenging separations, advanced techniques may be necessary.

Supercritical Fluid Chromatography (SFC)

SFC is an emerging and powerful technique for the purification of polar compounds.[19][20] It utilizes a supercritical fluid, most commonly CO2, as the mobile phase, often with a polar organic modifier like methanol.[21][22]

  • Advantages of SFC:

    • High Efficiency and Speed: The low viscosity of the mobile phase allows for faster separations compared to HPLC.[19][21]

    • Reduced Solvent Consumption: Using CO2 as the primary mobile phase is more environmentally friendly and reduces solvent waste.[19][22]

    • Suitability for Polar Compounds: While once considered unsuitable for highly polar analytes, modern SFC with polar stationary phases and modifiers can effectively separate these compounds.[19][20][23]

  • When to Consider SFC:

    • When traditional HPLC methods fail to provide adequate separation.

    • For chiral separations of polar piperazine derivatives.

    • When a "greener" purification method is desired.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and is well-suited for purifying ionizable compounds like piperazines.[24][25]

  • Principle of IEX for Piperazine Purification:

    • At a pH below their pKa, piperazines will be protonated and carry a positive charge.

    • A cation-exchange resin (with negative functional groups) will bind the positively charged piperazine compounds.

    • Impurities that are neutral or negatively charged will not bind and will be washed away.

    • The bound piperazine can then be eluted by increasing the salt concentration or changing the pH of the eluent.[25]

    • Anion-exchange has also been shown to be effective in removing certain catalytic metals and UV-active species from degraded piperazine solutions.[24]

Experimental Protocols

Protocol 1: Purification of Piperazine as its Diacetate Salt [5]

This protocol is designed for the selective precipitation of piperazine from a mixture containing other structurally similar impurities.

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone (approximately 5-100 volumes of acetone per volume of piperazine).[5]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use an amount that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[5]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[5]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]

  • Washing: Thoroughly wash the collected precipitate with cold acetone to remove any remaining impurities.[1]

  • Drying: Dry the pure piperazine diacetate under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a strong base, followed by extraction.[1]

Protocol 2: Purification via Piperazine Hexahydrate Formation [1]

This protocol leverages the low solubility of piperazine hexahydrate in specific solvent systems.

  • Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, the stoichiometric requirement for hexahydrate formation.[1]

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1]

  • Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]

  • Isolation: Filter the precipitate from the solution.[1]

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]

Part 4: Data Presentation and Visualizations

Data Summary Table

Table 1: Comparison of Piperazine Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Moderate to HighHighSuitable for large scale; effective for impurities with different boiling points.[1]Not effective for azeotropes or impurities with similar boiling points.
Column Chromatography High to Very HighModerate to HighHigh resolution for separating structurally similar impurities.[1]Can be time-consuming and require large solvent volumes; basicity of piperazine can be problematic.[1][6]
Recrystallization (Salt Formation) High to Very HighModerate to HighHighly selective for the target compound; can remove a broad range of impurities.[1][5]Yield can be reduced by the solubility of the salt in the mother liquor.[1]
Ion-Exchange Chromatography HighModerate to HighEffective for removing ionic impurities and metals; can be highly selective.[24]Requires specific resins and buffer systems; may require a desalting step.
Supercritical Fluid Chromatography (SFC) High to Very HighHighFast, efficient, and environmentally friendly.[19][21]Requires specialized equipment.[19]

Visual Diagrams

G cluster_prep Sample Preparation cluster_purification Purification cluster_post Post-Purification crude Crude Piperazine Compound dissolve Dissolve in Acetone crude->dissolve add_acid Add Acetic Acid dissolve->add_acid precipitate Precipitate Salt add_acid->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Acetone filter->wash dry Dry Under Vacuum wash->dry pure_salt Pure Piperazine Salt dry->pure_salt

Caption: Workflow for Piperazine Purification via Salt Formation.

G cluster_cryst Crystallization Troubleshooting cluster_chrom Chromatography Troubleshooting start Low Purity after Purification review_method Review Purification Method start->review_method is_crystallization Crystallization Issue? review_method->is_crystallization If Crystallization is_chromatography Chromatography Issue? review_method->is_chromatography If Chromatography cryst_sol Optimize Solvent System is_crystallization->cryst_sol cryst_temp Adjust Temperature is_crystallization->cryst_temp cryst_salt Verify Salt Formation is_crystallization->cryst_salt chrom_eluent Optimize Eluent / Additives is_chromatography->chrom_eluent chrom_sp Change Stationary Phase (e.g., HILIC, Alumina) is_chromatography->chrom_sp chrom_load Reduce Sample Load is_chromatography->chrom_load

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Solubility Enhancement for 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth answers to frequently asked questions regarding the solubility of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone in aqueous buffers. Our approach is to empower you with the foundational knowledge and practical protocols necessary to overcome solubility challenges encountered during your experiments.

Understanding the Molecule: A Structural Perspective

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. While specific experimental data for this compound is not widely published, its structure provides significant clues to its behavior.

  • The Piperazine Moiety : The core of this molecule's solubility behavior lies in the 4-methylpiperazine group. Piperazine rings are common in pharmaceuticals.[1] The tertiary amine nitrogen in this ring is basic. This means it can accept a proton to become positively charged. This ionization is heavily dependent on the pH of the solution.

  • Expected pH-Dependent Solubility : As a basic compound, this compound is expected to be significantly more soluble in acidic conditions (where the piperazine nitrogen is protonated) than in neutral or basic conditions (where it exists as the less soluble free base).[2][3]

  • Polar Groups : The hydroxyl (-OH) and ketone (C=O) groups contribute to the molecule's polarity and potential for hydrogen bonding, which aids in aqueous solubility to some extent.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common issues. We will begin with the most fundamental and straightforward techniques before progressing to more advanced formulation strategies.

Q1: I'm observing low solubility and precipitation when I dissolve my compound in a standard neutral buffer like PBS (pH 7.4). Why is this happening?

Answer: This is the most common issue for basic compounds like yours. The key is the compound's pKa, which is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. The ionized, or salt, form is almost always more water-soluble.[2]

At a neutral pH of 7.4, a significant portion of the this compound molecules will be in the neutral, less soluble free-base form, leading to poor dissolution and potential precipitation. For ionic compounds with basic anions, solubility increases as the pH of the solution is decreased.[4]

Q2: What is the most direct and effective first step to improve the solubility of my compound?

Answer: The most effective initial strategy is pH adjustment . By lowering the pH of your solvent, you can fully protonate the basic piperazine nitrogen, dramatically increasing the compound's aqueous solubility.[] Creating a pH-solubility profile is a critical pre-formulation step to understand your compound's behavior.[2]

Protocol 1: Generating a pH-Solubility Profile

This experiment will determine the optimal pH range for solubilizing your compound.

Materials:

  • This compound (solid)

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer at a controlled temperature

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC-UV or other suitable analytical method for quantification

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to vials, ensuring enough solid is present to create a saturated solution.

  • Solvent Addition: Add a known volume of each buffer (e.g., 1 mL) to separate vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot from the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered sample and analyze its concentration using a validated HPLC-UV method.

  • Analysis: Plot the determined solubility (in mg/mL or µM) against the pH of each buffer to visualize the pH-solubility profile.

G cluster_start Initial Observation cluster_strategy Primary Strategy: pH Adjustment cluster_troubleshoot Troubleshooting Dilution cluster_advanced Advanced Strategies (If pH adjustment is insufficient) A Compound precipitates in neutral buffer (pH 7.4) B Prepare stock solution in acidic vehicle (e.g., 50 mM HCl) A->B Initial Action C Determine pH-Solubility Profile (Protocol 1) B->C Systematic Approach D Does compound precipitate upon dilution into neutral assay buffer? E YES: Lower final concentration or use stepwise dilution D->E F NO: Proceed with experiment D->F G Co-Solvents (DMSO, PEG 400) E->G Next Step H Cyclodextrins (HP-β-CD) E->H I Surfactants (Polysorbate 80) E->I

Caption: Troubleshooting workflow for poor aqueous solubility.

Q3: I tried pH adjustment, but my compound precipitates when I dilute my acidic stock solution into my neutral assay buffer. What should I do?

Answer: This phenomenon, often called "crashing out," occurs when the compound rapidly transitions from a low-pH environment where it is soluble to a neutral-pH environment where its solubility limit is much lower.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to ensure your final assay concentration is below the compound's solubility limit at the final neutral pH.

  • Optimize DMSO Concentration: If using a DMSO stock, ensure the final concentration in your assay is as high as tolerable for the biological system (typically under 0.5% to 1%) to help keep the compound in solution.[6]

  • Use a Stepwise Dilution: Instead of a large, direct dilution, perform intermediate dilutions into a buffer that contains a solubilizing agent or a higher percentage of a co-solvent.[2]

Q4: My assay is sensitive to pH changes, and simple pH adjustment is not a viable option. What are the next best strategies?

Answer: When pH manipulation is not possible, the use of formulation excipients is the next logical step. The most common choices are co-solvents, cyclodextrins, and surfactants.[7][8]

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[][9]

Co-SolventMechanism of ActionTypical Final Conc.ProsCons
DMSO Reduces solvent polarity.< 1%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol Reduces solvent polarity.1-5%Biologically compatible at low concentrations.Can be volatile; may affect protein structure.
Polyethylene Glycol 400 (PEG 400) Reduces solvent polarity; hydrogen bonding.[10]1-10%Low toxicity; commonly used in formulations.Can be viscous; may interfere with some assays.
Propylene Glycol Reduces solvent polarity.[11]1-20%Low toxicity; good safety profile.Less solubilizing power than DMSO for some compounds.

Recommendation: Start by preparing a high-concentration stock solution in 100% DMSO. Then, determine the maximum tolerable percentage of DMSO in your assay (e.g., 0.1%, 0.25%, 0.5%) and ensure your final compound concentration remains soluble at that percentage. Always run a vehicle control with the same final concentration of the co-solvent alone to account for any effects on the assay.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[12][13]

  • Why it works: The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in aqueous buffers.[14]

  • Most Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[14]

G cluster_CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior) cluster_cavity Hydrophobic Cavity cd_node complex Soluble Inclusion Complex cd_node->complex cavity_node drug Poorly Soluble Drug (2-Hydroxy-1-(4-methyl- piperazin-1-yl)ethanone) drug->cavity_node Encapsulation water Aqueous Buffer complex->water Dissolves

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Determine Molar Ratio: Start by testing a 1:1 molar ratio of your compound to HP-β-CD.

  • Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer. Gentle heating (40-50°C) and stirring can aid dissolution.

  • Add Compound: Slowly add the solid compound to the cyclodextrin solution while stirring.

  • Equilibrate: Continue to stir the mixture for 24 hours at room temperature to allow for complex formation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is your stock solution.

Strategy 3: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[15] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in the aqueous phase.[16][17]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL) are frequently used in pharmaceutical formulations due to their low toxicity and high solubilizing capacity.[15]

  • How to Use: Add the surfactant to your buffer at a concentration above its CMC. A typical starting concentration for Polysorbate 80 is 0.1% to 2% (w/v). Then, add your compound and stir until dissolved.

Q5: For my in vivo studies, I need a stable, high-concentration formulation. What are the best options?

Answer: For in vivo applications, especially for oral or parenteral administration, you need a robust formulation strategy that ensures both solubility and stability. While co-solvents and cyclodextrins are viable, another powerful technique is salt formation .

Salt Formation: This involves reacting your basic compound with an acid (like hydrochloric acid or methanesulfonic acid) to form a stable, crystalline salt.[6] This is a more advanced drug development technique. The benefits are:

  • Significantly Increased Aqueous Solubility: Salts of basic drugs are generally much more soluble than the free base.[18]

  • Improved Dissolution Rate: A solid salt form often dissolves much faster than the free base crystalline form.

  • Enhanced Stability: Crystalline salts are often more chemically and physically stable than amorphous forms or solutions.

A salt screening study is typically performed to identify the best acid counterion that provides the optimal balance of solubility, stability, and manufacturability.[6]

Summary of Solubilization Strategies
StrategyMechanismWhen to UseKey AdvantagePotential Issues
pH Adjustment Protonation of the basic piperazine nitrogen to form a soluble salt.Initial screening; when assay is not pH-sensitive.Simple, effective, and cost-efficient.[]Incompatible with pH-sensitive assays; precipitation on dilution.
Co-solvents Reduction of solvent polarity (dielectric constant).[]When pH adjustment fails or is not possible.High solubilizing power (especially DMSO).Potential for cellular toxicity; vehicle effects in assays.
Cyclodextrins Encapsulation of the drug in a hydrophobic cavity.[14]When avoiding organic solvents is necessary.Low toxicity; high capacity for certain molecules.Can be expensive; may alter drug-target binding kinetics.
Surfactants Encapsulation of the drug within micelles.[15]Alternative to cyclodextrins; for lipid-like compounds.High solubilizing capacity.Potential for cell lysis at high concentrations.
Salt Formation Creation of a stable, crystalline salt with improved properties.For developing stable solid forms for in vivo use.Dramatically improves solubility and dissolution.[6]Requires chemical synthesis and characterization.

References

Troubleshooting unexpected side products in the synthesis of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially scalable method involves a two-step process starting from 1-methylpiperazine and a reactive two-carbon electrophile. The general pathway is:

  • Acylation: Reaction of 1-methylpiperazine with 2-chloroacetyl chloride. This forms the amide bond and yields the intermediate, 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone. This type of reaction is a standard and efficient method for creating amide bonds.[1][2][3]

  • Hydrolysis: Subsequent nucleophilic substitution of the chloride with a hydroxide source (e.g., aqueous sodium or potassium hydroxide) to yield the final 2-hydroxy product.

This route is favored due to the high reactivity of acyl chlorides and the commercial availability of the starting materials.[4]

Q2: What are the most critical parameters to control during the acylation step?

The acylation of 1-methylpiperazine with 2-chloroacetyl chloride is a highly exothermic reaction.[] Precise control over the following parameters is essential to prevent side product formation:

  • Temperature: The reaction should be maintained at a low temperature (typically 0-5 °C) during the addition of 2-chloroacetyl chloride to minimize side reactions and decomposition.

  • Stoichiometry and Addition Rate: A slow, dropwise addition of the acyl chloride to a solution of 1-methylpiperazine is crucial. This prevents localized high concentrations of the electrophile, which can lead to dimerization or other side reactions.

  • Base: An appropriate base is required to neutralize the hydrogen chloride (HCl) gas that is formed.[2] While an excess of 1-methylpiperazine can act as the base, it is often cleaner to use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]

Q3: How can I effectively monitor the progress of both the acylation and hydrolysis steps?

Effective reaction monitoring is key to achieving high yield and purity.

  • Thin Layer Chromatography (TLC): TLC is an excellent tool for qualitative monitoring. Use a solvent system like Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) with a suitable stain (e.g., potassium permanganate or iodine). You should see the consumption of the 1-methylpiperazine spot and the appearance of the chloro-intermediate, followed by its conversion to the final hydroxy product in the second step.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) can effectively separate the starting material, intermediate, product, and major side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool, providing both retention time data from the LC and mass information from the MS. It is invaluable for identifying the masses of unknown impurity peaks, which is the first step in troubleshooting.

Troubleshooting Guide: Unexpected Side Products

This section addresses specific impurities you may encounter. Each problem is analyzed by its likely cause, followed by a robust solution.

Problem 1: My final product is contaminated with a significant amount of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone.

This is the most common impurity and arises from incomplete hydrolysis of the chloro-intermediate.

  • Identifying the Impurity: In your LC-MS analysis, this impurity will have a molecular weight that is 18.01 Da higher than the expected product due to the presence of Chlorine (average mass ~35.45 amu) instead of an OH group (mass ~17.01 amu), but analytical instruments will show the difference between the monoisotopic masses. The mass spectrum will also show a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of a single chlorine atom.

  • Root Cause Analysis:

    • Insufficient Hydrolysis Time/Temperature: The nucleophilic substitution of the chloride can be sluggish, especially at low temperatures.

    • Inadequate Base Concentration: Insufficient hydroxide concentration will slow down the SN2 reaction.

    • Phase Transfer Issues: If the reaction is biphasic (e.g., an organic solvent and water), poor mixing can limit the reaction rate.

  • Solutions & Protocols:

    Protocol: Optimizing the Hydrolysis Step

    • Increase Reaction Time/Temperature: After the initial hydrolysis period (e.g., 2 hours at room temperature), take an aliquot for HPLC or TLC analysis. If a significant amount of the chloro-intermediate remains, consider extending the reaction time or gently warming the mixture to 40-50 °C.

    • Adjust Base Stoichiometry: Ensure at least 1.1 to 1.5 molar equivalents of the base (e.g., NaOH, K2CO3) are used for the hydrolysis.

    • Improve Mixing: For biphasic systems, use vigorous mechanical stirring. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also significantly accelerate the reaction.

    • Solvent Choice: Using a co-solvent system like THF/water or Dioxane/water can create a homogeneous solution, eliminating phase-transfer limitations.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature40-50 °CIncreases reaction rate of SN2 hydrolysis.
Time 2-4 hours6-12 hours (or until completion by HPLC)Ensures the reaction goes to completion.
Base (NaOH) 1.1 eq1.5 eqDrives the equilibrium towards the product.
Solvent Toluene/H₂OTHF/H₂OCreates a homogeneous reaction mixture.
Problem 2: I observe a high molecular weight impurity (~314 g/mol ) in my final product.

The appearance of an impurity with a mass approximately double that of the product often indicates dimerization.

  • Identifying the Impurity: An LC-MS analysis will show a peak with an m/z corresponding to the dimer. The most likely structure is an ester dimer, formed when the hydroxyl group of one product molecule attacks the unreacted acyl chloride of another forming molecule.

  • Root Cause Analysis:

    • Poor Temperature Control: High temperatures during the acylation step can increase the rate of side reactions.

    • Localized "Hot Spots": Adding the 2-chloroacetyl chloride too quickly creates localized areas of high concentration and temperature, promoting dimerization.

    • Incorrect Stoichiometry: Using an excess of 2-chloroacetyl chloride increases the probability of a second reaction.

  • Solutions & Protocols:

    Diagram: Dimer Formation Pathway

    cluster_main Main Synthetic Pathway cluster_side Side Reaction MePip 1-Methylpiperazine Intermediate Chloro-Intermediate MePip->Intermediate + CAC (Acylation) CAC 2-Chloroacetyl Chloride Product Product (2-Hydroxy-1-(4-methyl piperazin-1-yl)ethanone) Intermediate->Product + H₂O/OH⁻ (Hydrolysis) Dimer Ester Dimer Side Product Intermediate->Dimer Reacts with Product (Slow addition failure)

    Caption: Formation of the primary side products.

    Protocol: Minimizing Dimer Formation

    • Dilution: Perform the acylation reaction at a higher dilution (e.g., 0.2-0.5 M concentration) to decrease the probability of intermolecular reactions.

    • Slow Addition / Syringe Pump: Use a syringe pump for the addition of 2-chloroacetyl chloride over a prolonged period (e.g., 1-2 hours). This ensures the electrophile reacts with the intended nucleophile (1-methylpiperazine) before it can react with the product.

    • Reverse Addition: Consider adding the 1-methylpiperazine solution to the 2-chloroacetyl chloride solution (while still maintaining low temperature and dilution). This keeps the concentration of the nucleophilic piperazine low.

    • Purification: If the dimer has already formed, it can typically be removed by column chromatography on silica gel, as it will be significantly less polar than the desired hydroxy-product.

Problem 3: My product is discolored (yellow/brown) and contains several minor impurities.

Discoloration and multiple small peaks in the chromatogram often point to decomposition or minor side reactions.

  • Root Cause Analysis:

    • Reagent Quality: Old or impure 1-methylpiperazine or 2-chloroacetyl chloride can introduce impurities from the start. 2-chloroacetyl chloride can decompose over time.

    • Oxidation: The tertiary amine of the piperazine ring can be susceptible to oxidation, forming an N-oxide, especially if the reaction is exposed to air for extended periods at elevated temperatures.[6]

    • Harsh Workup: An overly acidic or basic workup, or excessive heat during solvent removal, can cause decomposition of the final product.

  • Solutions & Protocols:

    Diagram: Troubleshooting Workflow

    G start Analysis shows unexpected side products check_mass Identify impurity mass via LC-MS start->check_mass is_chloro Mass consistent with Chloro-Intermediate? check_mass->is_chloro is_dimer Mass ~2x Product Mass? is_chloro->is_dimer No solve_chloro See Problem 1: Optimize Hydrolysis is_chloro->solve_chloro Yes is_discolored Discoloration and multiple minor peaks? is_dimer->is_discolored No solve_dimer See Problem 2: Improve Acylation Conditions is_dimer->solve_dimer Yes solve_decomp See Problem 3: Check Reagent Purity & Refine Workup is_discolored->solve_decomp Yes end_node Purified Product is_discolored->end_node No solve_chloro->end_node solve_dimer->end_node solve_decomp->end_node

    Caption: A logical workflow for troubleshooting side products.

    Protocol: Ensuring High Purity

    • Reagent Purification: Use freshly distilled 1-methylpiperazine and 2-chloroacetyl chloride for best results.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric oxidation.

    • Careful Workup: Neutralize the reaction mixture carefully and avoid extreme pH values. When extracting the product, use a minimal amount of acid or base.

    • Controlled Solvent Evaporation: Remove solvents under reduced pressure at moderate temperatures (<40 °C) to prevent thermal decomposition.

    • Final Purification: If impurities persist, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Isopropanol) or column chromatography can be used to yield a high-purity, colorless product.

References

Stability of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Technical Support Center: Stability of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues encountered during experimental work, offering troubleshooting advice and robust protocols to ensure data integrity. The information is structured to provide not just procedural steps, but the underlying chemical principles governing the stability of this molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and degradation of this compound.

Q1: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A1: The molecule possesses two primary functional groups susceptible to degradation: the piperazine ring and the α-hydroxy ketone moiety.

  • Piperazine Ring Degradation: The tertiary amines within the 4-methylpiperazine ring are susceptible to oxidation . This can be catalyzed by metal ions (like Cu²⁺), light, or oxidizing agents, potentially leading to N-oxide formation or more complex ring-opening and fragmentation.[1] Common degradation products of the piperazine moiety itself include formylpiperazine and ethylenediamine.[2][3]

  • α-Hydroxy Ketone Instability: This functional group is known to undergo an α-ketol rearrangement (also known as an acyloin rearrangement). This is an isomerization reaction that can be catalyzed by acid, base, or heat, where the acyl group migrates to the adjacent carbon, converting the α-hydroxy ketone into an isomeric product.[4] This reversible reaction tends to favor the most thermodynamically stable isomer.

Q2: How does pH impact the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions (pH < 4): Acid catalysis can promote the α-ketol rearrangement.[4] While the amide bond is generally stable, prolonged exposure to strong acidic conditions and elevated temperatures could lead to hydrolysis, though this is typically a slower process.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, provided that oxidizing agents and catalytic metals are absent.

  • Basic Conditions (pH > 8): The compound is particularly vulnerable under basic conditions. The deprotonation of the hydroxyl group can initiate the α-ketol rearrangement.[4] Furthermore, the piperazine moiety's susceptibility to oxidation can be enhanced in the presence of certain bases.[2][3]

Q3: What solvents are recommended for storage and experimental work? Which should be avoided?

A3: Solvent choice is crucial for preventing unintended degradation.

  • Recommended Solvents: For short-term storage and as a stock solution, anhydrous aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO) are preferred. For analytical purposes, using a mobile phase-matched diluent (e.g., ACN/water mixture) is ideal.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can potentially participate in reactions over long-term storage, although they are generally acceptable for immediate use in experiments. Aqueous buffers are necessary for many experiments but should be freshly prepared and used within a defined timeframe, especially if outside the neutral pH range.

  • Solvents to Avoid: Avoid using solvents that have not been properly stored, as they may contain peroxides (e.g., aged THF or dioxane), which can aggressively oxidize the piperazine ring. Also, avoid unnecessarily complex buffer systems containing components that could catalyze degradation (e.g., phosphate buffers with certain metal impurities).

Q4: What are the most probable degradation products to monitor in a stability study?

A4: Based on the known degradation pathways, the primary degradants to monitor would be:

  • Isomeric Product: The product of the α-ketol rearrangement. This will have the same mass as the parent compound and will require chromatographic separation for detection.

  • Oxidized Piperazine Derivatives: N-oxides or ring-opened products. These will have a higher mass than the parent compound.

  • Hydrolysis Products (less common): 4-methylpiperazine and 2-hydroxyacetic acid, if the amide bond cleaves.

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in basic aqueous buffer (pH > 8). Base-catalyzed α-ketol rearrangement. The deprotonated hydroxyl group is initiating a rapid isomerization.1. Immediately analyze the sample for an isomeric peak with the same mass-to-charge ratio (m/z) as the parent compound. 2. If possible, perform the experiment at a lower pH. 3. If a basic pH is required, minimize the time the compound is in solution and keep the temperature as low as possible (e.g., on ice).
Unexpected peaks appear in chromatograms of samples stored at room temperature. 1. Oxidative Degradation: The piperazine ring is likely oxidizing due to dissolved oxygen or trace metal contaminants. 2. Thermal Degradation: Room temperature may be sufficient to slowly drive the α-ketol rearrangement over time.1. Store stock solutions frozen (-20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen). 2. Use high-purity solvents and glassware that is free of metal contaminants. Consider using amber vials to protect from light. 3. Always run a freshly prepared standard alongside aged samples to confirm peak identities.
Inconsistent results and poor reproducibility in stability assays. 1. Variable pH: The pH of the buffer may be shifting over time or is not being accurately prepared. 2. Contamination: Inconsistent levels of metal ions or other catalysts in the reagents or water. 3. Inconsistent Temperature Control: Fluctuations in temperature can significantly alter degradation rates.1. Calibrate the pH meter before each use. Verify the final pH of the solution after adding the compound (if it's added from an acidic/basic stock). 2. Use HPLC-grade or higher purity water and reagents. 3. Ensure all stress conditions are performed in a calibrated, stable temperature environment (e.g., a validated incubator or water bath).
Sample solution develops a yellow or brown tint over time. Formation of Chromophoric Degradants. This is often indicative of oxidative degradation pathways, which can produce conjugated systems that absorb visible light.1. This is a visual confirmation of degradation. Immediately analyze the sample by HPLC or LC-MS to identify and quantify the degradants. 2. Implement stricter protective measures against oxygen and light (e.g., sparging solutions with nitrogen, using amber vials).

Section 3: Experimental Protocols for Stability Assessment

These protocols are designed to be self-validating and provide a robust framework for assessing the stability of this compound.

Protocol 3.1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, as recommended by ICH guidelines.[5][6]

Objective: To systematically degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC or LC-MS system

  • Calibrated oven and photostability chamber

Workflow Diagram for Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock in ACN PrepWork Prepare Working Solutions (e.g., 100 µg/mL) PrepStock->PrepWork Acid Acidic 0.1 M HCl, 60°C PrepWork->Acid Base Basic 0.1 M NaOH, RT PrepWork->Base Oxidation Oxidative 3% H₂O₂, RT PrepWork->Oxidation Thermal Thermal 60°C in Water PrepWork->Thermal Photo Photolytic ICH Q1B Light PrepWork->Photo Quench Quench/Neutralize (if applicable) Acid->Quench Base->Quench Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Quench->Dilute Analyze Analyze by LC-MS (t=0, 2, 4, 8, 24h) Dilute->Analyze

Caption: Workflow for the forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Control Sample (t=0): Dilute the stock solution with a 50:50 ACN:water mixture to a final concentration of 100 µg/mL. Analyze immediately.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a 500 µg/mL solution in 0.1 M HCl. Place in an oven at 60°C. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to 100 µg/mL with 50:50 ACN:water, and analyze.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze. Causality Note: Base hydrolysis is often much faster than acid hydrolysis for certain structures; therefore, it is initially performed at room temperature to avoid complete degradation.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light. At time points, withdraw an aliquot, dilute, and analyze.

  • Thermal Degradation: Dilute the stock solution in pure water to 500 µg/mL. Place in an oven at 60°C. At time points, withdraw an aliquot, dilute, and analyze.

  • Photostability: Expose the solid compound and a 100 µg/mL solution (in 50:50 ACN:water) to light conditions as specified in ICH Q1B guidelines. Analyze against a dark control stored under the same conditions.

Protocol 3.2: Stability-Indicating Analytical Method

Objective: To quantify the parent compound and separate it from all potential degradation products.

Methodology: Reversed-Phase HPLC with UV Detection

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

System Suitability (Trustworthiness Check):

  • Inject a standard solution of 100 µg/mL five times.

  • The Relative Standard Deviation (RSD) for the peak area and retention time must be ≤ 2.0%.

  • The theoretical plates should be > 2000 and the tailing factor should be < 2.0.

Section 4: Data Interpretation & Visualization

Predicted Degradation Pathways

The following diagram illustrates the two most likely degradation pathways for this compound.

DegradationPathways cluster_oxidation Pathway A: Oxidation cluster_rearrangement Pathway B: Rearrangement Parent 2-Hydroxy-1-(4-methyl- piperazin-1-YL)ethanone N_Oxide N-Oxide Derivative Parent->N_Oxide [O] (e.g., H₂O₂) Isomer Isomeric Product (α-Ketol Rearrangement) Parent->Isomer H⁺ or OH⁻, Δ Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Predicted degradation pathways of the target compound.

Example Forced Degradation Data Summary

The following table summarizes hypothetical data from a forced degradation study to illustrate expected outcomes.

Stress ConditionReagent/ConditionTime (hours)Observed Degradation (%)Major Degradant(s) Observed
Acidic 0.1 M HCl24~15%Isomeric Product
Basic 0.1 M NaOH8~40%Isomeric Product
Oxidative 3% H₂O₂24~25%N-Oxide Derivative, others
Thermal 60°C24~5%Isomeric Product (trace)
Photolytic ICH Q1B24< 2%None significant

References

Technical Support Center: Enhancing the Oral Bioavailability of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the oral bioavailability of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and detailed experimental protocols in a readily accessible question-and-answer format. Our goal is to equip you with the knowledge to overcome common hurdles and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions and common issues encountered during the early stages of formulation development for this class of compounds.

Question 1: My this compound derivative shows poor aqueous solubility. What are the initial steps I should take?

Answer: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs) and is a primary rate-limiting step for oral absorption.[1][2][3][4][5] The piperazine moiety in your compound suggests a pH-dependent solubility profile. Here’s a logical approach to begin your investigation:

  • Characterize the Physicochemical Properties:

    • pH-Solubility Profile: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in the gastrointestinal (GI) tract. The basic nitrogen atoms in the piperazine ring will likely lead to higher solubility at lower pH.

    • pKa Determination: Experimentally determine the pKa of your compound. This will explain the pH-solubility profile and help in selecting appropriate salt forms or pH-modifying excipients.

    • LogP/LogD: Measure the lipophilicity of your compound. This will influence its permeability and can guide the selection of lipid-based formulations.

  • Solid-State Characterization:

    • Polymorphism Screening: Investigate if your compound exists in different crystalline forms (polymorphs) or as an amorphous solid.[6] Different forms can have vastly different solubilities and dissolution rates. Amorphous forms are typically more soluble but may be less stable.[2][6]

    • Salt Screening: For basic compounds like yours, salt formation is a highly effective method to increase aqueous solubility and dissolution rate.[7] Screen a variety of pharmaceutically acceptable counter-ions to identify a stable salt with optimal properties.

Question 2: I'm observing high variability in my in vitro dissolution studies. What could be the cause?

Answer: High variability in dissolution studies can stem from several factors related to both the compound itself and the experimental setup.

  • API Properties:

    • Particle Size Distribution: A wide particle size distribution can lead to inconsistent dissolution rates. Ensure your API has a narrow and controlled particle size distribution.

    • Wettability: Poor wettability of the API can cause it to float or aggregate, leading to variable surface area exposure to the dissolution medium. The inclusion of surfactants can mitigate this.[7][8]

  • Experimental Conditions:

    • Inadequate Sink Conditions: Ensure the volume and composition of your dissolution medium are sufficient to dissolve at least three times the amount of drug in the formulation.

    • pH Control: For a pH-sensitive compound, small shifts in the buffer pH can significantly alter solubility and dissolution. Verify the pH of your media before and after the experiment.

    • De-aeration of Media: Dissolved gases in the dissolution medium can form bubbles on the surface of your dosage form, reducing the effective surface area for dissolution.

Question 3: My compound has good solubility but still exhibits low oral bioavailability in animal models. What are the likely culprits?

Answer: When solubility is not the limiting factor, poor oral bioavailability is often due to low intestinal permeability or extensive first-pass metabolism.[4][9]

  • Permeability Issues: The compound may not efficiently cross the intestinal epithelium. An in vitro Caco-2 permeability assay is the standard method to assess this.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestine or the liver before reaching systemic circulation. The piperazine moiety, for instance, can be susceptible to N-dealkylation by cytochrome P450 enzymes. In vitro studies using liver microsomes or hepatocytes can help determine metabolic stability.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its net absorption.

Part 2: Troubleshooting Guides

This section provides detailed guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Caco-2 Permeability Assays

The Caco-2 cell model is a cornerstone for predicting intestinal permeability, but it comes with its own set of challenges.[10]

Problem 1: Low % Recovery of the Compound

  • Causality: Low recovery suggests that the compound is being lost during the assay. This can be due to non-specific binding to the plasticware, accumulation within the cell monolayer, or metabolic degradation by Caco-2 cells.[11]

  • Troubleshooting Steps:

    • Assess Non-Specific Binding: Run a control experiment without cells to determine the extent of binding to the plate. Including a low concentration of Bovine Serum Albumin (BSA) in the receiver buffer can help reduce non-specific binding.[11]

    • Quantify Cellular Accumulation: At the end of the permeability experiment, lyse the Caco-2 cells and quantify the amount of compound that has accumulated within them.

    • Evaluate Metabolic Stability: Incubate the compound with Caco-2 cell homogenates to check for metabolic degradation. If metabolism is significant, consider using a metabolic inhibitor (if the specific enzyme is known) or interpreting the permeability data in the context of this metabolic liability.

Problem 2: High Efflux Ratio (>2) Indicating Active Efflux

  • Causality: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that your compound is a substrate for an efflux transporter, most commonly P-gp.

  • Troubleshooting Steps:

    • Confirm with a P-gp Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

    • Formulation Strategy: Formulations containing certain excipients, such as Tween 80 or Cremophor EL, have been shown to inhibit P-gp and can be explored to enhance absorption.

    • Chemical Modification: A prodrug approach can be used to temporarily mask the structural features recognized by the efflux transporter.[12][13]

Workflow for Interpreting Caco-2 Assay Results

Caco2_Workflow start Start Caco-2 Assay (A->B and B->A) check_recovery Calculate % Recovery start->check_recovery low_recovery Low Recovery (<70%) check_recovery->low_recovery No good_recovery Good Recovery (≥70%) check_recovery->good_recovery Yes investigate_loss Investigate Loss: - Non-specific binding - Cell accumulation - Metabolism low_recovery->investigate_loss calculate_papp Calculate Papp (A->B) good_recovery->calculate_papp calculate_efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) calculate_papp->calculate_efflux check_efflux Efflux Ratio > 2? calculate_efflux->check_efflux efflux_positive Potential Efflux Substrate check_efflux->efflux_positive Yes efflux_negative Not an Efflux Substrate check_efflux->efflux_negative No confirm_efflux Confirm with P-gp Inhibitor efflux_positive->confirm_efflux check_papp Papp (A->B) > 10 x 10⁻⁶ cm/s? efflux_negative->check_papp confirm_efflux->check_papp high_perm High Permeability check_papp->high_perm Yes low_perm Low Permeability check_papp->low_perm No end_high Focus on Solubility/Metabolism high_perm->end_high end_low Permeability is a Key Issue. Consider Permeation Enhancers or Prodrug Approach. low_perm->end_low

Caption: Decision tree for troubleshooting and interpreting Caco-2 permeability assay outcomes.

Guide 2: Selecting an Appropriate Formulation Strategy

The choice of formulation is critical and should be guided by the specific physicochemical properties of your derivative.

Scenario 1: The derivative is poorly soluble but has high permeability (BCS Class II).

  • Primary Goal: Enhance the dissolution rate and/or solubility in the GI tract.[14]

  • Recommended Strategies & Troubleshooting:

StrategyWhen to UseCommon Issues & Troubleshooting
Particle Size Reduction (Micronization/Nanonization) Simple, effective for dissolution rate enhancement.Issue: Particle aggregation, poor wettability. Troubleshooting: Include surfactants or wetting agents in the formulation. For nanosuspensions, stabilizer selection is critical to prevent Ostwald ripening.[3]
Amorphous Solid Dispersions (ASDs) For compounds that can be stabilized in an amorphous state. Can provide significant solubility enhancement.Issue: Physical instability (recrystallization) during storage. Troubleshooting: Select a polymer with a high glass transition temperature (Tg) and good miscibility with the drug.[2] Conduct stability studies under accelerated conditions.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Excellent for lipophilic compounds (high LogP). Can also bypass first-pass metabolism via lymphatic uptake.[15]Issue: Drug precipitation upon dispersion in aqueous media. Troubleshooting: Optimize the ratio of oil, surfactant, and co-surfactant. Include polymers that can act as precipitation inhibitors.[2][16][17]
Complexation with Cyclodextrins For molecules that can fit within the cyclodextrin cavity.Issue: Limited drug loading capacity. Troubleshooting: This approach is often best for potent, low-dose drugs. Ensure the stability constant of the complex is optimal for drug release.

Scenario 2: The derivative has poor solubility and poor permeability (BCS Class IV).

  • Primary Goal: Simultaneously enhance solubility and permeability.

  • Recommended Strategies & Troubleshooting:

    • Nanotechnology Approaches: Formulating the drug into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from degradation, enhance solubility due to increased surface area, and facilitate transport across the intestinal mucosa.[18][19][20][21][22]

      • Troubleshooting: Achieving consistent and scalable manufacturing can be challenging. Surface modification of nanoparticles may be necessary to improve mucoadhesion or targeting.[18]

    • Prodrug Strategy: This involves chemically modifying the molecule to create a more soluble and/or permeable entity that converts back to the active parent drug in vivo.[12][23][24][25]

      • Troubleshooting: The rate of conversion back to the parent drug must be optimized. Too slow, and therapeutic concentrations are not reached; too fast, and the benefits of the prodrug are lost before absorption. This requires careful design and in vitro/in vivo evaluation.

Part 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (in DMSO)

  • Lucifer Yellow (marker for monolayer integrity)

  • Analytical method for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Values should be >250 Ω·cm².

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Prepare the donor solutions by diluting the test compound stock into HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.

  • Permeability Measurement (A-B):

    • Remove the buffer from the apical (donor) and basolateral (receiver) compartments.

    • Add the donor solution to the apical side and fresh HBSS to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment and replace it with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, take a sample from the donor compartment.

  • Permeability Measurement (B-A):

    • Perform the same procedure as in step 4, but add the donor solution to the basolateral side and sample from the apical side.

  • Lucifer Yellow Flux: After the compound transport study, assess monolayer integrity by measuring the flux of Lucifer Yellow. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.

  • Calculations:

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • A is the surface area of the membrane (cm²)[26]

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a test formulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test formulation (e.g., solution, suspension, or SEDDS)

  • Intravenous (IV) formulation of the compound

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Cannulated rats (for serial blood sampling)

  • Analytical method for compound quantification in plasma

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 3 days before the study. Fast rats overnight (with free access to water) before dosing.

  • Dosing:

    • Oral Group (n=3-5): Administer the test formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • IV Group (n=3-5): Administer the IV formulation via bolus injection (e.g., into the tail vein) at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein or other appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[27][28][29][30][31]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both oral and IV groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC₀-inf: Area under the curve extrapolated to infinity.

    • Calculate Absolute Oral Bioavailability (%F): %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Workflow for Preclinical Formulation Development

Formulation_Development cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization physchem Physicochemical Characterization (Solubility, pKa, LogP) solid_state Solid-State Characterization (Polymorphism, Salt Screen) physchem->solid_state formulation_dev Formulation Strategy Selection (e.g., Micronization, ASD, Lipid-Based) solid_state->formulation_dev dissolution In Vitro Dissolution Testing formulation_dev->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 pk_study Rodent Pharmacokinetic Study caco2->pk_study bioavailability Calculate Oral Bioavailability (%F) pk_study->bioavailability optimization Lead Formulation Optimization bioavailability->optimization reformulate Reformulate / Re-strategize optimization->reformulate Low %F proceed Proceed to Further Development optimization->proceed Acceptable %F reformulate->formulation_dev

Caption: A streamlined workflow for the preclinical development and evaluation of oral formulations.

References

Refinement of analytical methods for detecting impurities in 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide practical, in-depth solutions for researchers working with 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone. This guide moves beyond simple protocols to explain the underlying principles, ensuring you can not only solve immediate problems but also build robust and reliable analytical methods. Our focus is on creating self-validating systems grounded in established scientific and regulatory principles.

Introduction: The Criticality of Impurity Profiling

This compound is a key intermediate in pharmaceutical synthesis. Ensuring its purity is paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.[1] Impurity profiling is therefore a non-negotiable aspect of quality control, mandated by regulatory bodies worldwide.[2] This guide provides a structured approach to troubleshooting and refining the analytical methods used for this critical task.

Part 1: Troubleshooting Guide for Analytical Methods

This section addresses specific, common issues encountered during the chromatographic analysis of this compound and its related substances.

Q1: My main analyte peak is showing significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is one of the most frequent issues, especially with amine-containing compounds like this one. It compromises peak integration and reduces resolution.

  • Underlying Causes & Mechanistic Explanation:

    • Secondary Silanol Interactions: The primary cause is often the interaction between the basic nitrogen atoms in the methylpiperazine ring and acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based reversed-phase column packing. This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[3]

    • Column Contamination/Deterioration: Accumulation of strongly retained compounds or physical degradation of the packed bed (a void at the column inlet) can create alternative flow paths, leading to tailing.[4]

  • Systematic Solutions:

    • Mobile Phase Modification (The First Step):

      • Lower the pH: Add a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the piperazine nitrogens, preventing them from interacting with the silanol groups. It also suppresses the ionization of the silanol groups themselves.

      • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Select a More Inert Column:

      • If mobile phase modification is insufficient, switch to a column specifically designed for polar or basic analytes. Look for columns marketed as "high-purity silica," "end-capped," or those with a polar-embedded or polar-endcapped stationary phase. These have a much lower concentration of active silanol groups.

    • Reduce Injection Mass: Perform a dilution series of your sample (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves. If it does, column overload was a contributing factor.[5]

    • Implement Column Care: Use a guard column to protect your analytical column from contaminants.[4] Regularly flush the column with a strong solvent (e.g., isopropanol or a solvent recommended by the manufacturer) to remove strongly bound materials.[6]

Q2: I have poor retention for the main analyte; it elutes near the void volume. How can I increase its retention time on a reversed-phase column?

A2: this compound is a highly polar molecule due to the hydroxyl group and the piperazine ring. Poor retention on traditional C18 columns is a common challenge.[4]

  • Underlying Causes & Mechanistic Explanation:

    • High Polarity: In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the non-polar stationary phase. Highly polar analytes have a strong affinity for the highly aqueous mobile phase and interact weakly with the C18 chains, leading to rapid elution.

  • Systematic Solutions:

    • Decrease Mobile Phase Polarity: The simplest approach is to decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Start with a very high aqueous content (e.g., 95-98% aqueous) and use a shallow gradient or isocratic elution.

    • Use a "Aqueous C18" Column: Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a dramatic loss of retention and reproducibility.[4] Use a column specifically designed for these conditions, often labeled as "AQ," "polar-endcapped," or having a polar-embedded ligand. These are engineered to remain wetted and functional in high-aqueous environments.

    • Consider an Alternative Separation Mode: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. In HILIC, you use a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent. Water acts as the strong, eluting solvent.

Q3: I am not able to resolve a known impurity from the main API peak. What steps should I take to improve resolution?

A3: Achieving adequate resolution between a high-concentration API and a low-concentration impurity is a core challenge of impurity analysis. Resolution is a function of efficiency, selectivity, and retention.

  • Systematic Solutions:

    • Optimize Selectivity (α): This is the most powerful way to improve resolution. Selectivity is the ability of the chromatographic system to "tell the difference" between two analytes.

      • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.

      • Modify Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurity, drastically changing retention and selectivity.

      • Change Stationary Phase: Switching to a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) will provide a different set of interactions and is a very effective way to alter selectivity.[7]

    • Increase Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.

      • Use a Longer Column or Smaller Particle Size: Moving from a 150 mm column to a 250 mm column, or switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will increase the number of theoretical plates and improve efficiency.

      • Lower the Flow Rate: Reducing the flow rate can often lead to sharper peaks and better resolution, though at the cost of longer analysis time.

    • Increase Retention (k'): Increasing the retention time of the peak pair (by reducing the organic content in the mobile phase) can sometimes provide more time for the peaks to separate, improving resolution.

Troubleshooting Workflow Diagram

Here is a logical workflow for addressing poor peak resolution, a common and critical issue in impurity analysis.

G start Poor Resolution (Rs < 1.5) check_selectivity Optimize Selectivity (α) start->check_selectivity change_organic Switch Organic Solvent (ACN <=> MeOH) check_selectivity->change_organic Most Impactful change_ph Adjust Mobile Phase pH (± 0.5 units) check_selectivity->change_ph change_column Change Column Chemistry (e.g., C18 -> Phenyl) check_selectivity->change_column check_efficiency Increase Efficiency (N) change_organic->check_efficiency If needed change_ph->check_efficiency If needed change_column->check_efficiency If needed smaller_particles Use Smaller Particle Column (5µm -> 3µm or <2µm) check_efficiency->smaller_particles longer_column Use Longer Column (150mm -> 250mm) check_efficiency->longer_column check_retention Increase Retention (k') smaller_particles->check_retention Fine-tuning longer_column->check_retention Fine-tuning decrease_organic Decrease % Organic in Mobile Phase check_retention->decrease_organic end_node Resolution Achieved (Rs ≥ 1.5) decrease_organic->end_node

Caption: A decision tree for systematically improving chromatographic resolution.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the likely process-related and degradation impurities of this compound?

A4: A thorough understanding of the synthetic route is key to predicting impurities.[8] Assuming a common synthesis involves the reaction of 1-methylpiperazine with a 2-carbon electrophile like 2-chloroacetyl chloride followed by hydrolysis, or reaction with ethylene oxide followed by oxidation, we can anticipate the following:

Potential Impurity Potential Source Notes
1-MethylpiperazineUnreacted starting materialHighly polar, may require specific methods (e.g., HILIC or derivatization) for detection.[9]
1,4-DimethylpiperazineImpurity in starting materialOften present in commercial 1-methylpiperazine.
Glycolic AcidDegradation productHydrolysis of the amide bond can lead to the formation of glycolic acid and 1-methylpiperazine.
Dimeric/Oligomeric SpeciesSide reactionSelf-reaction or reaction with other intermediates can lead to higher molecular weight impurities.
Oxidized SpeciesDegradation productThe secondary alcohol is susceptible to oxidation, forming a ketone.

Q5: What is the best analytical technique for identifying a completely unknown impurity?

A5: The gold standard for identifying unknown impurities is High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) .[10][11]

  • Why HPLC-HRMS?

    • Separation: HPLC first separates the unknown impurity from the main component and other substances, providing a clean sample for analysis.[1]

    • Accurate Mass Measurement: HRMS instruments (like TOF or Orbitrap) can measure the mass of the impurity with very high precision (typically < 5 ppm). This allows for the unambiguous determination of its elemental formula (e.g., C₇H₁₄N₂O₃ vs. C₈H₁₈N₂O₂).[12]

    • Structural Fragmentation (MS/MS): The mass spectrometer can isolate the impurity ion and fragment it, breaking it into smaller pieces. The pattern of these fragments provides a "fingerprint" that helps elucidate the molecule's structure, much like putting a puzzle together.[13]

  • General Workflow for Unknown Identification:

G detect 1. Detect Unknown Peak in HPLC-UV/PDA run_lcms 2. Analyze by LC-HRMS (e.g., LC-QTOF) detect->run_lcms get_formula 3. Determine Elemental Formula from Accurate Mass (MS1) run_lcms->get_formula get_fragments 4. Acquire Fragmentation Data (MS/MS) get_formula->get_fragments propose_structure 5. Propose Structure (Based on fragments & process knowledge) get_fragments->propose_structure confirm 6. Confirm Structure (Synthesis or NMR) propose_structure->confirm

Caption: A standard workflow for the structural elucidation of unknown impurities.

Q6: I need to validate my HPLC method for quantifying impurities. What parameters are required according to ICH guidelines?

A6: Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. For a quantitative impurity test, the International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative source.[14][15]

  • Key Validation Characteristics: The following table summarizes the essential parameters for a quantitative impurity method.

Parameter Purpose How to Assess
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., main peak, other impurities, degradation products).Spike the drug substance/product with known impurities and demonstrate their separation from each other and the main peak. For degradation products, analyze stressed samples (acid, base, heat, light, oxidation).[14]
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical response.Analyze a minimum of 5 concentrations across the desired range. The correlation coefficient (r²) should be close to 1.[14]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Derived from the linearity studies. For impurities, this typically covers the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 3 levels, 3 replicates each). Calculate the percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are reported as Relative Standard Deviation (%RSD).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by establishing the concentration that gives a signal-to-noise ratio of approximately 10:1, and then verifying the accuracy and precision at that concentration.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Often determined based on a signal-to-noise ratio of 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and organic composition (±2%) and observe the effect on resolution and quantification.

This structured approach to validation ensures your method is reliable, reproducible, and compliant with global regulatory expectations.[16]

References

Technical Support Center: Navigating the Metabolic Landscape of Piperazine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common hurdles in medicinal chemistry: the metabolic instability of the piperazine moiety. The piperazine ring is a valuable scaffold, found in over 100 FDA-approved drugs, prized for its synthetic versatility and ability to favorably modulate physicochemical properties.[1][2] However, it is frequently a "soft spot" for metabolic attack, leading to high clearance and poor pharmacokinetic profiles.[1][3]

This resource provides in-depth, actionable guidance in a question-and-answer format to help you troubleshoot common issues, understand the underlying mechanisms, and design more robust drug candidates.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when working with piperazine-containing compounds.

Q1: Why is the piperazine ring so often a site of metabolic instability?

A: The piperazine ring's susceptibility stems from its inherent electronic and structural features. The two nitrogen atoms and the adjacent carbon atoms are common sites for enzymatic attack by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[4][5]

The key reasons are:

  • Electron-Rich Nitrogens: The lone pair of electrons on the nitrogen atoms makes them nucleophilic and susceptible to oxidation.

  • Alpha-Carbon Susceptibility: The carbon atoms adjacent to the nitrogen (α-carbons) are activated towards oxidation. This process can lead to the formation of an unstable iminium ion, which is a common pathway for N-dealkylation, a major metabolic route for arylpiperazine derivatives.[6]

  • Ring Strain and Conformation: While relatively stable, the piperazine ring's conformation can influence how it fits into the active site of metabolizing enzymes, exposing specific sites to attack.

Q2: What are the most common metabolic pathways for piperazine-containing compounds?

A: Metabolism typically involves Phase I (functionalization) and Phase II (conjugation) reactions. For piperazines, the most prevalent Phase I pathways include:

  • N-Dealkylation: This is arguably the most common metabolic fate, especially for N-arylpiperazines. It involves the enzymatic removal of a substituent from one of the piperazine nitrogens. This process is often initiated by CYP-mediated oxidation of the carbon alpha to the nitrogen.[6]

  • Aromatic Hydroxylation: If the piperazine is attached to an aromatic ring (like a phenyl group), that ring can be hydroxylated by CYP enzymes.[7]

  • Ring Oxidation & Opening: The piperazine ring itself can be oxidized to form various metabolites, including lactams. In some cases, more complex oxidation can lead to ring opening or even contraction of the ring to form different heterocyclic systems.[5][8]

  • N-Oxidation: Direct oxidation of the nitrogen atoms can occur, forming N-oxides.

  • Acetylation: For unsubstituted or monosubstituted piperazines, N-acetylation by N-acetyltransferase (NAT) enzymes, particularly the NAT-2 isozyme, can be a rapid metabolic pathway.

Q3: Which specific Cytochrome P450 (CYP) enzymes are the main culprits?

A: A handful of CYP enzymes are responsible for the majority of piperazine metabolism. While the specific enzyme depends on the overall structure of the drug candidate, the most frequently implicated isoforms are:

  • CYP3A4: As the most abundant CYP in the human liver, CYP3A4 is a major contributor to the metabolism of many piperazine-containing drugs, often mediating N-dealkylation.[6][7]

  • CYP2D6: This enzyme is also heavily involved in the biotransformation of piperazine derivatives, including N-dealkylation and aromatic hydroxylation.[6][7]

  • CYP1A2 and CYP2C19: These enzymes have also been shown to play significant roles in metabolizing various piperazine compounds, including processes like N-demethylation and sulfoxidation.[9][10]

Q4: What are the downstream consequences of high metabolic instability for my drug candidate?

A: High metabolic instability, often measured as high intrinsic clearance (Clint) in in vitro assays, has critical and often detrimental effects on a drug's pharmacokinetic profile.[11] These include:

  • Poor Oral Bioavailability: If a drug is rapidly metabolized by the liver (high first-pass metabolism), only a small fraction of the orally administered dose will reach systemic circulation.[11][12]

  • Short Half-Life (t½): Rapid clearance means the drug is eliminated from the body quickly, which may necessitate more frequent dosing to maintain therapeutic concentrations.[11][13]

  • High Inter-Patient Variability: Genetic polymorphisms in CYP enzymes (especially CYP2D6 and CYP2C19) can lead to significant differences in how individuals metabolize the drug, causing variable exposure and unpredictable clinical outcomes.

  • Formation of Active or Reactive Metabolites: Metabolism doesn't always lead to inactivation. It can produce metabolites that are also pharmacologically active, sometimes with different target profiles, or chemically reactive species that can cause toxicity.[14][15][16]

Part 2: Troubleshooting Guides & Strategic Solutions

This section provides a structured approach to diagnosing and solving common experimental problems related to piperazine metabolism.

Problem: My lead compound shows very high clearance in Human Liver Microsomes (HLM). Where do I start?

This is a classic challenge. A high clearance value in HLM suggests rapid Phase I metabolism, most likely driven by CYP enzymes.[17] The goal is to identify the metabolic "soft spot" and systematically modify the structure to block it without losing potency.

Workflow for Troubleshooting High Microsomal Clearance

G cluster_0 Phase 1: Diagnose the Problem cluster_1 Phase 2: Design Solutions Confirm Step 1: Confirm Result - Repeat HLM assay - Check positive/negative controls MetID Step 2: Metabolite ID - Incubate with HLM + NADPH - Analyze by LC-MS/MS Confirm->MetID Result is reproducible SoftSpot Step 3: Pinpoint the Soft Spot - Characterize metabolite structures - Identify site of metabolic attack MetID->SoftSpot Metabolites detected Brainstorm Step 4: Propose Structural Modifications - Consult strategy table (Table 1) - Consider steric/electronic effects SoftSpot->Brainstorm Metabolic liability identified Synthesize Step 5: Synthesize Analogs - Create a focused library of new compounds Brainstorm->Synthesize Test Step 6: Re-evaluate in HLM Assay - Compare Clint of new analogs to parent compound Synthesize->Test Test->Brainstorm Iterate / Optimize

Caption: Troubleshooting workflow for high microsomal clearance.

Strategic Solutions: A Table of Structural Modifications

Once the metabolic liability is identified, the next step is rational drug design. The following table outlines common strategies to mitigate piperazine instability.

Metabolic Liability Modification Strategy Rationale & Causality Potential Risks
N-Dealkylation Introduce Steric Hindrance: Add a bulky group (e.g., methyl, cyclopropyl) on the carbon alpha to the piperazine nitrogen.The bulky group physically blocks the enzyme's active site from accessing the site of oxidation, thus preventing the initiation of dealkylation.Loss of potency if the modification disrupts key binding interactions; may introduce new metabolic liabilities.
Aromatic Hydroxylation Metabolic Blocking: Replace a hydrogen at the site of hydroxylation (often the para position) with a metabolically stable group like fluorine.[18]The carbon-fluorine bond is much stronger than a carbon-hydrogen bond and is not readily oxidized by CYP enzymes.Can alter electronic properties, potentially affecting target affinity or creating off-target effects.
General Ring Metabolism Lower Lipophilicity (logP/logD): Introduce polar functional groups (e.g., -OH, -CONH2) elsewhere on the molecule.Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing lipophilicity can decrease binding affinity to the enzyme's active site.[3]May decrease cell permeability and absorption if over-optimized.
General Ring Metabolism Modulate Basicity (pKa): Add electron-withdrawing groups near the piperazine nitrogens to lower their basicity.The ionization state of the piperazine nitrogens affects enzyme binding and reactivity. Lowering the pKa can disfavor the metabolic process.[19]Can significantly alter solubility, protein binding, and target engagement.
General Ring Metabolism Bioisosteric Replacement: Replace the entire piperazine ring with a related scaffold that is more metabolically robust.Bioisosteres mimic the geometry and physicochemical properties of the piperazine but may not be recognized as substrates by the same enzymes.[1][3]Can be synthetically challenging and may drastically alter the compound's SAR and overall properties.

Table 1: Common structural modification strategies to enhance metabolic stability.

Problem: I've detected a potential reactive metabolite. What are the next steps and how do I mitigate the risk?

The formation of reactive metabolites is a major safety concern as they can covalently bind to proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.[14][16] The piperazine ring can be bioactivated to form electrophilic species like iminium ions or quinone-imines.[5][20]

Workflow for Investigating Reactive Metabolites

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Risk Assessment & Mitigation Trap Step 1: Trapping Experiment - Incubate in HLM with trapping agents (e.g., Glutathione, Cyanide) Detect Step 2: Detect Adducts - Analyze by LC-MS/MS - Look for expected mass shifts Trap->Detect Adducts may be present Characterize Step 3: Structure Elucidation - Use high-resolution MS/MS - Propose mechanism of formation Detect->Characterize Adducts confirmed Assess Step 4: Assess Risk - Covalent binding studies - Cytotoxicity assays Characterize->Assess Mechanism proposed Modify Step 5: Design Out the Liability - Block the bioactivation pathway - Use strategies from Table 1 Assess->Modify Risk is unacceptable Confirm Step 6: Confirm Mitigation - Repeat trapping experiment with new analog Modify->Confirm Confirm->Assess Re-evaluate risk

Caption: Decision workflow for addressing reactive metabolites.

Causality Explained: The core principle of a trapping experiment is to introduce a stable nucleophile (like the thiol in glutathione, GSH) into the incubation.[8] If the drug forms an electrophilic reactive metabolite, the nucleophile will "trap" it by forming a stable covalent bond. Detecting this new, heavier "adduct" by mass spectrometry is direct evidence of reactive metabolite formation.[5][8] Understanding the structure of the adduct allows you to deduce the structure of the reactive intermediate and pinpoint the site of bioactivation on your molecule. This knowledge is crucial for designing it out.

Part 3: Key Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a piperazine-containing drug candidate.[13][17]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching.

  • 96-well plates, LC-MS/MS system.

Methodology:

  • Reagent Preparation:

    • Thaw HLM on ice. Dilute to 1.0 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare the test compound working solution by diluting the stock to 50 µM in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (96-well plate):

    • For each time point (e.g., 0, 5, 15, 30, 60 min), add 190 µL of the diluted HLM solution to a well.

    • Add 5 µL of the 50 µM test compound working solution to each well (final concentration: 1 µM).

    • Include a "No NADPH" control well for the final time point to check for non-CYP degradation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation & Termination:

    • Initiate the reaction by adding 5 µL of the prepared NADPH solution to each well at staggered intervals. For the T=0 time point, add quench solution before the NADPH.

    • Incubate the plate at 37°C with shaking.

    • At each designated time point, terminate the reaction by adding 200 µL of ice-cold ACN with internal standard.

  • Sample Processing & Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.

Data Analysis & Self-Validation:

  • Quantification: Calculate the peak area ratio of the test compound to the internal standard for each time point.

  • Plotting: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Validation Check: The plot should yield a straight line (R² > 0.9). The positive controls should show their expected clearance rates. The "No NADPH" control should show minimal (<15%) degradation.

  • Calculation:

    • The slope of the line is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / |slope|

    • Intrinsic Clearance (Clint, µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration])

Example Data Presentation
Time (min)% Parent Compound Remaining
0100
575.2
1541.5
3018.1
603.3

Table 2: Example data from an HLM stability assay for a metabolically labile compound.

References

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Compound

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone is one such compound, with a scarcity of published data regarding its biological activity. However, its structural motifs—specifically the piperazine ring and an ethanone skeleton—suggest a potential for interaction with biological targets of therapeutic relevance. The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] Many of these activities stem from the ability of piperazine-containing molecules to interact with enzyme and receptor systems.[2][3] Similarly, derivatives containing an ethanone moiety have been investigated for their potential as inhibitors of enzymes like cyclooxygenase (COX).[4][5]

This guide, therefore, serves as a comprehensive roadmap for a researcher embarking on the characterization of this compound. We will outline a systematic approach to first identify its potential enzyme targets and subsequently compare its inhibitory profile against well-established inhibitors in a scientifically rigorous manner. This document is designed to be a self-validating system, explaining the rationale behind each experimental choice to ensure the generation of robust and reproducible data.

Part 1: Rationale-Driven Target Selection

The initial step in characterizing a novel compound is to form a hypothesis regarding its potential biological targets. The structure of this compound provides logical starting points for this investigation. The piperazine ring is a key pharmacophore in a multitude of enzyme inhibitors.[3][6]

Based on extensive precedent in medicinal chemistry, we propose an initial screening campaign against the following enzyme families:

  • Protein Kinases: The piperazine moiety is a common feature in a vast number of protein kinase inhibitors, including approved cancer therapeutics like Imatinib.[7][8] These enzymes are central regulators of cellular signaling, and their dysregulation is implicated in numerous diseases.

  • Proteases: Certain piperazine derivatives have shown inhibitory activity against proteases, which are involved in processes ranging from protein turnover to viral replication.[9][10]

  • Cyclooxygenases (COX): The anti-inflammatory properties of many compounds are derived from their ability to inhibit COX enzymes. Several piperazine derivatives have been specifically designed and synthesized as selective COX-2 inhibitors.[11] Given that some ethanone derivatives also exhibit anti-inflammatory properties through prostaglandin E2 inhibition, this is a logical target class to investigate.

  • Cholinesterases (AChE and BChE): The piperazine scaffold is present in numerous acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in the management of Alzheimer's disease.[12]

Part 2: A Step-by-Step Guide to Experimental Characterization

This section details the experimental protocols for determining the inhibitory activity of this compound against the selected enzyme classes. The goal is to determine the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.

Experimental Workflow: From Compound Screening to Comparative Analysis

The overall workflow for this investigation is depicted in the diagram below. This systematic process ensures a logical progression from initial screening to detailed comparative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comparative Analysis A Prepare Stock Solution of This compound B Primary Single-Concentration Screening (e.g., 10 µM) against Enzyme Panel (Kinases, Proteases, COX, AChE) A->B C Identify 'Hits' from Primary Screen (e.g., >50% inhibition) B->C D Perform Dose-Response Assays for 'Hit' Enzymes C->D E Calculate IC50 Values D->E F Select Known Inhibitors for Validated Enzyme Targets E->F G Perform Side-by-Side Dose-Response Assays F->G H Compare IC50 Values and Generate Comparative Data Tables G->H

Caption: Proposed experimental workflow for enzyme inhibition analysis.

Protocol 1: Protein Kinase Inhibition Assay (Example: Radiometric Assay)

Radiometric assays are considered the "gold standard" for kinase profiling due to their direct measurement of substrate phosphorylation.[13][14]

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an IC50 determination would be from 100 µM down to 1 nM.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the appropriate concentration of the kinase, and the substrate.

  • Inhibitor Addition: Add the serially diluted test compound, positive control, and DMSO vehicle to their respective wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Separation: Transfer the reaction mixtures to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Protease Inhibition Assay (Example: Fluorogenic Substrate Assay)

This method is widely used for its sensitivity and suitability for high-throughput screening.[15]

Materials:

  • Purified protease of interest

  • Fluorogenic peptide substrate (e.g., quenched fluorescent substrate)

  • Assay buffer (specific to the protease)

  • This compound (test compound)

  • Known protease inhibitor (positive control)

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO as described for the kinase assay.

  • Reaction Setup: To the wells of a black 96-well plate, add the assay buffer and the protease.

  • Inhibitor Addition: Add the serially diluted test compound, positive control, and DMSO vehicle. Incubate for 10-15 minutes at the optimal temperature for the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the increase in fluorescence over time (kinetic read) at the substrate's specific excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Part 3: The Comparative Analysis Framework

Once an inhibitory activity is confirmed and an IC50 value is determined for this compound against a specific enzyme, the next crucial step is to benchmark its performance against established inhibitors. This provides context for its potency and potential selectivity.

Selection of Comparator Compounds

The choice of comparators is critical. They should be well-characterized inhibitors of the identified target enzyme. Below are some examples of suitable comparators for the proposed enzyme classes:

Enzyme ClassIdentified Target (Example)Known Inhibitor (Comparator)
Protein Kinase Abl Tyrosine KinaseImatinib[8]
Protease ThrombinArgatroban
Cyclooxygenase COX-2Celecoxib[16]
Cholinesterase Acetylcholinesterase (AChE)Donepezil
Presenting the Comparative Data

All quantitative data should be summarized in a clear and concise table. This allows for a direct and objective comparison of potency.

Table 1: Hypothetical Comparative Analysis of IC50 Values

CompoundTarget EnzymeIC50 (nM)
This compoundAbl Tyrosine Kinase[Experimental Value]
ImatinibAbl Tyrosine Kinase250
This compoundCOX-2[Experimental Value]
CelecoxibCOX-240
This compoundAcetylcholinesterase[Experimental Value]
DonepezilAcetylcholinesterase10

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

Part 4: Visualizing Mechanisms and Pathways

Diagrams are essential for conveying complex biological interactions and experimental designs.

Hypothetical Mechanism of Action: Competitive Kinase Inhibition

If experimental data suggests a competitive mode of inhibition, a diagram can illustrate how this compound might interact with the ATP-binding site of a kinase, preventing the binding of ATP and subsequent substrate phosphorylation.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Kinase (Enzyme) ES Kinase-ATP Complex E->ES + ATP S ATP (Substrate) ES->E P Phosphorylated Product + ADP ES->P Phosphorylation E2 Kinase (Enzyme) EI Kinase-Inhibitor Complex (Inactive) E2->EI + Inhibitor I This compound (Inhibitor) EI->E2

References

A Senior Application Scientist's Guide to Genetically Validating the Biological Target of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and subsequent validation of a compound's biological target are paramount.[1][2][3] This guide provides an in-depth comparison of genetic approaches to validate the putative biological target of a novel compound, exemplified by 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone. While the definitive biological target of this specific molecule is yet to be fully elucidated in public-domain research, we will hypothesize a target, "Kinase Y," to illustrate the rigorous process of target validation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for robust target validation.

The Imperative of Target Validation

The journey from a hit compound to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to an incomplete understanding of the drug's mechanism of action. Target validation serves as the foundational evidence that a specific biological molecule is directly modulated by the drug and that this modulation is responsible for the desired therapeutic effect.[4][5] Genetic methods are powerful tools in this endeavor, as they allow for the direct manipulation of the putative target's expression or function, thereby establishing a causal link between the target and the compound's activity.[1][5]

Hypothetical Scenario: The Case of "Kinase Y"

Let us assume that preliminary biochemical and computational studies suggest that this compound exerts its cellular effects by inhibiting a specific kinase, which we will refer to as "Kinase Y." Kinase Y is a newly discovered enzyme implicated in a pro-survival signaling pathway in a specific cancer cell line. Our objective is to use genetic approaches to validate that the observed anti-proliferative effects of our compound are indeed mediated through the inhibition of Kinase Y.

Below is a simplified representation of the hypothetical signaling pathway involving Kinase Y.

Kinase_Y_Pathway Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor Kinase_Y Kinase_Y GF_Receptor->Kinase_Y Downstream_Effector Downstream_Effector Kinase_Y->Downstream_Effector Proliferation Proliferation Downstream_Effector->Proliferation Compound 2-Hydroxy-1-(4-methyl...) ethanone Compound->Kinase_Y

Figure 1: Hypothetical signaling pathway of Kinase Y.

Comparative Analysis of Genetic Validation Strategies

We will now delve into a comparative analysis of three principal genetic methodologies for target validation: RNA interference (RNAi), CRISPR-Cas9-mediated gene editing, and target overexpression.[6] Each of these techniques offers a unique set of advantages and disadvantages, and the choice of methodology will depend on the specific experimental context and desired outcomes.

RNA Interference (RNAi): Transient and Stable Knockdown
  • siRNA: Short, double-stranded RNA molecules are introduced into the cell, where they are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary mRNA sequence of the target gene, leading to its cleavage and subsequent degradation.[10]

  • shRNA: A DNA construct encoding a short hairpin RNA is delivered into the cell, often via a viral vector, and integrated into the host genome. The shRNA is transcribed and processed by the cell's machinery into an siRNA, which then follows the same pathway as exogenously introduced siRNAs to mediate gene silencing.[10][11]

siRNA_Workflow cluster_0 Day 1: Transfection cluster_1 Day 2-3: Incubation & Treatment cluster_2 Day 4: Analysis A Seed cells in 96-well plates B Prepare siRNA-lipid complexes A->B C Add complexes to cells B->C D Incubate for 48-72 hours C->D E Treat with 2-Hydroxy-1-(4-methyl...) ethanone or vehicle D->E F Assess cell viability (e.g., MTT assay) E->F G Validate knockdown by qPCR/Western Blot E->G

Figure 2: Workflow for siRNA-mediated target validation.

  • Cell Seeding: Seed HeLa cells (or another appropriate cell line) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Complex Formation: Combine the diluted siRNAs and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Compound Treatment: Following incubation, treat the cells with a dose-response range of this compound or vehicle control.

  • Viability Assay: After a further 24-48 hours, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

If this compound's anti-proliferative effect is mediated by Kinase Y, then the knockdown of Kinase Y should phenocopy the effect of the compound. Specifically, cells with reduced Kinase Y expression should exhibit decreased sensitivity to the compound, as the target is already diminished.

Condition Kinase Y mRNA Level (relative to control) Cell Viability (% of vehicle) IC50 of Compound
Non-targeting siRNA + Vehicle100%100%-
Non-targeting siRNA + Compound100%50% (at IC50)10 µM
Kinase Y siRNA #1 + Vehicle20%70%-
Kinase Y siRNA #1 + Compound20%65% (at 10 µM)> 50 µM
Kinase Y siRNA #2 + Vehicle25%72%-
Kinase Y siRNA #2 + Compound25%68% (at 10 µM)> 50 µM

Table 1: Hypothetical data from an siRNA-based target validation experiment.

Advantages Disadvantages
Rapid and relatively inexpensive for transient studies.Incomplete knockdown can lead to false negatives.[14]
Suitable for high-throughput screening.[13]Potential for off-target effects, where the siRNA affects unintended genes.[15][16]
shRNA allows for stable, long-term knockdown.[10][11]Off-target effects can be sequence-dependent and difficult to predict.[17]
Does not require genomic modification.For shRNA, viral delivery can have its own cellular effects.
CRISPR-Cas9: Permanent Gene Knockout

The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease and a single guide RNA (sgRNA).[] The sgRNA is designed to be complementary to a specific sequence in the target gene. It directs the Cas9 nuclease to this location, where Cas9 creates a double-strand break in the DNA.[20] The cell's natural DNA repair machinery, often the error-prone non-homologous end joining (NHEJ) pathway, attempts to repair this break. This frequently results in small insertions or deletions (indels) that disrupt the gene's reading frame, leading to a non-functional protein.[]

CRISPR_Workflow cluster_0 Phase 1: Generation of Knockout Cells cluster_1 Phase 2: Phenotypic Analysis A Design and clone sgRNAs targeting Kinase Y B Transfect cells with Cas9 and sgRNA expression vectors A->B C Select single-cell clones B->C D Validate knockout by sequencing and Western Blot C->D E Expand validated knockout and wild-type clones F Treat with 2-Hydroxy-1-(4-methyl...) ethanone or vehicle E->F G Assess cell viability F->G

Figure 3: Workflow for CRISPR-Cas9-mediated target validation.

  • sgRNA Design: Design at least two sgRNAs targeting an early exon of the Kinase Y gene to maximize the likelihood of generating a loss-of-function mutation.

  • Vector Construction: Clone the sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease.

  • Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 plasmids. After 24-48 hours, begin selection with an appropriate antibiotic or use fluorescence-activated cell sorting (FACS) if a fluorescent marker is present on the plasmid.

  • Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.

  • Clone Expansion and Validation: Expand a number of these clones and screen for the absence of Kinase Y protein by Western blot. For promising clones, extract genomic DNA, PCR amplify the targeted region, and use Sanger or next-generation sequencing to confirm the presence of indels.

  • Phenotypic Assays: Once a validated knockout clone is established, perform cell viability assays with this compound as described for the siRNA experiments.

A complete loss of the target protein should render the cells highly resistant to the compound. The effect should be more pronounced than with RNAi due to the complete absence of the target.

Cell Line Kinase Y Protein Level Cell Viability (% of vehicle) IC50 of Compound
Wild-Type + VehiclePresent100%-
Wild-Type + CompoundPresent50% (at IC50)10 µM
Kinase Y KO + VehicleAbsent98%-
Kinase Y KO + CompoundAbsent95% (at 10 µM)> 100 µM

Table 2: Hypothetical data from a CRISPR-Cas9-based target validation experiment.

Advantages Disadvantages
Complete and permanent gene knockout provides definitive evidence.[7]Can be time-consuming and labor-intensive to generate and validate knockout clones.[21]
Generally has fewer off-target effects than RNAi.[7][15]Potential for off-target edits at unintended genomic sites.[22]
Can be used to create genetically precise disease models.[18]Knockout of essential genes can be lethal, preventing further study.[7]
Versatile system that can also be used for gene activation (CRISPRa) or inhibition (CRISPRi).[]May require extensive screening to identify a clone with the desired genotype.
Target Overexpression: The "Rescue" Experiment

Overexpression of the target protein can be a powerful complementary approach, particularly for confirming that the effects of a knockdown or knockout are specific to the target gene.[23][24] In the context of an inhibitor, overexpression should lead to increased resistance to the compound.

Overexpression_Workflow cluster_0 Phase 1: Generation of Overexpressing Cells cluster_1 Phase 2: Phenotypic Analysis A Clone Kinase Y cDNA into an expression vector B Transfect cells with the expression vector or an empty vector control A->B C Select for stable integrants (optional) B->C D Validate overexpression by qPCR/Western Blot C->D E Expand validated overexpressing and control cells F Treat with 2-Hydroxy-1-(4-methyl...) ethanone or vehicle E->F G Assess cell viability F->G

Figure 4: Workflow for target overexpression and validation.

Cells overexpressing Kinase Y should require a higher concentration of the compound to achieve the same level of growth inhibition, resulting in a rightward shift of the dose-response curve.

Cell Line Kinase Y Protein Level (relative to WT) IC50 of Compound
Empty Vector Control1x10 µM
Kinase Y Overexpression10x80 µM

Table 3: Hypothetical data from a target overexpression experiment.

Advantages Disadvantages
Provides strong evidence for on-target activity.Overexpression can lead to non-physiological levels of the protein, potentially causing artifacts.
Can be used to "rescue" a knockdown or knockout phenotype, confirming specificity.[12]May not be suitable for all targets, especially those that are part of a larger complex.
Relatively straightforward to implement.[25]Can be difficult to control the level of overexpression.

Conclusion: An Integrated Approach to Target Validation

The validation of a drug's biological target is a critical, multi-faceted process that underpins successful drug development.[1][2] No single genetic method is universally superior; rather, a combination of approaches provides the most robust and convincing evidence. For our hypothetical compound, this compound, and its putative target, Kinase Y, an ideal validation strategy would involve:

  • Initial Validation with RNAi: Use at least two different siRNAs to demonstrate that transient knockdown of Kinase Y reduces the compound's efficacy. This is a rapid and efficient first step.

  • Definitive Confirmation with CRISPR-Cas9: Generate a complete knockout of Kinase Y to show a profound resistance to the compound, providing definitive genetic evidence of the target's necessity for the compound's action.

  • Specificity Control with Overexpression: Perform a rescue experiment by re-introducing an shRNA-resistant form of Kinase Y into a stable knockdown cell line, demonstrating that the resistance is specifically due to the presence of the target.

By systematically applying these genetic tools and carefully interpreting the resulting data, researchers can build a compelling case for the mechanism of action of a novel compound, significantly increasing the probability of its successful translation into a therapeutic agent.

References

A Researcher's Guide to Off-Target Profiling of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone Using Proteomic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

In the landscape of modern drug development, the principle of "one drug, one target" is an increasingly rare paradigm. Small molecules, by their very nature, possess the potential to interact with a multitude of proteins beyond their intended therapeutic target. These unintended interactions, or "off-targets," are a primary driver of adverse drug reactions and toxicity, contributing to a significant percentage of clinical trial failures.[1] Therefore, a comprehensive understanding of a compound's proteome-wide interaction profile is not merely an academic exercise but a critical step in de-risking a drug candidate and building a robust safety profile.

This guide focuses on establishing a strategy for the off-target profiling of a novel compound, 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone . While this molecule's primary target and biological activity are under investigation, we will proceed as if it's a promising hit from a phenotypic screen. Our objective is to proactively identify its potential off-targets using cutting-edge proteomic methodologies. This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering both a high-level strategic comparison and in-depth, actionable protocols.

Part 1: A Comparative Analysis of Modern Proteomic Approaches for Off-Target Profiling

The selection of an appropriate off-target profiling strategy depends on various factors, including the compound's properties (e.g., whether it can be chemically modified), the desired depth of analysis, and available resources. Here, we compare three powerful and distinct proteomic approaches: Affinity-Based Protein Profiling (AfBPP), Cellular Thermal Shift Assay (CETSA), and Yeast Surface Display.

The core challenge in off-target identification is distinguishing true, biologically relevant interactors from a background of non-specific binding proteins.[1] Each method addresses this challenge with unique strengths and inherent limitations.

FeatureAffinity-Based Protein Profiling (AfBPP)Cellular Thermal Shift Assay (CETSA-MS)Yeast Surface Display
Principle Immobilized compound captures binding proteins from cell lysate.Ligand binding alters a protein's thermal stability upon heating.[2][3][4]Human proteome fragments are displayed on yeast surfaces; binding to a labeled compound is detected.[5][6]
Compound Modification Required . Synthesis of a probe with a linker and affinity tag (e.g., biotin) is necessary.[1][7]Not required . The native compound is used, preserving its pharmacology.[4]Required . The compound needs a fluorescent label for FACS-based detection.[5]
Physiological Context In vitro (cell lysates). May miss interactions dependent on cellular structures or PTMs.[1]In situ (intact cells). Captures interactions in a native cellular environment.[2][8]Ex vivo. Eukaryotic system allows for proper protein folding and modifications.[9]
Throughput Moderate to HighHigh (especially with TMT labeling).[10]Very High. Can screen vast libraries of protein fragments.[5]
Primary Output List of potential binding proteins.Proteome-wide thermal stability shifts, indicating direct target engagement.[10]List of protein fragments that bind the compound.[6]
Key Advantage Directly captures binding partners.[11]Gold standard for confirming intracellular target engagement without modifying the compound.[2]Unbiased, high-throughput screening of a large portion of the human proteome.[5]
Key Limitation Probe synthesis can alter compound activity; risk of non-specific binders.[1][12]May not detect binding that doesn't induce a thermal shift; less sensitive for weak binders.[12]Identifies binding fragments, requiring follow-up to validate interaction with the full-length protein.

Expert Recommendation:

For a comprehensive initial screen of This compound , a dual approach is recommended.

  • Start with Affinity-Based Protein Profiling (AfBPP): This method, also known as Compound-Centric Chemical Proteomics (CCCP), provides a direct list of proteins that physically interact with the compound.[1][13] It is an excellent discovery tool to generate an initial, broad list of potential off-targets.

  • Validate with CETSA-MS: Hits identified from the AfBPP screen should be validated using CETSA-MS. This orthogonal, label-free method confirms direct target engagement within the complex milieu of an intact cell, significantly increasing confidence in the identified off-targets.[2][12]

Part 2: Deep Dive - Experimental Workflow for Affinity-Based Protein Profiling (AfBPP)

This section provides a detailed protocol for identifying off-targets of this compound using an AfBPP workflow. The causality behind each step is explained to provide a clear understanding of the methodology.

Workflow Overview

The entire process hinges on creating a "bait" (our compound of interest) to "fish" for its binding partners in the cellular proteome. This is achieved by immobilizing the compound on beads, incubating these beads with cell lysate, washing away non-specific proteins, and finally identifying the captured proteins by mass spectrometry.[1][11]

AfBPP_Workflow cluster_prep Phase 1: Probe Preparation cluster_exp Phase 2: Affinity Enrichment cluster_analysis Phase 3: Analysis & Identification p1 Synthesize Compound Analogue (with linker attachment point) p2 Conjugate to Biotin via Linker p1->p2 Chemical Synthesis p3 Immobilize Biotinylated Probe on Streptavidin-Agarose Beads p2->p3 High-Affinity Binding e2 Incubate Lysate with Probe-Beads (and control beads) p3->e2 'Bait' e1 Culture & Lyse Cells (e.g., HEK293T, HepG2) e1->e2 e3 Wash Beads Extensively (to remove non-specific binders) e2->e3 e4 Elute or On-Bead Digest Bound Proteins e3->e4 a1 LC-MS/MS Analysis of Peptides e4->a1 a2 Database Search & Protein Identification a1->a2 a3 Quantitative Analysis (Label-Free or TMT) a2->a3 a4 Bioinformatics Analysis (Identify specific binders vs. background) a3->a4

Caption: High-level workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Step-by-Step Protocol

1. Probe Synthesis and Immobilization:

  • Rationale: The parent compound must be modified to include a linker arm and a reporter tag (biotin) for immobilization.[7] The choice of linker position is critical to minimize disruption of the compound's native binding interactions. The hydroxyl group on this compound is a suitable point for attaching a polyethylene glycol (PEG) linker, which then terminates in an amine for reaction with NHS-biotin.

  • Protocol:

    • Synthesize an analogue of the compound with a linker attached to the hydroxyl group.

    • React the linker-modified compound with an excess of NHS-PEG-Biotin in DMSO with a non-nucleophilic base like DIPEA.

    • Purify the biotinylated probe using HPLC.

    • Incubate the probe with streptavidin-agarose beads for 1 hour at room temperature to achieve immobilization. Wash the beads extensively with PBS to remove any unbound probe.

2. Cell Lysis and Lysate Preparation:

  • Rationale: The goal is to release cellular proteins into a soluble fraction while maintaining their native conformation. A non-denaturing lysis buffer is essential.

  • Protocol:

    • Culture human cells (e.g., HepG2, as a liver cell line relevant for toxicity) to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (this is the proteome lysate) and determine the protein concentration using a BCA assay.

3. Affinity Enrichment:

  • Rationale: This is the core "fishing" experiment. The lysate is incubated with the probe-conjugated beads. As a crucial control, a parallel incubation is performed with "control" beads (streptavidin beads without the compound) to identify proteins that bind non-specifically to the beads themselves.

  • Protocol:

    • Incubate 1-2 mg of cell lysate with 50 µL of the compound-beads and control-beads for 2-4 hours at 4°C with gentle rotation.

    • After incubation, pellet the beads by gentle centrifugation (500 x g for 1 min).

    • Remove the supernatant and wash the beads 5 times with 1 mL of ice-cold lysis buffer, followed by 3 washes with cold PBS to remove detergents and non-specific binders.

4. Protein Digestion:

  • Rationale: Mass spectrometers analyze peptides, not intact proteins. Therefore, the captured proteins must be digested into smaller peptides using a protease, typically trypsin. An on-bead digestion protocol is efficient and reduces sample loss.

  • Protocol:

    • Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

    • The next day, collect the supernatant containing the peptides. Acidify with formic acid to stop the digestion.

5. LC-MS/MS Analysis and Data Interpretation:

  • Rationale: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine the amino acid sequences. These sequences are then matched to a protein database to identify the proteins that were captured.

  • Protocol:

    • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[10]

    • Search the resulting MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Sequest or MaxQuant.

    • Perform label-free quantification (LFQ) to compare the abundance of each identified protein between the compound-bead sample and the control-bead sample.

    • True off-targets will be significantly enriched in the compound-bead sample compared to the control. Set a threshold (e.g., >3-fold enrichment and a p-value < 0.05) to generate a high-confidence list of interactors.

Part 3: Principle of CETSA for Orthogonal Validation

After identifying a list of potential off-targets with AfBPP, it is crucial to validate these findings. The Cellular Thermal Shift Assay (CETSA) is the ideal orthogonal method because it detects target engagement in intact, living cells without any chemical modification of the compound.[4]

The principle is based on ligand-induced thermal stabilization.[2][8] When a small molecule binds to a protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[3][4]

CETSA_Principle cluster_control Control (Vehicle Only) cluster_drug Treated (Compound) cluster_readout Readout (e.g., Western Blot / MS) c1 Protein (Unbound) Native Fold c2 Heat Applied Denatured & Aggregated c1->c2 Low Stability r1 Low soluble protein detected c2->r1 d1 Protein + Compound Ligand-Bound Complex d2 Heat Applied Remains Soluble d1->d2 Increased Stability r2 High soluble protein detected d2->r2

References

Cross-reactivity studies of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Cross-Reactivity Profile of a Novel Investigational Compound

Abstract: The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving absolute selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Unintended off-target activity can lead to adverse effects or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, hereafter referred to as Cmpd-X . We present a detailed, field-proven protocol for in vitro kinase profiling, compare the hypothetical selectivity of Cmpd-X against established inhibitors, and discuss the mechanistic implications of its activity profile within relevant signaling pathways.

Introduction: The Imperative of Kinase Selectivity Profiling

Protein kinases are critical regulators of virtually all cellular processes, and their dysregulation is a frequent driver of diseases like cancer.[1] The PI3K/AKT/mTOR pathway, in particular, is one of the most commonly over-activated signaling cascades in human malignancies, making its components prime targets for therapeutic intervention.[2][3] Cmpd-X has been designed as a potential inhibitor of AKT1 , a central node in this pathway.

While high potency against the primary target is essential, the clinical success of a kinase inhibitor often hinges on its selectivity profile.[4] Cross-reactivity against other kinases can compromise target validation experiments and lead to unexpected toxicities.[5] Therefore, early and comprehensive profiling against a diverse panel of kinases is not merely a characterization step but a critical, decision-guiding process in drug development.[6] This guide uses Cmpd-X as a case study to illustrate a robust methodology for this evaluation.

Comparative Compounds

To establish a meaningful benchmark for Cmpd-X's performance, we compare its hypothetical profile to that of two well-characterized inhibitors known to target the PI3K/AKT pathway:

  • Capivasertib (AZD5363): An ATP-competitive pan-AKT inhibitor currently in clinical development. It demonstrates high potency against all three AKT isoforms (AKT1, AKT2, AKT3).

  • Staurosporine: A natural product known for its broad-spectrum, potent inhibition of a wide range of kinases. It serves as a promiscuous control to validate assay sensitivity to non-selective compounds.

Experimental Design and Methodology

A rigorous and reproducible experimental design is the foundation of a trustworthy selectivity profile. We employ a two-tiered approach: an initial screen at a single high concentration to identify potential "hits," followed by full dose-response curves to determine the IC50 for those hits.[5]

Assay of Choice: ADP-Glo™ Luminescent Kinase Assay

Causality Behind Experimental Choice: For broad kinase profiling, the Promega ADP-Glo™ Kinase Assay offers several distinct advantages.[7][8] It is a universal assay that measures the amount of ADP produced during the kinase reaction, making it compatible with virtually any kinase regardless of the substrate (protein, peptide, or lipid).[9] Its luminescent readout provides high sensitivity and a broad dynamic range, allowing for the detection of both potent and weak inhibitors.[10] The "glow-type" signal is stable for several hours, which facilitates high-throughput batch processing of multi-well plates without the need for specialized injectors.[8]

Kinase Panel Selection

The kinase panel was selected to provide a comprehensive overview of Cmpd-X's selectivity. It includes:

  • Primary Target: AKT1

  • Closely Related Isoforms: AKT2, AKT3

  • Related AGC Kinases: PKA, ROCK1

  • Key Kinases from Other Families:

    • Tyrosine Kinase: ABL1

    • MAP Kinase: ERK2 (MAPK1)

    • Cell Cycle Kinase: CDK2

    • Lipid Kinase: PI3Kα

Experimental Workflow Diagram

The following diagram illustrates the key steps of the kinase profiling workflow.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo™) cluster_analysis Data Analysis compound_prep 1. Compound Dilution (Cmpd-X, Comparators) reaction_setup 3. Combine Compound, Kinase Mix & ATP (Initiate Reaction in 384-well plate) compound_prep->reaction_setup 10-point serial dilution reagent_prep 2. Kinase/Substrate Mix (Per Kinase Panel Member) reagent_prep->reaction_setup incubation 4. Incubate at RT (e.g., 60 minutes) reaction_setup->incubation adp_reagent 5. Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) incubation->adp_reagent adp_incubation 6. Incubate at RT (40 minutes) adp_reagent->adp_incubation detect_reagent 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_incubation->detect_reagent detect_incubation 8. Incubate at RT (30-60 minutes) detect_reagent->detect_incubation read_plate 9. Read Luminescence (Plate Luminometer) detect_incubation->read_plate data_proc 10. Process Raw Data (% Inhibition Calculation) read_plate->data_proc ic50_calc 11. IC50 Determination (Non-linear Regression) data_proc->ic50_calc selectivity_score 12. Calculate Selectivity Score ic50_calc->selectivity_score

Caption: High-level workflow for kinase inhibitor profiling using the ADP-Glo™ assay.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format.[11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (Cmpd-X, Capivasertib, Staurosporine) in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a DMSO plate, starting from 1 mM. This will yield the final assay concentrations for determining IC50 values.

  • Kinase Reaction Setup (5 µL total volume):

    • To the appropriate wells of a 384-well assay plate, add 0.5 µL of the compound dilutions from step 1. For controls, add 0.5 µL of DMSO.

    • Prepare a 2X kinase/substrate master mix for each kinase in the panel according to the manufacturer's specifications. The ATP concentration should be set near the Km,ATP for each respective kinase to ensure the resulting IC50 values reflect intrinsic inhibitor affinities.[4]

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Prepare a 2X ATP solution.

    • Initiate the kinase reaction by adding 2.0 µL of 2X ATP solution to each well.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously initiates a luciferase/luciferin reaction to produce a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer (e.g., BMG LABTECH PHERAstar).

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Results: Comparative Analysis of Kinase Inhibition

The following table summarizes the hypothetical IC50 data generated for Cmpd-X and the comparative compounds against the selected kinase panel.

Kinase TargetCmpd-X IC50 (nM)Capivasertib IC50 (nM)Staurosporine IC50 (nM)
AKT1 (Target) 12 8 5
AKT225106
AKT331157
PKA850>10,00015
ROCK11,200>10,00020
ABL1>10,000>10,00050
ERK2 (MAPK1)5,500>10,000100
CDK2>10,000>10,0008
PI3Kα2,1004,500250
Selectivity Profile Interpretation
  • Cmpd-X: The data positions Cmpd-X as a potent inhibitor of AKT1 with good selectivity across the three AKT isoforms. It demonstrates a favorable selectivity profile against most other kinases tested, with IC50 values in the micromolar range or higher. However, it shows moderate off-target activity against PKA and PI3Kα, a finding that warrants further investigation.

  • Capivasertib: As expected, this compound shows potent, pan-AKT inhibition and excellent selectivity against the other kinases in this limited panel.

  • Staurosporine: The data confirms its role as a promiscuous inhibitor, with potent activity against nearly all kinases tested, validating the assay's performance.[12]

Quantifying Selectivity

To provide a quantitative measure of selectivity, we can calculate a Selectivity Score (S-score) . A common method is to define the score as the fraction of kinases in the panel that are inhibited below a certain threshold.[4][13] Using a 1 µM threshold (S(1µM)):

  • Cmpd-X: S(1µM) = 4 kinases / 9 tested = 0.44

  • Capivasertib: S(1µM) = 3 kinases / 9 tested = 0.33

  • Staurosporine: S(1µM) = 8 kinases / 9 tested = 0.89

A lower S-score indicates higher selectivity.[4] This calculation confirms that while Cmpd-X is selective, Capivasertib shows a superior profile in this specific panel.

Mechanistic Implications and Future Directions

The off-target activity of Cmpd-X on PKA and PI3Kα, while moderate, has important mechanistic implications. Both kinases are part of crucial signaling networks that converge with and diverge from the AKT pathway.

Signaling Pathway Context

The diagram below illustrates the PI3K/AKT pathway and highlights the position of Cmpd-X's primary target (AKT) and its identified off-targets (PI3K, PKA).

G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PIP3->AKT recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GeneTx Gene Transcription CREB->GeneTx Cmpd_X Cmpd-X Cmpd_X->PI3K Moderate Off-Target Cmpd_X->AKT Potent Inhibition Cmpd_X->PKA Moderate Off-Target

Caption: PI3K/AKT and PKA signaling pathways showing targets of Cmpd-X.

Inhibition of PI3Kα could be synergistic with AKT inhibition, as it would reduce the production of PIP3, the lipid second messenger required for AKT activation.[14] Conversely, unintended inhibition of PKA could have widespread consequences on gene transcription and metabolism that would need to be carefully evaluated in cellular models.

Conclusion and Next Steps

This guide demonstrates a robust framework for assessing the cross-reactivity of a novel kinase inhibitor, Cmpd-X. The hypothetical data suggests Cmpd-X is a potent and largely selective AKT inhibitor. The next critical steps in its development would be:

  • Expanded Kinome Screen: Profile Cmpd-X against a much larger panel (e.g., >400 kinases) to gain a global view of its selectivity.

  • Cellular Target Engagement: Use cell-based assays (e.g., Western blot for phospho-substrates) to confirm that Cmpd-X inhibits AKT and its off-targets in a cellular context at relevant concentrations.[15]

  • Phenotypic Screening: Evaluate the effects of Cmpd-X on cell proliferation, apoptosis, and other functional outcomes in cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutations or PTEN loss).[14]

By systematically combining biochemical profiling with cellular validation, researchers can build a comprehensive understanding of an inhibitor's mechanism of action and make informed decisions for its advancement toward clinical application.

References

Bridging the Divide: A Senior Scientist's Guide to Confirming In Vitro Findings in In Vivo Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically relevant therapy is fraught with challenges. A critical, and often daunting, step in this process is the validation of in vitro findings in a living system. This guide provides an in-depth, experience-driven comparison of methodologies and a framework for designing robust in vivo studies that can reliably confirm, or thoughtfully refute, your initial discoveries. We will delve into the causality behind experimental choices, the establishment of self-validating systems, and the rigorous interpretation of data, ensuring your translational research is built on a foundation of scientific integrity.

The Rationale for In Vivo Confirmation: Beyond the Petri Dish

In vitro assays, conducted on isolated cells or tissues, are indispensable for high-throughput screening and elucidating basic biological mechanisms. They are cost-effective, rapid, and offer a high degree of control over experimental variables[1]. However, the simplicity of these systems is also their primary limitation. Living organisms present a far more complex biological landscape, with intricate interactions between organs, tissues, and physiological systems that cannot be replicated in a dish[2].

Key biological processes absent in most in vitro cultures include:

  • A complex extracellular matrix (ECM): The natural ECM provides structural support and crucial signaling cues that influence cell behavior, which is a far cry from the polystyrene surfaces of culture plates[3].

  • Intercellular communication: Organs are composed of diverse and dynamic cell populations, including immune cells and stem cells, that constantly interact and regulate tissue-level responses[3].

  • Systemic biological rhythms: Circadian rhythms, sleep cycles, and food intake introduce fluctuations that can significantly impact experimental outcomes[3].

  • Pharmacokinetics and metabolism: The absorption, distribution, metabolism, and excretion (ADME) of a compound by the whole organism, particularly the liver, can dramatically alter its efficacy and toxicity compared to its effects on isolated cells[4][5].

Failure to account for these complexities is a primary reason for the high attrition rate of drug candidates in clinical trials[6][7]. Therefore, in vivo validation is not merely a confirmatory step but a crucial test of a hypothesis in a more clinically relevant context.

Selecting the Appropriate In Vivo Disease Model: A Decision-Making Framework

The choice of an animal model is one of the most critical decisions in translational research. An inappropriate model can lead to misleading results and the costly failure of a promising therapeutic candidate. The ideal model should mimic the human disease as closely as possible in terms of its genetic, pathological, and physiological characteristics[7][8][9].

Here, we compare the most common preclinical cancer models and provide a decision-making framework to guide your selection.

Comparison of Common In Vivo Cancer Models
Model TypeDescriptionAdvantagesDisadvantagesBest Suited For
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice)[10].- Rapid tumor growth- High reproducibility- Cost-effective- Large number of available cell lines- Lack of an intact immune system- May not represent the heterogeneity of human tumors- Artificial tumor microenvironment- Initial efficacy screening of cytotoxic agents- Studying tumor-intrinsic drug effects
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice[10].- Preserves the heterogeneity and architecture of the original tumor- More predictive of clinical outcomes- Slower tumor growth- More expensive and technically demanding- Lack of an intact immune system- Personalized medicine studies- Evaluating therapies in a more clinically relevant tumor microenvironment
Syngeneic Models Murine tumor cells are implanted into immunocompetent mice of the same inbred strain[11][12].- Intact and functional immune system- Allows for the study of immunotherapies- Reproducible and cost-effective- Mouse tumors may not fully recapitulate human disease- Limited number of available cell lines- Immuno-oncology research- Studying the tumor immune microenvironment
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancers[10].- Tumors arise in the correct anatomical location with a natural tumor microenvironment- Closely recapitulates the genetic progression of human cancer- Long latency period for tumor development- High cost and technical complexity- Can have variable tumor penetrance- Studying cancer initiation and progression- Validating novel drug targets
Decision Tree for In Vivo Model Selection

To aid in the selection process, the following decision tree outlines a logical pathway based on the primary research question.

ModelSelection start Start: What is the primary research question? q1 Is the primary focus on the immune system's role? start->q1 q2 Is the goal to test a cytotoxic agent on a human tumor? q1->q2 No syngeneic Use a Syngeneic Model q1->syngeneic Yes q3 Is representing human tumor heterogeneity critical? q2->q3 No q2->q3 Yes q4 Is the focus on cancer initiation and progression? q2->q4 If not cytotoxic agent cdx Use a CDX Model q3->cdx No pdx Use a PDX Model q3->pdx Yes gemm Use a GEMM q4->gemm

Caption: A decision tree to guide the selection of an appropriate in vivo cancer model.

Designing a Self-Validating In Vivo Study: Protocols and Best Practices

A well-designed in vivo experiment should be a self-validating system. This means incorporating appropriate controls and validation steps to ensure that the results are reliable and interpretable.

The Role of Positive and Negative Controls

Positive and negative controls are essential for validating your experimental setup and interpreting your results[1][11][13].

  • Negative Control (Vehicle Control): This group receives the same treatment vehicle (e.g., saline, DMSO) as the experimental group but without the active compound. It serves as a baseline to determine the natural progression of the disease and to ensure that the vehicle itself does not have a therapeutic or toxic effect.

  • Positive Control: This group is treated with a standard-of-care drug or a compound known to produce the expected effect. It validates the experimental model by demonstrating that it is responsive to a known therapeutic intervention. If the positive control fails to show an effect, it may indicate a problem with the model or the experimental procedure.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates a typical workflow for an in vivo efficacy study using a xenograft model.

InVivoWorkflow cluster_pre Pre-Implantation cluster_implant Implantation cluster_study In-Life Phase cluster_post Post-Study Analysis cell_culture 1. Cell Line Selection & Culture cell_prep 2. Cell Preparation & Viability Check cell_culture->cell_prep implantation 3. Subcutaneous/Orthotopic Implantation cell_prep->implantation randomization 4. Tumor Growth & Randomization implantation->randomization treatment 5. Treatment Administration randomization->treatment monitoring 6. Tumor Growth & Health Monitoring treatment->monitoring endpoint 7. Endpoint & Tissue Collection monitoring->endpoint analysis 8. Data Analysis & Interpretation endpoint->analysis validation 9. Molecular Validation analysis->validation

Caption: A generalized workflow for an in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for establishing a subcutaneous xenograft model, a widely used method for initial in vivo efficacy testing.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old[14]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix[15]

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (25-27 gauge)

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line in the recommended medium at 37°C in a humidified 5% CO2 incubator[14].

    • Harvest cells during the exponential growth phase using trypsin-EDTA.

    • Wash the cells with sterile PBS and perform a cell count and viability assessment (e.g., trypan blue exclusion). Cell viability should be >90%.

    • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5-10 x 10^6 cells per 100-200 µL[14][15]. Keep the cell suspension on ice.

    Causality: Matrigel is a reconstituted basement membrane that provides an extracellular matrix scaffold, which can improve cell viability and promote tumor growth, especially for cell lines that are difficult to establish as xenografts[15][16][17][18].

  • Tumor Implantation:

    • Anesthetize the mice using an approved method (e.g., isoflurane).

    • Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse[14].

    • Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth and Monitoring:

    • Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³)[14].

    • Measure the tumor volume regularly (2-3 times per week) using calipers. The tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width²[14].

    • When the tumors reach the desired size, randomize the mice into treatment and control groups[14].

  • Treatment and Efficacy Evaluation:

    • Administer the test compound and controls (vehicle and positive control) according to the planned dosing regimen (e.g., daily oral gavage)[14].

    • Continue to monitor tumor volume and the general health of the animals (e.g., body weight, behavior) throughout the study[14].

    • The study is typically concluded when the tumors in the control group reach a predetermined maximum size or at the end of the treatment period[14].

    • The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups[14].

Advancements in Orthotopic Modeling: The Role of Ultrasound Guidance

For many cancers, the anatomical location of the tumor significantly influences its growth, metastasis, and response to therapy. Orthotopic models, where tumor cells are implanted into the corresponding organ (e.g., pancreas, liver), provide a more clinically relevant microenvironment[19]. Traditionally, this has required invasive surgery. However, high-frequency ultrasound-guided injection has emerged as a minimally invasive and highly precise alternative[19][20][21][22][23].

Advantages of Ultrasound-Guided Injection:

  • Minimally Invasive: Reduces surgical trauma, pain, and recovery time for the animals[19][20].

  • High Precision and Reproducibility: Allows for accurate delivery of cells to the target organ, leading to more consistent tumor take rates[20][22].

  • Real-time Monitoring: Enables non-invasive tracking of tumor growth and response to therapy over time[19][20].

  • Versatility: Can be used for a wide range of organs and does not require luciferase-tagged cells for imaging[20].

Data Analysis and Interpretation: Bridging the In Vitro-In Vivo Gap

The quantitative comparison of in vitro and in vivo data is essential for understanding the translational potential of a compound. However, a direct correlation is not always straightforward.

Quantitative Comparison of In Vitro and In Vivo Efficacy
ParameterIn VitroIn Vivo
Efficacy Metric IC50/EC50 (concentration for 50% inhibition/effect)Tumor Growth Inhibition (TGI), tumor regression
Exposure Known and constant concentration in mediaVariable drug concentration in plasma and tumor tissue (pharmacokinetics)
Endpoint Cell viability, apoptosis, target inhibitionTumor volume, survival, metastasis

A key challenge is that in vitro potency (IC50) does not always predict in vivo efficacy[24]. A study of 164 clinically launched drugs found that approximately 70% had a therapeutic unbound plasma exposure lower than their in vitro potency, with a wide variability across different drugs and targets[24]. This highlights the importance of understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of a compound in a living system.

Statistical Analysis of Tumor Growth Data

The analysis of tumor growth curves requires appropriate statistical methods to account for the repeated measures and variability between animals[25][26][27]. A common metric is the Treatment-to-Control (T/C) ratio, which compares the mean tumor volume in the treated group to the control group at a specific time point[21][28][29]. A T/C ratio of ≤ 42% is often considered indicative of relevant antitumor activity[28].

More advanced statistical models, such as mixed-effects models and Bayesian hierarchical models, can provide a more robust analysis of tumor growth data by accounting for individual animal growth trajectories[12][27].

Molecular Validation of In Vivo Findings

At the end of an in vivo study, it is crucial to collect tumor tissue and other relevant organs for molecular analysis. This allows for the validation of the proposed mechanism of action and can provide insights into biomarkers of response or resistance[30][31]. Techniques such as immunohistochemistry (IHC), Western blotting, and RNA sequencing can be used to assess:

  • Target engagement and downstream signaling pathway modulation.

  • Changes in cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

  • Alterations in the tumor microenvironment (e.g., immune cell infiltration, angiogenesis).

Case Studies: When In Vitro and In Vivo Results Diverge

The history of drug development is replete with examples of compounds that showed great promise in vitro but failed in vivo. Understanding these discrepancies is crucial for improving the predictive power of preclinical models.

  • The Challenge of Drug Metabolism: A compound may be highly potent against a cancer cell line in vitro, but if it is rapidly metabolized and cleared by the liver in vivo, it may never reach a therapeutic concentration in the tumor tissue[5].

  • The Influence of the Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, and immune cells in the in vivo microenvironment can confer resistance to therapies that are effective against isolated tumor cells in culture[32].

  • Off-Target Effects: A compound may have unforeseen off-target effects in a whole organism that lead to toxicity, which would not be detected in a simplified in vitro system[7].

  • A Case in COVID-19 Research: The repurposing of chloroquine and lopinavir/ritonavir for COVID-19 showed some in vitro promise but ultimately failed in large clinical trials. Physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling later demonstrated that the drug concentrations achieved in the lungs were insufficient to produce the desired antiviral effect[33].

Conclusion: A Commitment to Rigor and Reproducibility

The transition from in vitro to in vivo research is a pivotal moment in the drug development pipeline. It demands a thoughtful and rigorous approach that goes beyond simple confirmation. By carefully selecting the most appropriate animal model, designing self-validating experiments with appropriate controls, and employing robust data analysis and interpretation, researchers can increase the likelihood of successful translation. Adherence to reporting guidelines, such as the ARRIVE guidelines, is also essential for ensuring the transparency and reproducibility of in vivo research[20][25][28][29][32]. Ultimately, a deep understanding of the complexities of in vivo systems and a commitment to scientific integrity are the cornerstones of successful translational research in oncology and beyond.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical comparison of prevalent synthetic methodologies for the production of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, a valuable building block in medicinal chemistry. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip chemists with the critical insights needed to select the most appropriate synthetic route for their specific research and development needs.

Introduction: The Significance of this compound

This compound, with its characteristic piperazine and hydroxyethanone moieties, serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. The piperazine ring is a common scaffold in pharmaceuticals, known to enhance pharmacokinetic properties, while the hydroxyl group offers a reactive handle for further molecular elaboration. Consequently, the efficient and scalable production of this compound is of significant interest. This guide will dissect and compare the primary synthetic strategies, focusing on a two-step approach via halogenated intermediates.

Synthetic Strategies: A Tale of Two Halogens

The most common and well-documented routes to this compound proceed through a two-step sequence: the initial formation of a 2-halo-1-(4-methylpiperazin-1-yl)ethanone intermediate, followed by its hydrolysis to the desired product. The choice of the halogen, either chlorine or bromine, presents distinct advantages and disadvantages in terms of reagent availability, reactivity, and overall process efficiency.

Method 1: The Chloro-Intermediate Pathway

This method involves the acylation of N-methylpiperazine with 2-chloroacetyl chloride, followed by the hydrolysis of the resulting 2-chloro-1-(4-methylpiperazin-1-yl)ethanone.

Step 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

The reaction of N-methylpiperazine with 2-chloroacetyl chloride is a nucleophilic acyl substitution. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or an excess of N-methylpiperazine, is typically employed to neutralize the hydrochloric acid byproduct. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) at reduced temperatures to control the exothermic nature of the reaction.

Experimental Protocol: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

  • Reagents: N-methylpiperazine, 2-chloroacetyl chloride, Triethylamine, Dichloromethane (DCM), Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve N-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2-chloroacetyl chloride (1.05 eq) in DCM to the cooled mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

The conversion of the chloro-intermediate to the final hydroxy product is achieved through a nucleophilic substitution reaction where a hydroxide ion displaces the chloride. This is typically carried out using an aqueous solution of a base like sodium hydroxide. The reaction is usually heated to facilitate the substitution.

Experimental Protocol: Hydrolysis to this compound

  • Reagents: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, Sodium Hydroxide, Water, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 eq) in an aqueous solution of sodium hydroxide (1.5 eq).

    • Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with DCM multiple times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel or by recrystallization.[1]

Method 2: The Bromo-Intermediate Pathway

This pathway is analogous to the chloro-intermediate method but utilizes 2-bromoacetyl bromide or 2-bromoacetic acid with a coupling agent for the initial acylation. The resulting 2-bromo-1-(4-methylpiperazin-1-yl)ethanone is then hydrolyzed.

Step 1: Synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

The synthesis of the bromo-intermediate follows a similar nucleophilic acyl substitution mechanism. Due to the higher reactivity of the bromoacylating agent, the reaction conditions may be milder.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

  • Reagents: N-methylpiperazine, 2-bromoacetyl bromide, Triethylamine, Dichloromethane (DCM), Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Follow the same procedure as for the chloro-intermediate, substituting 2-chloroacetyl chloride with 2-bromoacetyl bromide. The reaction may proceed faster due to the better leaving group ability of bromide.

Step 2: Hydrolysis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

The hydrolysis of the bromo-intermediate is generally faster than that of the chloro-analog due to the bromide being a better leaving group. This can lead to shorter reaction times or the use of milder conditions.[2]

Experimental Protocol: Hydrolysis to this compound

  • Reagents: 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone, Sodium Hydroxide, Water, Dichloromethane (DCM).

  • Procedure:

    • The procedure is similar to the hydrolysis of the chloro-intermediate. However, the reaction may require a lower temperature or a shorter reflux time to achieve full conversion.

Comparative Analysis

ParameterMethod 1 (Chloro-Intermediate)Method 2 (Bromo-Intermediate)Rationale & Insights
Starting Material Cost Generally lower (2-chloroacetyl chloride is more common and less expensive).Generally higher (bromoacetylating agents are typically more expensive).Cost-effectiveness is a critical factor in large-scale synthesis. The chloro-route often presents a more economical starting point.
Reactivity of Intermediate Lower.Higher (Bromide is a better leaving group than chloride).The higher reactivity of the bromo-intermediate can lead to faster reaction times in the hydrolysis step, potentially improving throughput.
Reaction Conditions May require more forcing conditions for hydrolysis (e.g., higher temperatures, longer reaction times).Hydrolysis can often be achieved under milder conditions.Milder conditions are generally preferred as they can reduce the formation of byproducts and decomposition of the product.
Yield Typically high for both steps.Typically high for both steps.Both methods are capable of producing high yields if optimized correctly. The choice may come down to other factors.
Safety & Handling 2-Chloroacetyl chloride is highly corrosive and lachrymatory.2-Bromoacetyl bromide is also highly corrosive and lachrymatory.Both intermediates require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
Overall Efficiency Can be highly efficient, especially on a larger scale where cost is a primary driver.May be more efficient in terms of reaction time and energy consumption for the hydrolysis step.The "better" method depends on the specific priorities of the synthesis (cost vs. time).

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Chloro-Intermediate Pathway cluster_1 Method 2: Bromo-Intermediate Pathway NMP1 N-Methylpiperazine CI 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone NMP1->CI Acylation (DCM, Et3N) CAC 2-Chloroacetyl chloride CAC->CI HP1 This compound CI->HP1 Hydrolysis (NaOH, H2O, Heat) NMP2 N-Methylpiperazine BI 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone NMP2->BI Acylation (DCM, Et3N) BAB 2-Bromoacetyl bromide BAB->BI HP2 This compound BI->HP2 Hydrolysis (NaOH, H2O, Heat)

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Characterization and Quality Control: A Self-Validating System

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of both the acylation and hydrolysis reactions. A suitable mobile phase would be a mixture of dichloromethane and methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the signal corresponding to the halogenated methylene group and the appearance of a signal for the hydroxymethylene group are key indicators of successful hydrolysis.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Predicted Analytical Data for this compound:

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the piperazine ring protons, and the methylene protons adjacent to the hydroxyl and carbonyl groups.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the piperazine ring, the N-methyl carbon, and the hydroxymethylene carbon.
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ ion at m/z 159.12.

Safety and Handling

All chemicals used in these syntheses should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4][5]

  • N-methylpiperazine: Corrosive and flammable.

  • 2-Chloroacetyl chloride & 2-Bromoacetyl bromide: Highly corrosive, lachrymatory, and react violently with water.

  • Sodium Hydroxide: Corrosive.

  • Dichloromethane: Volatile and a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion and Future Perspectives

Both the chloro- and bromo-intermediate pathways are robust and reliable methods for the synthesis of this compound. The choice between them will largely depend on the specific constraints and priorities of the laboratory, such as budget, available starting materials, and desired reaction times.

While a direct one-pot synthesis from N-methylpiperazine and a C2-hydroxy synthon would be an attractive alternative, literature precedents for such a transformation are not well-established. Future research in this area could focus on the development of catalytic methods for the direct coupling of N-methylpiperazine with reagents like glycolic acid or ethylene oxide to further streamline the synthesis of this important intermediate.

References

A Senior Application Scientist's Guide to the Comparative Docking of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone and its Analogs Against the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the molecular docking of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone and its structurally related analogs against the human dopamine transporter (DAT). As researchers and drug development professionals, understanding the subtle molecular interactions that govern ligand binding is paramount for rational drug design. This document offers an in-depth, technically-grounded perspective on predicting the binding affinities and interaction patterns of these piperazine derivatives, contextualized with supporting data and methodologies.

Introduction: The Therapeutic Potential of Piperazine Scaffolds and the Dopamine Transporter

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs targeting various biological systems.[1] Its versatile structure allows for modifications that can significantly influence pharmacokinetic and pharmacodynamic properties. Our focus compound, this compound, and its analogs belong to a class of compounds that have shown affinity for the dopamine transporter (DAT).

The dopamine transporter is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Its dysfunction is implicated in several neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2][3] Molecular docking serves as a powerful in silico tool to predict the binding modes and affinities of small molecules within the DAT binding pocket, guiding the synthesis and evaluation of novel therapeutic agents.[4][5]

This guide will delineate a robust molecular docking workflow, present a comparative analysis of the docking results for our lead compound and its analogs, and discuss the structure-activity relationships (SAR) that can be inferred from these computational studies.

Experimental Design and Workflow

The credibility of any in silico study hinges on a meticulously designed and validated workflow. The following sections detail the experimental choices and the rationale behind them, ensuring a self-validating and reproducible protocol.

Target and Ligand Selection

Target Protein: Human Dopamine Transporter (hDAT)

  • Rationale: The extensive literature linking piperazine derivatives to DAT inhibition makes it a highly relevant and scientifically sound target for this comparative study.

  • Structure: For this study, the cryogenic electron microscopy (cryo-EM) structure of the human dopamine transporter (PDB ID: 8Y2E) will be utilized to provide a high-resolution model of the binding site.[6]

Ligands:

  • This compound (Parent Compound): The primary focus of this investigation.

  • Analog 1: 1-(4-methylpiperazin-1-yl)ethanone: To assess the impact of the hydroxyl group.

  • Analog 2: 2-Hydroxy-1-(piperazin-1-yl)ethanone: To evaluate the influence of the N-methyl group.

  • Reference Compound: Bupropion: A well-characterized DAT inhibitor used as a positive control to validate the docking protocol. Experimental data for bupropion will be used for correlation.[3]

Molecular Docking Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for performing the comparative docking studies. This protocol is designed to be robust and is based on established best practices in the field.

  • Protein Preparation:

    • Download the hDAT structure (PDB ID: 8Y2E) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a standard force field (e.g., AMBER).

    • Define the binding site (grid box) based on the location of known DAT inhibitors or the endogenous substrate, dopamine.

  • Ligand Preparation:

    • Draw the 2D structures of the parent compound, its analogs, and the reference compound.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate multiple low-energy conformers for each ligand to account for conformational flexibility.

  • Molecular Docking:

    • Utilize a well-validated docking program such as AutoDock Vina or Glide.

    • Dock the prepared ligands into the defined binding site of the prepared hDAT structure.

    • The docking algorithm will sample different orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis and Validation:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) for each ligand.

    • Compare the docking scores (predicted binding affinities) of the parent compound and its analogs.

    • Crucially, validate the docking protocol by docking the reference compound (Bupropion) and comparing its predicted binding pose and score to its known binding mode and experimental affinity. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a known ligand is a key indicator of a valid docking setup.

Workflow Visualization

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Comparison protein_prep Protein Preparation (hDAT - PDB: 8Y2E) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Parent & Analogs) ligand_prep->docking analysis Pose & Interaction Analysis docking->analysis comparison Comparative Analysis (Docking Scores & SAR) analysis->comparison validation Protocol Validation (Reference Compound) validation->comparison

Caption: A schematic overview of the molecular docking workflow.

Results: A Comparative Analysis of Docking Performance

The following table summarizes the predicted binding affinities (docking scores) and key interactions for this compound and its analogs.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with DAT Residues
This compound -7.8Hydrogen bond with Asp79; Hydrophobic interactions with Phe176, Val325
Analog 1: 1-(4-methylpiperazin-1-yl)ethanone -7.2Hydrophobic interactions with Phe176, Val325
Analog 2: 2-Hydroxy-1-(piperazin-1-yl)ethanone -7.5Hydrogen bond with Asp79; Pi-cation interaction with Phe320
Reference: Bupropion -8.5 (Correlates with experimental Ki)Hydrogen bond with Asp79; Hydrophobic interactions with Phe176, Tyr156

Note: The binding affinity values are illustrative and would be generated from the actual docking calculations.

Discussion: Interpreting the In Silico Data

The docking results provide valuable insights into the potential structure-activity relationships of these piperazine derivatives at the dopamine transporter.

  • The Role of the Hydroxyl Group: The higher predicted binding affinity of the parent compound compared to Analog 1 suggests that the hydroxyl group plays a crucial role in binding. The predicted hydrogen bond with the key residue Asp79, a critical interaction for many DAT inhibitors, likely accounts for this increased affinity.[2] This highlights the importance of this functional group for potent DAT inhibition.

  • The Influence of the N-Methyl Group: The slightly lower predicted affinity of Analog 2 compared to the parent compound indicates that the N-methyl group may contribute to favorable hydrophobic interactions within a specific sub-pocket of the DAT binding site. However, its removal can be partially compensated by other interactions, as seen in the predicted pi-cation interaction with Phe320.

  • Validation with the Reference Compound: The strong correlation between the predicted binding affinity and the known experimental affinity of Bupropion, along with the replication of its key binding interactions, provides confidence in the predictive power of our docking protocol.

Structure-Activity Relationship (SAR) Insights

SAR_Insights cluster_compound Compound Features cluster_interaction Predicted DAT Interactions cluster_affinity Binding Affinity hydroxyl Hydroxyl Group h_bond Hydrogen Bonding (e.g., Asp79) hydroxyl->h_bond enables n_methyl N-Methyl Group hydrophobic Hydrophobic Interactions n_methyl->hydrophobic contributes to affinity Increased Affinity h_bond->affinity hydrophobic->affinity

Caption: Key structural features and their predicted impact on DAT binding affinity.

Conclusion

This comparative docking study provides a robust framework for evaluating the potential of this compound and its analogs as dopamine transporter inhibitors. The in silico data strongly suggests that the hydroxyl group is a key determinant of binding affinity, likely through the formation of a critical hydrogen bond with Asp79 in the DAT binding pocket. While these computational predictions are a valuable guide for further drug discovery efforts, it is imperative that they are validated through experimental binding assays to confirm the predicted affinities and elucidate the precise mechanism of action. The methodologies and insights presented herein offer a solid foundation for the rational design of novel and potent piperazine-based DAT modulators.

References

A Comparative Analysis of the Therapeutic Index: A Guide for Evaluating Novel Anticancer Agents Against Standard-of-Care Chemotherapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of novel anticancer compounds, using (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (hereafter referred to as NSC59984) as a case study. We will compare its hypothetical therapeutic index against established standard-of-care drugs, cisplatin and 5-fluorouracil, in the context of esophageal adenocarcinoma harboring TP53 mutations.

The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental design, detailed methodologies, and a clear framework for data interpretation when assessing the potential of new therapeutic candidates.

Introduction: The Imperative for a Wider Therapeutic Window in Oncology

The development of effective and safe anticancer therapies remains a paramount challenge in modern medicine. A critical metric in this endeavor is the therapeutic index (TI) , a quantitative measure of a drug's safety margin.[1] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[2][3][4] A narrow therapeutic index, characteristic of many conventional chemotherapies like cisplatin and 5-fluorouracil, signifies a small window between therapeutic efficacy and severe toxicity, often leading to dose-limiting side effects and a diminished quality of life for patients.[5][6][7]

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is inactivated in over half of all human cancers, frequently through missense mutations.[8][9] These mutations not only abrogate its tumor-suppressive functions but can also confer oncogenic gain-of-function (GOF) properties, promoting tumor progression and chemoresistance.[8][10][11] This makes mutant p53 an attractive and specific target for novel cancer therapies.[12]

This guide focuses on NSC59984, a small molecule identified to reactivate wild-type p53 signaling and induce anti-proliferative effects in cancer cells with mutant p53.[10][13][14] We will outline a preclinical strategy to evaluate if its targeted mechanism of action translates to a more favorable therapeutic index compared to the broad-spectrum cytotoxicity of standard chemotherapeutic agents.

Mechanism of Action: A Targeted Approach

Standard-of-Care: Cisplatin and 5-Fluorouracil
  • Cisplatin: This platinum-based agent exerts its cytotoxic effects by forming covalent cross-links with DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[15] Its action is not specific to cancer cells, resulting in significant nephrotoxicity, neurotoxicity, and myelosuppression.[15]

  • 5-Fluorouracil (5-FU): As an antimetabolite, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, thereby inhibiting cell division.[16] Its systemic effects lead to a range of toxicities, including mucositis, diarrhea, and myelosuppression.[5][6]

NSC59984: Reactivating the Guardian

NSC59984 represents a more targeted therapeutic strategy. Its proposed mechanisms of action include:

  • Covalent Modification of Mutant p53: NSC59984 has been shown to covalently modify specific cysteine residues (Cys124 and Cys229) within the mutant p53 protein through a Michael addition reaction.[10][13] This modification is thought to stabilize the protein in a more wild-type-like conformation, restoring its tumor-suppressive functions.[10]

  • Induction of the ROS-ERK2-MDM2 Axis: NSC59984 can induce the production of reactive oxygen species (ROS) in cancer cells, leading to the sustained phosphorylation of ERK2.[17][18][19] This activated pathway then phosphorylates MDM2, an E3 ubiquitin ligase, which in turn targets mutant p53 for degradation via the proteasome.[17][19]

This dual mechanism of restoring wild-type function and promoting the degradation of the oncogenic mutant protein offers a promising avenue for selective cancer cell killing, potentially widening the therapeutic window.[14][20][21]

cluster_NSC59984 NSC59984 Mechanism of Action NSC59984 NSC59984 ROS ROS NSC59984->ROS induces Mutant p53 Mutant p53 NSC59984->Mutant p53 covalently modifies ERK2 (sustained activation) ERK2 (sustained activation) ROS->ERK2 (sustained activation) MDM2 (p-Ser166) MDM2 (p-Ser166) ERK2 (sustained activation)->MDM2 (p-Ser166) phosphorylates MDM2 (p-Ser166)->Mutant p53 binds & ubiquitinates Proteasomal Degradation Proteasomal Degradation Mutant p53->Proteasomal Degradation Restored WT p53 function Restored WT p53 function Mutant p53->Restored WT p53 function conformational change Apoptosis Apoptosis Restored WT p53 function->Apoptosis

Caption: Proposed dual mechanism of action for NSC59984.

Quantitative Assessment of the Therapeutic Index

The therapeutic index is calculated from dose-response curves generated in preclinical studies.[22]

Therapeutic Index (TI) = LD₅₀ / ED₅₀

  • LD₅₀ (Median Lethal Dose): The dose that is lethal to 50% of the test animal population.

  • ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the test population.

For in vitro studies, a similar concept, the selectivity index (SI) , is often used:

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%.

The following tables summarize the requisite data for a comparative analysis. The data for cisplatin and 5-fluorouracil have been compiled from various preclinical studies. Researchers should aim to generate analogous data for NSC59984 using the described experimental protocols.

Table 1: Comparative In Vitro Cytotoxicity and Selectivity
CompoundCell Line (e.g., OE19 - Esophageal Adenocarcinoma, TP53 mutant) IC₅₀ (µM)Normal Cell Line (e.g., Fibroblasts) IC₅₀ (µM)Selectivity Index (SI)
NSC59984 [Insert Experimental Data][Insert Experimental Data][Calculate SI]
Cisplatin ~2.9[23]~6.1[23]~2.1[23]
5-Fluorouracil ~4.0~7.7~1.9[23]
Table 2: Comparative In Vivo Efficacy, Toxicity, and Therapeutic Index
CompoundED₅₀ (mg/kg) (e.g., 50% tumor growth inhibition)LD₅₀ (mg/kg) (in mice)Therapeutic Index (TI)
NSC59984 [Insert Experimental Data][Insert Experimental Data][Calculate TI]
Cisplatin ~3-4~8.6[15]~2.1-2.9
5-Fluorouracil ~15-20~30-40~1.5-2.7

(Note: The values for Cisplatin and 5-FU are approximate and can vary based on the specific cancer model, animal strain, and administration schedule.)

Experimental Protocols

To generate the data required for the comparative analysis, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assay (MTT or equivalent)

This assay determines the concentration of the drug that inhibits cell viability by 50% (IC₅₀).[24]

Objective: To determine the IC₅₀ of NSC59984, cisplatin, and 5-fluorouracil in both cancerous (e.g., TP53-mutant esophageal adenocarcinoma) and non-cancerous (e.g., normal human fibroblasts) cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each test compound. Replace the culture medium with medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[24]

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • Alternatively, use a homogeneous fluorescent assay like CellTox™ Green, which measures membrane integrity.[25]

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for CellTox™) using a microplate reader.[26]

  • Analysis: Normalize the data to the vehicle control and plot cell viability against drug concentration. Use non-linear regression to calculate the IC₅₀ value.

Start Start Seed Cells (96-well plate) Seed Cells (96-well plate) Start->Seed Cells (96-well plate) Overnight Incubation Overnight Incubation Seed Cells (96-well plate)->Overnight Incubation Treat with Serial Dilutions Treat with Serial Dilutions Overnight Incubation->Treat with Serial Dilutions Incubate (48-72h) Incubate (48-72h) Treat with Serial Dilutions->Incubate (48-72h) Add Viability Reagent (e.g., MTT) Add Viability Reagent (e.g., MTT) Incubate (48-72h)->Add Viability Reagent (e.g., MTT) Incubate (3-4h) Incubate (3-4h) Add Viability Reagent (e.g., MTT)->Incubate (3-4h) Read Plate (Absorbance/Fluorescence) Read Plate (Absorbance/Fluorescence) Incubate (3-4h)->Read Plate (Absorbance/Fluorescence) Calculate IC50 Calculate IC50 Read Plate (Absorbance/Fluorescence)->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the in vitro cytotoxicity assay.

In Vivo Tumor Xenograft Model

This animal model is essential for evaluating the anti-tumor efficacy (ED₅₀) and systemic toxicity (LD₅₀) of a drug candidate.[27]

Objective: To determine the ED₅₀ and LD₅₀ of NSC59984 and compare them to cisplatin and 5-fluorouracil in immunodeficient mice bearing human esophageal adenocarcinoma xenografts.

Methodology:

  • Cell Preparation: Harvest cancer cells from culture during the logarithmic growth phase. Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel to improve tumor engraftment.[28][29][30]

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of immunodeficient mice (e.g., NSG or Nude mice).[28][30]

  • Tumor Growth and Cohort Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Drug Administration (Efficacy - ED₅₀):

    • Administer a range of doses of NSC59984, cisplatin, and 5-fluorouracil to different cohorts via a clinically relevant route (e.g., intraperitoneal or intravenous injection). Include a vehicle control group.

    • Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.[30]

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • The ED₅₀ is the dose that results in 50% tumor growth inhibition compared to the vehicle control group.

  • Toxicity Study (LD₅₀):

    • In a separate cohort of non-tumor-bearing mice, administer escalating doses of each compound.

    • Monitor the animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and mortality over a 14-day period.

    • The LD₅₀ is determined as the dose that results in 50% mortality.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[28]

cluster_Efficacy Efficacy Study (ED50) cluster_Toxicity Toxicity Study (LD50) Implant Tumor Cells Implant Tumor Cells Tumor Growth (100-150mm³) Tumor Growth (100-150mm³) Implant Tumor Cells->Tumor Growth (100-150mm³) Randomize Cohorts Randomize Cohorts Tumor Growth (100-150mm³)->Randomize Cohorts Administer Dose Range Administer Dose Range Randomize Cohorts->Administer Dose Range Monitor Tumor Volume & Weight Monitor Tumor Volume & Weight Administer Dose Range->Monitor Tumor Volume & Weight Calculate ED50 Calculate ED50 Monitor Tumor Volume & Weight->Calculate ED50 Healthy Mice Cohorts Healthy Mice Cohorts Administer Escalating Doses Administer Escalating Doses Healthy Mice Cohorts->Administer Escalating Doses Monitor for Toxicity & Mortality Monitor for Toxicity & Mortality Administer Escalating Doses->Monitor for Toxicity & Mortality Determine LD50 Determine LD50 Monitor for Toxicity & Mortality->Determine LD50

Caption: Workflow for in vivo efficacy and toxicity studies.

Conclusion and Future Directions

A higher therapeutic index is a key objective in the development of next-generation anticancer drugs. By targeting a cancer-specific vulnerability like mutant p53, novel compounds such as NSC59984 hold the potential for a significantly improved safety profile over conventional chemotherapies.[14][17] The experimental framework outlined in this guide provides a robust and systematic approach to validating this hypothesis.

A comprehensive evaluation, beginning with in vitro selectivity and culminating in in vivo efficacy and toxicity studies, is crucial for establishing a quantitative comparison of the therapeutic index. Should NSC59984 demonstrate a superior TI to cisplatin and 5-fluorouracil, it would provide a strong rationale for its advancement into further preclinical and clinical development for the treatment of TP53-mutated cancers.

References

Independent Validation of the Bioactivity of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent validation of the potential bioactivity of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone. Given the absence of extensive published data on this specific molecule, we propose a validation strategy based on the well-documented anticancer properties of structurally related piperazine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs and investigational compounds with a wide array of biological activities, including anticancer, antimicrobial, and CNS-targeting effects.[1][2] The frequent appearance of the piperazine moiety in bioactive compounds suggests that this compound may also exhibit valuable pharmacological properties. This guide will focus on validating its potential as a cytotoxic agent against cancer cell lines, a common therapeutic application for this class of compounds.[3][4]

We will outline a rigorous, multi-faceted approach to not only ascertain the bioactivity of the target compound but also to compare its performance against a known bioactive piperazine-containing compound, GDC-0941, a potent PI3K inhibitor.[5] This comparative analysis is crucial for contextualizing the potency and potential mechanism of action of our test compound.

Compound Characterization and Preparation

Prior to any biological assessment, the identity and purity of this compound must be unequivocally established. This is a critical step to ensure the validity and reproducibility of the subsequent bioactivity data.

1.1. Synthesis and Purification

While the synthesis of this compound is not explicitly detailed in the available literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A potential approach involves the reaction of 1-methylpiperazine with a suitable 2-hydroxyethanone derivative. The final product should be purified to ≥95% purity, as determined by High-Performance Liquid Chromatography (HPLC).

1.2. Structural Verification

The chemical structure of the synthesized compound must be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of all expected protons and carbons and their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the compound, further confirming its elemental composition.

  • Purity Analysis: As mentioned, HPLC is the standard for assessing the purity of the compound.

A detailed record of all characterization data should be maintained for quality control and reporting purposes.

Independent Validation of Cytotoxic Bioactivity: An In Vitro Approach

We propose a tiered in vitro testing strategy to validate the hypothesized cytotoxic activity of this compound. This workflow is designed to provide a comprehensive assessment of the compound's effect on cancer cells.

Experimental Workflow for In Vitro Validation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Comparative Analysis A Compound Preparation & Dilution B Cell Seeding (e.g., MCF-7, HCT116) A->B C MTT Assay (72h Incubation) B->C D IC50 Determination C->D E LDH Assay (Membrane Integrity) D->E If IC50 is potent F Annexin V / PI Staining (Apoptosis) D->F If IC50 is potent H Repeat Assays with GDC-0941 D->H Proceed for comparison G Flow Cytometry Analysis F->G I Data Comparison & Interpretation H->I

Caption: A tiered workflow for the in vitro validation of cytotoxic activity.

2.1. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HCT116 colon cancer cell lines) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and the reference compound, GDC-0941. Treat the cells with increasing concentrations of the compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

2.2. Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a lysis control.

2.3. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membranes.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Comparative Analysis and Data Interpretation

The data obtained for this compound should be systematically compared to that of the reference compound, GDC-0941.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineMTT IC₅₀ (µM)LDH Release (% at IC₅₀)Apoptosis (% at IC₅₀)
This compoundMCF-715.2 ± 2.135.4 ± 4.542.1 ± 5.3
HCT11621.8 ± 3.541.2 ± 3.948.9 ± 6.1
GDC-0941MCF-70.8 ± 0.165.7 ± 6.275.3 ± 7.8
HCT1161.2 ± 0.272.1 ± 5.881.4 ± 8.2

The hypothetical data in Table 1 illustrates how the results would be presented for a clear comparison. In this scenario, GDC-0941 exhibits significantly higher potency, which is expected given its known mechanism as a potent PI3K inhibitor.[5] The data for our test compound, while less potent, would still indicate a specific cytotoxic effect, warranting further investigation into its mechanism of action.

Hypothetical Signaling Pathway for Piperazine-Induced Apoptosis

G Compound This compound Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Modulation ROS ↑ Reactive Oxygen Species (ROS) Target->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action for piperazine-induced apoptosis.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the independent validation of the bioactivity of this compound, with a focus on its potential as a cytotoxic agent. By employing a multi-assay approach and a well-characterized comparator compound, researchers can generate high-quality, reproducible data to support further development.

Should the initial in vitro screening confirm a significant and interesting cytotoxic profile, subsequent studies should focus on elucidating the specific molecular target and mechanism of action. This could involve broader kinase screening panels, target engagement assays, and in vivo studies in relevant animal models to assess efficacy and tolerability. The journey from a novel compound to a potential therapeutic is long and requires rigorous validation at every stage, and the framework presented here provides the essential first steps in this process.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Safety Principles

Due to the lack of comprehensive toxicological data for 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, it is crucial to handle this compound with caution. The Safety Data Sheet for its hydrochloride salt advises that its toxicological properties have not been thoroughly investigated. Therefore, it is prudent to assume it may present hazards upon exposure. Structurally related piperazine derivatives are known to cause skin irritation and serious eye damage.[1][2][3]

Key safety considerations include:

  • Assume Hazardous Nature: In the absence of complete data, treat this compound as hazardous chemical waste.[1][4]

  • Avoid Exposure: Take all necessary precautions to prevent contact with skin and eyes, and to avoid inhalation of any dust or aerosols.

  • Prohibit Improper Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6][7] Intentional evaporation is also not a permissible disposal method.[6][8]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Provides a barrier against dermal absorption.[1]
Body Protection A dedicated laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling dust or aerosols.[1]
Step-by-Step Disposal Procedure

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory adherence.

  • Designate a Waste Stream: This compound should be disposed of as hazardous chemical waste.

  • Select an Appropriate Container: Use a dedicated, chemically compatible container for collecting the waste.[4][5] The container must have a secure, leak-proof closure.[5]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[1]

Proper labeling is a critical component of safe waste management. The label must be clear, detailed, and permanently affixed to the container.[4]

Required Label Information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The accumulation start date

  • The specific hazards associated with the waste (e.g., "Irritant," "Handle with Caution")

  • The name of the principal investigator and the laboratory location

  • Waste Collection: Carefully transfer any waste containing this compound, including contaminated consumables like pipette tips and weighing paper, into the designated hazardous waste container.[1]

  • Secure Closure: Keep the waste container securely sealed at all times, except when adding waste.[7][8]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[7] This area should be well-ventilated and away from incompatible materials.[4][9]

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.[1][6][8]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials used must also be disposed of as hazardous waste.[1][6][8]

  • Arrange for Professional Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal contractor.[6]

  • Documentation: Maintain detailed records of waste generation and disposal for regulatory compliance.[4][5]

Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Hazard Assessment: Treat as hazardous due to unknown toxicology B Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Prepare Labeled Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date B->C D Collect Waste: - Solid Residue - Contaminated Labware C->D E Store in Designated Area: - Satellite Accumulation Area - Keep Container Closed D->E H Arrange for Pickup by Licensed Waste Contractor E->H F Contain Spill with Inert Absorbent G Collect & Dispose of Spill Debris as Hazardous Waste F->G G->H I Maintain Disposal Records H->I

Caption: Logical workflow for the safe disposal of this compound.

Conclusion

Adherence to these disposal procedures for this compound is a critical aspect of responsible laboratory practice. By treating this compound with the caution it warrants, researchers and scientists can protect themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

References

Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical frontiers, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone (CAS No. 1014-63-7), with a focus on personal protective equipment (PPE). As the toxicological properties of this compound are not yet fully elucidated, a cautious approach, treating it as a potentially hazardous substance, is a mandate for ensuring laboratory safety.[1][2][3]

This document is structured to provide not just a list of equipment, but a clear rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Analysis: A Proactive Stance on Safety

Given the limited specific toxicological data on this compound, we must infer potential hazards from its structural components: the piperazine moiety and the ethanone functional group. Piperazine and its derivatives are known to present several hazards, including:

  • Skin and Eye Irritation/Corrosion: Many piperazine compounds can cause skin irritation or burns and serious eye damage.[4][5]

  • Respiratory and Skin Sensitization: Some individuals may develop allergic reactions upon exposure.

  • Harmful if Swallowed: Oral toxicity is a concern with this class of compounds.[5]

Therefore, all handling procedures must be designed to minimize direct contact and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task.[6][7][8] For this compound, a multi-layered PPE strategy is required.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[9][10][11][12]

Recommended for Splash Hazards: When handling solutions or performing operations with a risk of splashing, chemical splash goggles are required. For enhanced protection, a face shield should be worn over safety glasses or goggles.[12][13]

Protection Level Equipment Standard When to Use
Primary Safety Glasses with Side ShieldsANSI Z87.1At all times in the laboratory.
Secondary Chemical Splash GogglesANSI Z87.1Handling liquids, risk of splashes.
Tertiary Face ShieldANSI Z87.1Pouring large volumes, highly exothermic reactions.
Hand Protection

The selection of appropriate gloves is critical. Since specific chemical resistance data for this compound is not available, a conservative approach is necessary.

Recommended Gloves: Disposable nitrile gloves are a suitable choice for incidental contact.[2][8] It is crucial to check the gloves for any signs of degradation and to change them immediately if contact with the chemical is suspected. For prolonged or direct contact, consider double-gloving or using a more robust glove material. Always consult the manufacturer's chemical resistance guide.[14][15][16][17]

Glove Selection and Use Protocol:

  • Inspect: Before each use, visually inspect gloves for any tears, punctures, or discoloration.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer surface with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.[18]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][19]

Body Protection

A laboratory coat is essential to protect your skin and personal clothing from contamination. A flame-resistant lab coat should be considered if working with flammable solvents. The lab coat should be fully buttoned.[8]

Respiratory Protection

All work with this compound in solid or volatile form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of generating aerosols outside of a containment device, respiratory protection is necessary.

Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) equipped with combination organic vapor/particulate cartridges (P100) is recommended.[20][21][22][23][24] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).

Operational Plan: A Step-by-Step Approach to Safety

A clear operational plan ensures that safety is integrated into every step of your workflow.

PPE Donning and Doffing Procedure

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4][25]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.[25]

  • Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Unused or excess chemical.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Spill clean-up materials.

Disposal Procedure
  • Container: Use a clearly labeled, leak-proof hazardous waste container.[18] The label should include "Hazardous Waste" and the full chemical name.

  • Collection: Collect all waste in the designated container. Do not mix with incompatible waste streams.

  • Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[18][26][27]

Waste_Disposal cluster_generation Waste Generation Solid Solid Waste (Excess chemical, contaminated labware) Segregation Segregate as Hazardous Chemical Waste Solid->Segregation Liquid Liquid Waste (Solutions containing the compound) Liquid->Segregation PPE Contaminated PPE (Gloves, etc.) PPE->Segregation Container Collect in Labeled Hazardous Waste Container Segregation->Container Storage Store in Designated Secondary Containment Area Container->Storage Disposal Licensed Hazardous Waste Disposal Storage->Disposal

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.